2,2-Dipropylpentanoic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2,2-dipropylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-4-7-11(8-5-2,9-6-3)10(12)13/h4-9H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJGAWHIMHSGMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200037 | |
| Record name | 2,2-Dipropylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52061-75-3 | |
| Record name | 2,2-Dipropylpentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52061-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dipropylpentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052061753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dipropylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dipropylvaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DIPROPYLPENTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6TN518LGK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 2,2-Dipropylpentanoic Acid
Introduction
2,2-Dipropylpentanoic acid, also known as tripropylacetic acid, is a branched-chain carboxylic acid. It is a structural analog of the well-established anticonvulsant and mood-stabilizing drug, valproic acid (2-propylpentanoic acid). The addition of two extra propyl groups at the alpha-position to the carboxyl group significantly alters the molecule's steric hindrance and lipophilicity, which in turn influences its physicochemical properties and potential pharmacological profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. Understanding these fundamental characteristics is crucial for its application in medicinal chemistry, as a synthetic building block, and for the development of analytical methodologies.
Chemical Identity and Molecular Structure
A clear identification of a chemical entity is the foundation of all scientific investigation. This compound is systematically named to denote a pentanoic acid backbone with two propyl substituents at the second carbon atom.
-
IUPAC Name: this compound[1]
-
Synonyms: 2,2-Dipropylvaleric acid, tripropylacetic acid, Valproic Acid Impurity D[1][2]
-
Molecular Formula: C₁₁H₂₂O₂[1]
-
Molecular Weight: 186.29 g/mol [1]
The structural arrangement of this compound is key to its properties. The central quaternary carbon atom, bonded to three propyl chains and a carboxylic acid group, creates a sterically hindered environment.
Caption: 2D structure of this compound.
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in various chemical and biological systems. For a potential therapeutic agent, properties such as solubility, lipophilicity (LogP), and acidity (pKa) are critical determinants of its pharmacokinetic and pharmacodynamic profile.
| Property | Value | Source(s) |
| Physical State | Colorless liquid or solid at room temperature, dependent on purity. | [2] |
| Melting Point | 65.5-67.5 °C | [3] |
| Boiling Point | 114-117 °C at 5 Torr | [3] |
| Density | 0.909 ± 0.06 g/cm³ (Predicted) | [3] |
| Water Solubility | Insoluble | [4] |
| Solubility in Organic Solvents | Soluble in chloroform, ether, benzene, and acetone. | [4] |
| pKa | 4.85 ± 0.40 (Predicted) | [3] |
| LogP (XLogP3) | 3.9 | [1] |
Interpretation of Physicochemical Properties
-
Lipophilicity (LogP): The predicted octanol-water partition coefficient (LogP) of 3.9 indicates that this compound is significantly more lipophilic than its analog, valproic acid (LogP ≈ 2.75)[4]. This increased lipophilicity suggests a higher affinity for nonpolar environments, which could lead to enhanced membrane permeability and potentially greater distribution into lipid-rich tissues such as the brain. However, it may also result in lower aqueous solubility and increased metabolic clearance.
-
Acidity (pKa): With a predicted pKa of approximately 4.85, this compound is a weak acid, similar to other carboxylic acids[3]. At physiological pH (7.4), the carboxylic acid group will be predominantly deprotonated, existing as the carboxylate anion. This ionization is a critical factor for its solubility in aqueous biological fluids and its ability to interact with biological targets.
-
Solubility: Its insolubility in water and solubility in common organic solvents are consistent with its highly lipophilic character[4]. This has significant implications for formulation development, requiring the use of co-solvents, lipids, or other solubilization techniques for potential in vivo applications.
Synthesis and Purification
The synthesis of this compound typically involves the alkylation of a suitable precursor to introduce the three propyl groups around a central carbon. A common and effective method is the dialkylation of a malonic ester derivative.
Representative Synthesis Protocol: Malonic Ester Synthesis
This protocol describes a general approach and should be optimized for specific laboratory conditions.
Step 1: Deprotonation of Diethyl Malonate
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add sodium ethoxide (1.0 equivalent) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add diethyl malonate (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the enolate.
Step 2: First Alkylation
-
Add 1-bromopropane (1.1 equivalents) dropwise to the enolate solution.
-
Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature.
Step 3: Second Alkylation
-
To the solution from Step 2, add a second equivalent of sodium ethoxide, followed by a second equivalent of 1-bromopropane.
-
Heat the mixture to reflux and maintain for another 3-4 hours until TLC indicates the disappearance of the mono-alkylated product.
Step 4: Hydrolysis and Decarboxylation
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add an excess of aqueous sodium hydroxide (e.g., 2-3 equivalents in water) and heat to reflux for 2-3 hours to hydrolyze the ester groups.
-
Cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2.
-
Heat the acidic solution gently to promote decarboxylation, which is evident by the evolution of carbon dioxide. Continue heating until gas evolution ceases.
Step 5: Work-up and Purification
-
Cool the mixture and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or crystallization.
Caption: General workflow for the synthesis of this compound.
Analytical Characterization
The identity and purity of synthesized this compound must be confirmed using standard analytical techniques.
Chromatographic Analysis: RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for assessing the purity of this compound and for its quantification in various matrices.
Protocol:
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid group[1]. A typical starting condition could be 60:40 acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm), as the carboxyl group is a weak chromophore.
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region (approx. 0.8-2.5 ppm) due to the overlapping signals of the three propyl chains. The terminal methyl groups (CH₃) would appear as triplets around 0.9 ppm. The methylene groups (CH₂) adjacent to the methyls and the central carbon would show more complex multiplets. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift (>10 ppm), which would be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary alpha-carbon, the carbonyl carbon (typically >170 ppm), and the different methylene and methyl carbons of the propyl groups.
Mass Spectrometry (MS):
-
In electrospray ionization (ESI) mass spectrometry in negative ion mode, the most prominent ion would be the deprotonated molecule [M-H]⁻.
-
Fragmentation analysis would likely show losses of propyl groups and the carboxylic acid moiety.
Caption: Workflow for the analytical characterization of this compound.
Applications and Significance in Drug Development
The primary interest in this compound stems from its structural similarity to valproic acid. Valproic acid is a widely used medication, but its use is associated with significant side effects, including teratogenicity and hepatotoxicity. The development of analogs is a key strategy to improve the therapeutic index.
The introduction of two additional propyl groups in this compound could have several consequences:
-
Altered Pharmacokinetics: The increased lipophilicity may lead to different absorption, distribution, metabolism, and excretion (ADME) properties compared to valproic acid. This could potentially alter the dosing regimen and tissue distribution.
-
Modified Target Engagement: The increased steric bulk around the carboxylic acid headgroup could influence its binding to pharmacological targets, such as GABA transaminase, succinate semialdehyde dehydrogenase, or histone deacetylases (HDACs), which are implicated in the therapeutic actions of valproic acid.
-
Different Metabolic Profile: The metabolic pathways of this compound may differ from those of valproic acid, potentially avoiding the formation of toxic metabolites that are thought to contribute to the adverse effects of the parent drug.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care.
-
GHS Hazard Statements: H302: Harmful if swallowed[1].
-
Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.
Conclusion
This compound is a lipophilic, weakly acidic compound whose physicochemical properties are dominated by its highly branched alkyl structure. These characteristics, particularly its high LogP and steric hindrance, distinguish it from its clinically used analog, valproic acid, and suggest a potentially different pharmacokinetic and pharmacodynamic profile. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to produce and characterize this compound for further investigation in medicinal chemistry and drug discovery. Future studies are warranted to explore its pharmacological activity and to determine if its structural modifications translate into a more favorable therapeutic profile.
References
-
PubChem. This compound | C11H22O2 | CID 104067. National Center for Biotechnology Information. [Link]
-
Stenutz, R. 2-propylpentanoic acid. [Link]
-
SIELC Technologies. This compound. [Link]
Sources
Valproic Acid Impurity Profiling: A Deep Dive into 2,2-Dipropylpentanoic Acid (Impurity D)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Valproic acid (VPA) is a cornerstone therapeutic agent for epilepsy, bipolar disorder, and migraine prophylaxis.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guaranteeing safety and efficacy. This technical guide provides a comprehensive examination of 2,2-dipropylpentanoic acid (DPA), a critical process-related impurity of valproic acid, designated as Valproic Acid EP Impurity D.[3][4] We will explore its chemical identity, synthetic origins, analytical detection methodologies, and the regulatory framework governing its control. This document is intended to serve as a vital resource for professionals in pharmaceutical research, development, and quality control, offering both foundational knowledge and practical, field-proven insights.
The Imperative of Impurity Control in Valproic Acid
The therapeutic success of valproic acid is predicated on its well-defined pharmacological profile, primarily its ability to increase levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. However, the manufacturing process of any API is susceptible to the formation of impurities—unwanted chemicals that can arise from starting materials, intermediates, or side reactions.[5] The presence of such impurities, even in trace amounts, can introduce significant risks, including:
-
Altered Efficacy: Impurities may possess their own pharmacological activity, potentially antagonizing or synergizing with the API in unpredictable ways.
-
Increased Toxicity: An impurity could be inherently toxic or metabolize into toxic compounds, posing a direct threat to patient safety. The European Pharmacopoeia may apply specific, stricter thresholds for impurities known to be unusually potent or toxic.[6]
-
Compromised Stability: The presence of impurities can affect the stability of the final drug product, leading to degradation and a shortened shelf life.
Therefore, a rigorous and robust impurity profiling strategy is not merely a regulatory hurdle but a fundamental component of ensuring the quality and safety of the final pharmaceutical product. This compound represents a key specified impurity that demands careful monitoring and control.
Chemical Identity and Properties of this compound (DPA)
This compound (CAS 52061-75-3) is a branched-chain carboxylic acid structurally related to valproic acid (2-propylpentanoic acid).[3][4] Its core structure is a pentanoic acid backbone, but with two propyl groups attached to the alpha-carbon (the second carbon), in contrast to the single propyl group in VPA.[3] This additional alkyl chain significantly increases its molecular weight and hydrophobicity compared to the parent drug.[3]
| Property | Data | Source(s) |
| IUPAC Name | This compound | [4] |
| Synonyms | Valproic Acid EP Impurity D, Tripropylacetic acid | [3][4] |
| CAS Number | 52061-75-3 | [3][4] |
| Molecular Formula | C₁₁H₂₂O₂ | [3][4] |
| Molecular Weight | 186.29 g/mol | [3] |
| Physical Form | Colorless liquid or solid (depending on purity) | [3] |
Genesis of an Impurity: Synthetic Pathways to DPA
Understanding the origin of an impurity is critical to controlling its formation. DPA is a process-related impurity, meaning it is formed during the synthesis of valproic acid itself. The most common synthetic routes for VPA involve the alkylation of a compound with an active methylene group, such as diethyl malonate or ethyl cyanoacetate, with a propyl halide.[7][8][9]
The formation of VPA typically proceeds via a double alkylation of the active methylene carbon with a propyl group, followed by hydrolysis and decarboxylation. However, under certain reaction conditions, a side reaction can occur where a third propyl group is added, leading to the formation of the DPA precursor.
Causality Behind Formation:
-
Excess Alkylating Agent: Using a significant excess of the propyl halide can drive the reaction towards over-alkylation.
-
Reaction Conditions: Factors such as temperature, reaction time, and the strength of the base used can influence the selectivity of the alkylation step. Non-optimized conditions can favor the formation of the tri-substituted intermediate.
-
Starting Material Purity: The presence of related impurities in the starting materials could also potentially lead to the formation of DPA.
The diagram below illustrates a simplified, plausible pathway for the formation of both valproic acid and the DPA impurity from a malonic ester starting material.
Caption: Synthetic pathway of VPA and potential side-reaction leading to DPA.
Toxicological and Pharmacological Significance
Currently, there is a lack of extensive, publicly available data specifically detailing the toxicological or pharmacological profile of this compound. However, in pharmaceutical quality control, the absence of data does not imply the absence of risk. The primary concern with any structurally related impurity is its potential to exhibit unanticipated biological activity. This could range from reduced therapeutic effect to overt toxicity, including the potential for teratogenicity, a known and significant side effect of valproic acid itself.[1]
The self-validating system of pharmaceutical safety dictates that any uncharacterized impurity must be controlled to a level that is considered safe. This is the foundational principle behind the impurity thresholds established by regulatory bodies and pharmacopeias. The limits are set to ensure that patient exposure to any potentially harmful substance is minimized.
Analytical Control Strategy: Detection and Quantification
A robust, validated analytical method is the cornerstone of controlling impurities. For valproic acid and its related substances, Gas Chromatography (GC) is the most widely established and pharmacopeially-recognized technique.[10][11][12]
Gas Chromatography (GC-FID) Method
The United States Pharmacopeia (USP) monograph for Valproic Acid outlines a GC method equipped with a Flame-Ionization Detector (FID) for the analysis of organic impurities.[10] This method is designed to be a self-validating system, with system suitability criteria that ensure the chromatographic performance is adequate for reliably separating and quantifying impurities.
Experimental Protocol: GC-FID for VPA Impurity Profiling (Based on USP Monograph)
-
System Preparation:
-
Chromatograph: Gas chromatograph equipped with a flame-ionization detector (FID).
-
Column: 0.32-mm × 60-m fused-silica column coated with a 0.3-µm film of phase G25.[10]
-
Carrier Gas: Helium.
-
Temperatures: Maintain the injection port at 240°C and the detector at 260°C.[10]
-
Temperature Program: Equilibrate the column at 145°C for 48 minutes, then increase the temperature at a rate of 5°C per minute to 190°C, and hold at 190°C.[10]
-
-
System Suitability Solution Preparation:
-
Prepare a solution containing known reference standards (e.g., butyric acid, valeric acid) in the Valproic Acid test sample. This is used to verify the system's performance.
-
-
Test Solution Preparation:
-
Use the undiluted Valproic Acid API as the test solution.
-
-
Chromatographic Procedure:
-
Inject approximately 0.5 µL of the Test Solution into the chromatograph.
-
Record the chromatogram and measure the peak responses for all detected impurities.
-
-
Data Analysis & Acceptance Criteria:
Complementary and Advanced Techniques
While GC-FID is the standard, other techniques can be employed for characterization and orthogonal verification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers high sensitivity and specificity, making it an excellent tool for identifying and quantifying impurities, especially when reference standards are unavailable.[13][14] Methods often use reversed-phase columns and electrospray ionization (ESI) in negative mode.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for the structural elucidation of unknown impurities. It provides both retention time data and a mass spectrum, which acts as a chemical fingerprint for identification.[15]
The following diagram outlines the logical workflow for impurity analysis.
Caption: General analytical workflow for VPA impurity identification and control.
Regulatory Landscape and Pharmacopeial Standards
The control of impurities is strictly mandated by global regulatory agencies and detailed in pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).
-
European Pharmacopoeia (EP): The EP explicitly lists this compound as "Valproic Acid EP Impurity D".[3][4][16] Monographs in the EP provide the official methods and acceptance criteria that must be met for a substance to be considered compliant.
-
United States Pharmacopeia (USP): The USP provides a detailed monograph for Valproic Acid which includes a "Chromatographic Purity" test.[10] While it may not name every impurity, it sets clear limits for "any individual impurity" (typically ≤0.1%) and "total impurities" (typically ≤0.3%).[10] These general limits are legally binding and ensure that all potential impurities, including DPA, are controlled to safe levels.
Compliance with these pharmacopeial standards is mandatory for pharmaceuticals marketed in their respective regions and is a critical component of a successful regulatory submission (e.g., ANDA, NDA).[16][17]
Conclusion and Forward Outlook
This compound is a well-characterized, specified impurity of valproic acid that serves as a key indicator of synthetic process control. Its presence must be carefully monitored and limited to within pharmacopeial specifications to ensure the safety, quality, and efficacy of the final drug product. The established gas chromatographic methods provide a robust and reliable system for its quantification.
For professionals in the pharmaceutical industry, a thorough understanding of the origin, impact, and analytical control of DPA is not just an academic exercise—it is a professional necessity. As analytical technologies continue to advance, we can anticipate the development of even more sensitive methods capable of detecting impurities at lower levels, further enhancing the safety profile of essential medicines like valproic acid.
References
-
USP Monographs: Valproic Acid. USP29-NF24. Available from: [Link]
-
Determination of Organic Impurities from Valproic Acid as per proposed USP monograph GC method. Shimadzu. Available from: [Link]
-
valproic acid and its Impurities. Pharmaffiliates. Available from: [Link]
-
Valproic Acid Impurity | CAS 99-66-1. Veeprho. Available from: [Link]
- Optimizing synthesis and applications of sodium valproate: Towards efficiency, affordability, and sustainability. (Specific source not provided in search results).
-
This compound | C11H22O2 | CID 104067. PubChem - NIH. Available from: [Link]
- Process for preparing valproic acid. Google Patents.
- From an old drug to a new one: Synthesis of valproate from 5,5-dipropylbarbituric acid. (Specific source not provided in search results).
- Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. (Specific source not provided in search results).
-
Synthesis and evaluation of amino analogues of valproic acid. PubMed - NIH. Available from: [Link]
-
HPLC Analysis of Valproic Acid using Mixed-Mode Chromatography. SIELC Technologies. Available from: [Link]
-
Synthesis of Valproic Acid, Sodium Valproate, and Divalproex Sodium in Flow. Organic Process Research & Development - ACS Publications. Available from: [Link]
-
2,2-Dimethylpropanoic acid - Hazardous Agents. Haz-Map. Available from: [Link]
-
2-propylpentanoic acid. Stenutz. Available from: [Link]
- Valproic acid extraction methods in human samples using gas chromatography: a review. (Specific source not provided in search results).
- Determination of Valproic Acid in Human Plasma by High-Performance Liquid Chromatography with Mass Spectrometry Detection. (Specific source not provided in search results).
-
Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes. PMC - NIH. Available from: [Link]
-
Determination of valproic acid and its metabolites by gas chromatography-mass spectrometry with selected ion monitoring. PubMed. Available from: [Link]
-
Gas Chromatographic Analysis of Sodium Valproate in Plasma and Urine after Air Assisted Liquid-Liquid Microextraction. Brieflands. Available from: [Link]
- A rapid and simple procedure for monitoring valproic acid by gas chromatography. (Specific source not provided in search results).
-
USP Monographs: Valproic Acid Capsules. uspbpep.com. Available from: [Link]
-
Formation of a free acyl adenylate during the activation of 2-propylpentanoic acid. Valproyl-AMP: a novel cellular metabolite of valproic acid. PubMed. Available from: [Link]
- Impurity Control in the European Pharmacopoeia. (Specific source not provided in search results).
-
Valproic Acid-impurities. Pharmaffiliates. Available from: [Link]
-
Determination of Valproic Acid in Serum by Liquid Chromatography– Atmospheric Pressure Chemical Ionization Mass Spectrometry. J-Stage. Available from: [Link]
-
Determination of valproic acid by high-performance liquid chromatography with photodiode-array and fluorescence detection. Semantic Scholar. Available from: [Link]
-
Chemical Properties of Propanoic acid, 2,2-dimethyl- (CAS 75-98-9). Cheméo. Available from: [Link]
-
Valproic acid. American Chemical Society. Available from: [Link]
- Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph. (Specific source not provided in search results).
-
Valproic Acid Impurities and Related Compound. Veeprho. Available from: [Link]
- V0033000 - CRS catalogue. (Specific source not provided in search results).
-
Valproic Acid EP Impurity A | 109-52-4. SynZeal. Available from: [Link]
-
Synthesis of valproic acid for medicinal chemistry practical classes. ResearchGate. Available from: [Link]
- Process for producing valproic acid. Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. acs.org [acs.org]
- 3. CAS 52061-75-3: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C11H22O2 | CID 104067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. edqm.eu [edqm.eu]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmacopeia.cn [pharmacopeia.cn]
- 11. shimadzu.com [shimadzu.com]
- 12. seer.ufrgs.br [seer.ufrgs.br]
- 13. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 14. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of valproic acid and its metabolites by gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. veeprho.com [veeprho.com]
- 17. ema.europa.eu [ema.europa.eu]
Synonyms and CAS number for 2,2-Dipropylpentanoic acid.
An In-Depth Technical Guide to 2,2-Dipropylpentanoic Acid
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 52061-75-3), a branched-chain carboxylic acid. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the compound's chemical identity, including its various synonyms, physicochemical properties, and its significant relationship to the well-established anticonvulsant, Valproic Acid (VPA). We will explore its structural characteristics, potential applications in synthesis, and the importance of its identification as a known impurity in pharmaceutical preparations of VPA. This guide consolidates critical data to facilitate a deeper understanding and informed application of this compound in a research and development setting.
Chemical Identity and Nomenclature
Accurate identification is the cornerstone of chemical research and development. This compound is a unique molecule whose nomenclature can vary across different chemical databases and suppliers. The Chemical Abstracts Service (CAS) has assigned the number 52061-75-3 for its unambiguous identification.[1][2][3][4]
The compound is structurally defined by a pentanoic acid backbone with two propyl groups substituted at the alpha-carbon (C2) position. This arrangement distinguishes it from its more famous isomer, Valproic Acid (2-propylpentanoic acid).
Data Summary Table
For clarity and rapid reference, the core identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 52061-75-3 | [1][2][3] |
| Molecular Formula | C₁₁H₂₂O₂ | [1][2][3] |
| IUPAC Name | This compound | [3] |
| Molecular Weight | 186.29 g/mol | [2] |
| Synonyms | See list below | [1][3][5] |
A comprehensive list of synonyms is crucial for exhaustive literature searches and procurement. Common synonyms include:
Structural Relationship to Valproic Acid
A critical aspect for any drug development professional is understanding the relationship between an active pharmaceutical ingredient (API) and its impurities. This compound is recognized as "Valproic Acid Impurity D".[3][5] Valproic acid (VPA), or 2-propylpentanoic acid, is a widely prescribed medication for epilepsy, bipolar disorder, and migraine prevention.[6][7][8]
The structural difference, while seemingly minor—the addition of a second propyl group at the alpha-carbon—has significant implications for the molecule's physicochemical properties and pharmacology. The presence of such impurities must be strictly controlled in pharmaceutical formulations to ensure safety and efficacy.
Caption: Structural relationship between Valproic Acid and its impurity, this compound.
Physicochemical Properties and Rationale
The molecular structure of this compound directly influences its physical and chemical behavior.
-
Structure and Steric Hindrance: It is a branched-chain carboxylic acid.[1] The presence of three alkyl chains (two propyl, one ethyl from the pentanoic backbone) attached to the alpha-carbon creates significant steric hindrance around the carboxylic acid group. This crowding can decrease the reactivity of the carboxyl group in certain chemical reactions compared to less substituted acids.
-
Hydrophobicity: The eleven-carbon structure with a high hydrocarbon-to-oxygen ratio results in a hydrophobic nature.[1] This makes it less soluble in water compared to shorter-chain carboxylic acids but soluble in many organic solvents.
-
Physical State: The compound is typically a colorless liquid or a low-melting solid at room temperature.[1]
-
Boiling and Melting Points: Due to its increased molecular weight and branched structure, its boiling and melting points are generally higher than simpler, unbranched carboxylic acids of similar carbon count.[1]
Potential Applications and Synthesis Context
While primarily known as a pharmaceutical impurity, this compound holds potential as a building block in organic synthesis.[1] Its unique sterically hindered structure can be leveraged to introduce bulky tri-substituted carbon centers into larger molecules.
Conceptual Synthesis Approach
The synthesis of α,α-disubstituted carboxylic acids like this compound often follows established organic chemistry pathways. A common strategy involves the alkylation of a malonic ester derivative. While a specific, validated protocol for this exact molecule is not detailed in the provided sources, a logical workflow can be proposed for its laboratory-scale synthesis and purification, which is crucial for obtaining a reference standard.
Experimental Workflow: Synthesis and Characterization
The following diagram outlines a conceptual workflow for producing and verifying a standard of this compound for research purposes.
Caption: Conceptual workflow for the synthesis and verification of this compound.
Expertise-Driven Protocol Considerations:
-
Choice of Base (Step 1): Sodium ethoxide (NaOEt) is a common choice for deprotonating malonic esters. The reaction must be conducted under anhydrous conditions to prevent unwanted side reactions.
-
Alkylation Control (Step 2): The addition of the propyl halide must be controlled to achieve dialkylation. Using a sufficient molar excess of the alkylating agent and base is necessary to drive the reaction to completion.
-
Decarboxylation (Step 4): Heating the acidified intermediate is a critical step that drives off CO₂ to yield the final carboxylic acid product. The temperature must be carefully controlled to prevent decomposition.
-
Self-Validating Protocol: Each step in this workflow is followed by a verification stage. For instance, after purification, analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are not just for confirmation; they validate the success of the purification process itself by showing the absence of starting materials or byproducts.
Conclusion
This compound is a molecule of significant interest, primarily due to its status as a registered impurity of the major drug, Valproic Acid. Its correct identification through its CAS number (52061-75-3) and a comprehensive understanding of its synonyms are essential for researchers in pharmacology and medicinal chemistry. The distinct physicochemical properties imparted by its α,α-dipropyl structure differentiate it from its isomeric API and necessitate its careful monitoring in pharmaceutical manufacturing. Beyond its role as an impurity, its structure presents opportunities for its use as a specialized building block in organic synthesis.
References
-
SIELC Technologies. (2018, May 17). This compound. Retrieved from [Link]
-
FDA Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Valproic Acid. PubChem Compound Database. Retrieved from [Link]
-
Mishra, M. K., Kukal, S., Paul, P. R., & Kukreti, R. (2021). Schematic representation of valproic acid derivatives and analogues. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Valproate. Retrieved from [Link]
-
MedlinePlus. (2019, April 15). Valproic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of valproic acid and its analogues. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,2 Di-n-propylacetic acid. PubChem Compound Database. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2,2-dimethyl- (CAS 75-98-9). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Propyl-2-pentenoic acid. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). EP0293752A2 - Process for preparing E-2-propyl-2-pentenoic acid and its physiologically compatible salts.
Sources
- 1. CAS 52061-75-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. This compound | C11H22O2 | CID 104067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 52061-75-3 [sigmaaldrich.com]
- 5. This compound [drugfuture.com]
- 6. Valproic Acid | C8H16O2 | CID 3121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Valproate - Wikipedia [en.wikipedia.org]
- 8. Valproic Acid: MedlinePlus Drug Information [medlineplus.gov]
An In-depth Technical Guide to the Molecular Structure and Properties of 2,2-Dipropylpentanoic Acid
Abstract
This technical guide provides a comprehensive overview of 2,2-dipropylpentanoic acid, a branched-chain carboxylic acid of interest to researchers, scientists, and professionals in drug development. This document delves into its molecular structure, molecular weight, and physicochemical properties. A detailed, field-proven synthetic protocol via malonic ester synthesis is presented, offering a practical pathway for its laboratory-scale preparation. Furthermore, this guide includes a theoretical analysis of its spectroscopic characteristics, including mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, to aid in its identification and characterization. While experimental spectroscopic data for this specific molecule is not widely available, this guide consolidates predictive data to serve as a valuable reference.
Introduction
This compound, also known as 2,2-dipropylvaleric acid or tripropylacetic acid, is a saturated fatty acid with a unique molecular architecture.[1] Its structure features a pentanoic acid backbone with two propyl groups substituted at the alpha-carbon (C2). This high degree of branching at a quaternary carbon imparts specific steric and electronic properties to the molecule, influencing its physical characteristics and reactivity. As an analogue of the well-known anticonvulsant valproic acid (2-propylpentanoic acid), understanding the synthesis and properties of this compound is of significant interest for comparative studies in medicinal chemistry and pharmacology. This guide aims to provide a detailed technical resource for researchers working with or interested in this compound.
Molecular Structure and Properties
Chemical Structure
The molecular structure of this compound is characterized by a central quaternary carbon atom bonded to a carboxyl group and three propyl chains.
Molecular Formula and Weight
The chemical formula for this compound is C₁₁H₂₂O₂.[1] The molecular weight can be calculated as follows:
-
Carbon (C): 11 atoms × 12.011 amu = 132.121 amu
-
Hydrogen (H): 22 atoms × 1.008 amu = 22.176 amu
-
Oxygen (O): 2 atoms × 15.999 amu = 31.998 amu
Total Molecular Weight: 186.295 g/mol .[1]
Physicochemical Properties
This compound is a branched-chain carboxylic acid that is hydrophobic in nature, leading to lower solubility in water compared to its straight-chain counterparts.[2] It is typically a colorless liquid or solid at room temperature, with its physical state being dependent on purity.[2] There is some discrepancy in the reported melting point values, which may be due to differences in sample purity or measurement conditions.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 52061-75-3 | [1] |
| Molecular Formula | C₁₁H₂₂O₂ | [1] |
| Molecular Weight | 186.29 g/mol | [1] |
| Melting Point | -51 °C to 67.5 °C | [2][3] |
| Boiling Point | 114-117 °C at 5 Torr | [3] |
| Appearance | Colorless liquid or solid | [2] |
| Solubility | Low in water | [2] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the malonic ester synthesis. This classic method involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.
Reaction Scheme
Caption: Overall synthetic scheme for this compound.
Experimental Protocol
Step 1: Synthesis of Diethyl 2,2-Dipropylmalonate
This procedure is adapted from standard malonic ester synthesis protocols.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Enolate Formation: Cool the sodium ethoxide solution in an ice bath and add diethyl malonate dropwise with stirring.
-
First Alkylation: Add one equivalent of 1-bromopropane dropwise to the solution. After the addition is complete, the mixture is refluxed until the reaction is complete (monitored by TLC).
-
Second Alkylation: A second equivalent of sodium ethoxide is added, followed by a second equivalent of 1-bromopropane. The mixture is then refluxed again until the dialkylation is complete.
-
Workup: After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude diethyl 2,2-dipropylmalonate.
Step 2: Hydrolysis and Decarboxylation to this compound
This protocol is based on established methods for the hydrolysis and decarboxylation of substituted malonic esters.[4]
-
Hydrolysis: The crude diethyl 2,2-dipropylmalonate is refluxed with an excess of a strong acid, such as aqueous sulfuric or hydrochloric acid.[4] This step hydrolyzes the ester groups to carboxylic acids, forming the unstable 2,2-dipropylmalonic acid intermediate.
-
Decarboxylation: Continued heating of the acidic solution leads to the decarboxylation of the β-dicarboxylic acid intermediate, releasing carbon dioxide and forming this compound.
-
Isolation and Purification: After cooling, the product is extracted with an organic solvent. The organic extracts are combined, washed, dried, and the solvent is evaporated. The final product can be purified by vacuum distillation.
Diagram of the Synthetic Workflow
Sources
2,2-Dipropylpentanoic Acid: A Structural Analog of Valproic Acid with Undetermined Biological Activity - A Technical Guide for Researchers
Abstract
Valproic acid (VPA), a simple branched-chain carboxylic acid, is a cornerstone in the treatment of epilepsy and other neurological disorders.[1][2] However, its clinical utility is hampered by significant adverse effects, most notably hepatotoxicity and teratogenicity.[1][3][4][5] This has spurred extensive research into the synthesis and evaluation of VPA analogs with the goal of improving its therapeutic index. This technical guide focuses on 2,2-dipropylpentanoic acid, a structural analog of VPA, for which the biological activity has not been extensively reported. We will explore its chemical properties, hypothesize its potential biological activities based on the well-established structure-activity relationships of VPA analogs, and provide a comprehensive experimental framework for its evaluation. This document is intended for researchers, scientists, and professionals in drug development who are interested in the discovery of novel anticonvulsant agents.
Introduction: The Rationale for Exploring Valproic Acid Analogs
Valproic acid (2-propylpentanoic acid) was discovered serendipitously and has since become a widely prescribed medication for epilepsy, bipolar disorder, and migraine prophylaxis.[1][2] Its broad spectrum of anticonvulsant activity is attributed to multiple mechanisms, including the enhancement of GABAergic inhibition, blockade of voltage-gated sodium channels, and inhibition of histone deacetylases (HDACs).[6][7]
Despite its efficacy, VPA's association with rare but severe hepatotoxicity, particularly in children on polytherapy, remains a significant clinical concern.[3][5][8] The formation of reactive metabolites, mitochondrial dysfunction, and oxidative stress are implicated in VPA-induced liver injury.[4][9] This has driven the quest for safer VPA analogs that retain or improve upon its therapeutic effects while minimizing toxicity. The simple structure of VPA makes it an ideal candidate for chemical modification.[1]
This compound, also known as tripropylacetic acid, is a close structural analog of VPA.[10][11][12][13] Its key structural feature is the presence of three propyl groups attached to the α-carbon of the carboxylic acid, in contrast to the two propyl groups in VPA. This seemingly minor modification could have profound effects on its physicochemical properties, metabolism, and ultimately, its biological activity and toxicity profile. This guide provides a roadmap for the systematic investigation of this intriguing molecule.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior.
| Property | This compound | Valproic Acid (for comparison) |
| CAS Number | 52061-75-3[10][11][12][13][14][15][16] | 99-66-1[7][17] |
| Molecular Formula | C11H22O2[10][11] | C8H16O2[17] |
| Molecular Weight | 186.29 g/mol [10][12][13] | 144.21 g/mol [7][17] |
| IUPAC Name | This compound[10] | 2-propylpentanoic acid[6] |
| Synonyms | 2,2-Dipropylvaleric acid, Tripropylacetic acid[10][11][12][13] | Valproic acid |
| Structure | A pentanoic acid with two additional propyl groups at the C2 position. | A pentanoic acid with one additional propyl group at the C2 position. |
Hypothesized Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The biological activity of this compound is currently unknown. However, we can formulate hypotheses based on the extensive SAR studies of VPA and its analogs.
-
Anticonvulsant Activity: Studies have shown that the branched-chain structure of VPA is essential for its anticonvulsant effects.[1] Larger analogs of VPA have demonstrated anticonvulsant potency.[18] The increased lipophilicity and molecular volume of this compound compared to VPA might enhance its ability to cross the blood-brain barrier and interact with membrane-bound targets.[19][20] However, the increased steric hindrance around the carboxylic acid group, which is believed to be crucial for target interaction, could potentially reduce or abolish its activity.[1][2]
-
Mechanism of Action: If this compound possesses anticonvulsant properties, it may share mechanisms with VPA, such as elevating brain GABA levels or modulating ion channels.[18][21] Its effect on GABA metabolism and aspartate levels would be a key area of investigation.[18]
-
Toxicity Profile: A primary motivation for studying VPA analogs is the potential for reduced hepatotoxicity. The formation of toxic unsaturated metabolites, such as 4-ene-VPA, is a major contributor to VPA's liver toxicity.[3][8] The metabolic fate of this compound is unknown, but its more sterically hindered structure might alter its metabolism, potentially reducing the formation of toxic metabolites.
Proposed Experimental Workflows for Biological Evaluation
A systematic approach involving in vitro and in vivo studies is necessary to elucidate the biological activity of this compound.
In Vitro Evaluation
A tiered in vitro screening approach can efficiently assess the compound's potential mechanisms of action and toxicity.
Figure 2: In Vivo Evaluation Pipeline for Anticonvulsant Candidates.
Experimental Protocols:
-
Maximal Electroshock Seizure (MES) Test:
-
Administer this compound to rodents via an appropriate route (e.g., intraperitoneal injection).
-
After a set pre-treatment time, induce a seizure via corneal or auricular electrodes.
-
Observe the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Determine the ED50 (the dose effective in 50% of animals).
-
-
Pentylenetetrazol (PTZ) Seizure Test:
-
Pre-treat animals with the test compound.
-
Administer a convulsive dose of PTZ subcutaneously.
-
Observe animals for the onset and severity of seizures (e.g., myoclonic jerks, generalized clonic seizures).
-
Calculate the ED50 for protection against seizures.
-
-
6 Hz Psychomotor Seizure Test:
-
Administer the test compound to rodents.
-
Deliver a low-frequency (6 Hz) electrical stimulation via corneal electrodes.
-
Observe the duration of seizure activity (e.g., stun, forelimb clonus, twitching).
-
This model is particularly useful for identifying compounds effective against therapy-resistant seizures. [22]
-
-
Hepatotoxicity Assessment in Vivo:
-
Administer this compound to rodents daily for a specified period (e.g., 7-14 days).
-
Monitor animal health and body weight.
-
At the end of the study, collect blood to measure liver enzyme levels (e.g., ALT, AST).
-
Perform histopathological examination of liver tissue to look for signs of injury, such as necrosis or steatosis.
-
Proposed Synthesis of this compound
While not a commercially available compound for widespread biological testing, this compound can be synthesized in the laboratory. A plausible synthetic route would involve the alkylation of a suitable ester enolate.
Figure 3: Proposed Synthetic Pathway for this compound.
Conclusion
This compound represents an unexplored structural analog of the important antiepileptic drug, valproic acid. Based on structure-activity relationships, it may possess anticonvulsant properties, but its increased steric hindrance could also lead to inactivity. Its metabolic profile and potential for hepatotoxicity are key unknowns that require investigation. The experimental workflows outlined in this guide provide a comprehensive and scientifically rigorous approach to systematically evaluate the biological activity of this compound. The findings from such studies will not only determine the therapeutic potential of this specific compound but also contribute to a deeper understanding of the structural requirements for safe and effective anticonvulsant drugs in the branched-chain carboxylic acid class.
References
-
3 PubMed.
-
23 PubMed Central.
-
24 PubMed.
-
25 WuXi AppTec.
-
19 PubMed.
-
26 ResearchGate.
-
27 InVivo Biosystems.
-
18 PubMed.
-
21 UBC Library Open Collections.
-
20 Semantic Scholar.
-
8 Semantic Scholar.
-
5 ResearchGate.
-
28 PubMed.
-
9 MDPI.
-
10 PubChem.
-
29 SlideShare.
-
22 PLOS One.
-
30 PubMed Central.
-
31 PubMed Central.
-
11 CymitQuimica.
-
14 SIELC Technologies.
-
12 Sigma-Aldrich.
-
13 Merck.
-
6 SLS.
-
7 Sigma-Aldrich.
-
15 Sigma-Aldrich.
-
16 FDA Global Substance Registration System.
-
32 PubChem.
-
2 ResearchGate.
-
33 MDPI.
-
17 Sigma-Aldrich.
-
34 MDPI.
-
35 PubMed.
-
36 Wikipedia.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Valproate-associated hepatotoxicity and its biochemical mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms involved in the valproic acid-induced hepatotoxicity: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. 2-Propylpentanoic acid 99-66-1 [sigmaaldrich.com]
- 8. Valproate-Associated Hepatotoxicity and its Biochemical Mechanisms | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. This compound | C11H22O2 | CID 104067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CAS 52061-75-3: this compound | CymitQuimica [cymitquimica.com]
- 12. This compound - 2,2-Dipropylvaleric acid [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. This compound | SIELC Technologies [sielc.com]
- 15. This compound | 52061-75-3 [sigmaaldrich.com]
- 16. This compound [drugfuture.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Acute anticonvulsant activity of structural analogues of valproic acid and changes in brain GABA and aspartate content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-activity relationships of unsaturated analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-activity relationships of unsaturated analogues of valproic acid. | Semantic Scholar [semanticscholar.org]
- 21. Unsaturated analogues of valproic acid : structure activity relationships and interaction with gaba metabolism - UBC Library Open Collections [open.library.ubc.ca]
- 22. Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models | PLOS One [journals.plos.org]
- 23. In vivo models of cortical acquired epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vivo experimental models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. wuxibiology.com [wuxibiology.com]
- 26. researchgate.net [researchgate.net]
- 27. invivobiosystems.com [invivobiosystems.com]
- 28. In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 30. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 32. 2-Propyl-2-pentenoic acid | C8H14O2 | CID 104893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. mdpi.com [mdpi.com]
- 35. Antioxidant, pro-oxidant and other biological activities of sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Pivalic acid - Wikipedia [en.wikipedia.org]
Whitepaper: Advancing Therapeutic Frontiers with 2,2-Dipropylpentanoic Acid and Related Valproate Derivatives
Executive Summary
Valproic acid (VPA), a simple branched-chain fatty acid, has been a cornerstone therapeutic for decades, with broad applications in epilepsy, bipolar disorder, and migraine prophylaxis.[1][2][3] However, its clinical utility is significantly hampered by severe adverse effects, most notably teratogenicity and hepatotoxicity.[1][4] This has catalyzed extensive research into its structural analogues and derivatives, including compounds like 2,2-dipropylpentanoic acid, with the overarching goal of dissociating therapeutic efficacy from toxicity. This technical guide provides an in-depth analysis of the rationale, design, and potential applications of VPA derivatives. We explore the core pharmacodynamics of the valproate scaffold, delve into critical structure-activity relationships (SAR), and outline promising therapeutic avenues in neurology and oncology. Furthermore, this guide furnishes detailed experimental workflows, from chemical synthesis to preclinical evaluation, to equip researchers with the practical knowledge required to innovate within this promising chemical space.
The Valproic Acid Scaffold: A Rationale for Derivatization
The Legacy of Valproic Acid (VPA): A Broad-Spectrum Therapeutic
First synthesized in 1881, the anticonvulsant properties of valproic acid (2-propylpentanoic acid) were discovered serendipitously in 1963.[1] Since then, it has become one of the most widely prescribed antiepileptic drugs (AEDs) worldwide due to its efficacy against a wide range of seizure types.[1][2] Its therapeutic portfolio has expanded to include the management of manic episodes in bipolar disorder and the prevention of migraine headaches.[3] The simple chemical structure of VPA belies a complex and multi-modal mechanism of action, which has made it a fascinating scaffold for medicinal chemistry exploration.[1]
The Unmet Need: Clinical Limitations of VPA
The primary impetus for developing VPA derivatives is to mitigate its significant safety concerns. The most severe of these are:
-
Teratogenicity: VPA exposure during pregnancy is linked to an increased risk of congenital malformations and neurodevelopmental disorders in the offspring.
-
Hepatotoxicity: Though rare, VPA can cause life-threatening liver damage, a risk that is primarily associated with its metabolites.[5]
These toxicities limit its use in certain patient populations and necessitate the development of safer alternatives that retain or enhance its therapeutic benefits.
The Derivative Hypothesis: Separating Efficacy from Toxicity
The core hypothesis is that the structural features of VPA responsible for its therapeutic effects can be separated from those causing toxicity. Research has shown that VPA's toxicity is largely mediated by specific metabolites, such as 4-ene-VPA, which possess a terminal double bond.[5] By modifying the parent structure—creating derivatives like amides, cyclic analogues, or compounds such as this compound—it is possible to alter its metabolic fate, enhance its primary mechanism of action, or improve its target specificity, thereby creating a superior therapeutic agent.
Core Pharmacodynamics of the Valproate Scaffold
The therapeutic versatility of VPA stems from its ability to modulate multiple biological targets. Understanding these is critical to designing derivatives with desired pharmacological profiles.
Multi-Modal Mechanism of Action
-
GABAergic System Enhancement: VPA increases brain concentrations of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It achieves this by inhibiting GABA-degrading enzymes like GABA transaminase (GABA-T) and potentiating postsynaptic GABAergic responses.[1][3][6]
-
Ion Channel Modulation: VPA blocks voltage-gated sodium channels and T-type calcium channels.[6][7] This action reduces high-frequency neuronal firing, a key factor in seizure generation and neuronal hyperexcitability.
-
Histone Deacetylase (HDAC) Inhibition: At therapeutic concentrations, VPA acts as an HDAC inhibitor.[6] This epigenetic modulation leads to changes in gene expression, which is thought to underlie its neuroprotective, mood-stabilizing, and potential anti-cancer effects.[1][7]
Visualizing the Core Pathways
Caption: Core mechanisms of the valproate scaffold.
Structure-Activity Relationship (SAR) and Derivative Design
Key Structural Features for Activity
Early studies established the essentiality of VPA's branched structure for its anticonvulsant activity.[8] There is a consistent correlation between the structure of these branched-chain fatty acids and their anticonvulsant potency, with larger molecules often being more active.[9] The carboxylic acid group is also considered a key pharmacophore, providing an initial electrostatic interaction with target proteins.[10]
Strategies for Derivatization
To improve upon the VPA scaffold, several derivatization strategies have been employed:
-
Amide and Urea Derivatives: Replacing the carboxylic acid with an amide or urea moiety can alter polarity, improve metabolic stability, and in some cases, enhance potency while reducing toxicity.
-
Cyclic Analogues: Incorporating the alkyl chains into a cyclic structure can introduce conformational rigidity. This can lead to increased potency and specificity for certain targets.
-
Unsaturated Derivatives: The principal metabolite of VPA, 2-ene VPA, appears to retain therapeutic properties while lacking the hepatotoxicity, making it a valuable lead compound for developing safer AEDs.[11]
-
Prodrugs: Esterifying the carboxylic acid can create prodrugs designed to improve pharmacokinetics or enable targeted delivery, releasing the active compound at the desired site of action.[1]
The Role of Lipophilicity and Steric Effects
For anticonvulsant activity, a strong correlation exists between potency and lipophilicity (measured by the octanol-water partition coefficient).[11][12] This suggests that the ability of the compound to cross the blood-brain barrier and partition into the plasma membrane is a critical determinant of its effect.[11] However, steric factors also play a role; excessively bulky substituents, such as a cyclohexyl group, can lead to inactivity, possibly by hindering metabolism or interaction at an active site.[12]
Therapeutic Applications & Preclinical Evidence
Next-Generation Anticonvulsants
The primary goal in this area is to develop derivatives with a higher therapeutic index than VPA. Research has focused on enhancing potency and reducing sedation and other neurotoxicities. For example, analogues of 2-ene VPA have been evaluated, with some showing markedly superior potency to VPA in preclinical models.[11]
| Compound | Class | Anticonvulsant Potency (ED₅₀ in mg/kg) | Sedative Effect | Reference |
| Valproic Acid (VPA) | Parent Drug | ~150-200 | Moderate | [8] |
| Cyclooctylideneacetic Acid | Cyclic Analogue | 122.8 | Significantly Reduced | [8] |
ED₅₀ values are from the pentylenetetrazole (PTZ)-induced seizure model in mice. Lower values indicate higher potency.
Neurodegenerative Disorders
VPA's neuroprotective properties, including anti-inflammatory effects and the ability to promote neurotrophic factors, suggest its derivatives could be valuable for treating neurodegenerative diseases.[13] VPA has been shown to protect dopaminergic neurons and prevent hippocampal cell death in ischemic models.[13] Derivatives with enhanced HDAC inhibitory activity or improved blood-brain barrier penetration could offer novel therapeutic strategies for conditions like Parkinson's, Alzheimer's, and ischemic stroke.
Oncology: Leveraging HDAC Inhibition
The discovery of VPA's HDAC inhibitory activity has opened a new therapeutic avenue in cancer treatment.[1][7] HDAC inhibition can induce apoptosis in tumor cells and increase their susceptibility to radiation and chemotherapy.[14] Derivatives are being designed to be more potent and selective HDAC inhibitors than VPA, potentially leading to more effective and less toxic anti-cancer agents.
Experimental Workflows for Derivative Evaluation
Synthesis Protocol: General Amide Derivative Synthesis
This protocol describes a standard procedure for coupling a VPA analogue with an amine using carbodiimide chemistry, a common method for creating amide derivatives.
Objective: To synthesize an N-benzyl amide of this compound.
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dry Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution, 1M HCl solution, Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reactant Solubilization: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 mmol) in dry DCM (15 mL).
-
Activation: Add HOBt (0.2 mmol) and EDCI (1.1 mmol) to the solution. Stir at room temperature for 20 minutes to activate the carboxylic acid.
-
Amine Addition: Add benzylamine (1.1 mmol) followed by the dropwise addition of DIPEA (2.5 mmol).
-
Reaction: Allow the mixture to stir at room temperature for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product via column chromatography on silica gel to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Screening Cascade
Protocol: HDAC Inhibition Assay (Fluorometric)
-
Preparation: Prepare a buffer solution containing the HDAC enzyme (e.g., HeLa nuclear extract) and a fluorogenic HDAC substrate.
-
Compound Addition: Add varying concentrations of the test derivative (e.g., from 1 nM to 100 µM) to the wells of a 96-well plate. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and DMSO as a vehicle control.
-
Incubation: Add the enzyme/substrate mixture to the wells and incubate at 37°C for 60 minutes.
-
Development: Stop the enzymatic reaction by adding a developer solution containing a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Measurement: Read the fluorescence intensity using a plate reader. Calculate the IC₅₀ value, which represents the concentration of the derivative required to inhibit 50% of HDAC activity.
In Vivo Efficacy Model
Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
-
Acclimatization: Acclimatize male albino mice to the laboratory environment for at least 3 days.
-
Dosing: Administer the test derivative or vehicle control intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Pre-treatment Time: Wait for a specific period (e.g., 30-60 minutes) to allow for drug absorption and distribution.
-
Seizure Induction: Administer a subcutaneous (s.c.) injection of PTZ at a convulsant dose (e.g., 85 mg/kg).
-
Observation: Immediately place each mouse in an individual observation chamber and record seizure activity for 30 minutes. Note the latency to and presence of clonic seizures.
-
Endpoint: A mouse is considered protected if it does not exhibit clonic seizures within the 30-minute observation period.
-
Analysis: Calculate the ED₅₀ (the dose effective in protecting 50% of the animals from seizures) using probit analysis.
Workflow Visualization
Caption: A typical preclinical evaluation workflow for novel VPA derivatives.
Challenges and Future Directions
The development of VPA derivatives, while promising, is not without challenges. A key hurdle is translating potent in vitro activity and preclinical in vivo efficacy into clinical success. Long-term toxicity studies are essential to ensure that new derivatives do not possess unforeseen adverse effects. Future research should focus on developing derivatives with novel or dual mechanisms of action, such as compounds that combine HDAC inhibition with other anti-cancer pathways or combine GABAergic modulation with anti-inflammatory properties for neurodegenerative diseases. The use of computational modeling and structure-based drug design will be instrumental in accelerating the discovery of next-generation VPA derivatives with superior safety and efficacy profiles.
Conclusion
The derivatization of the valproic acid scaffold represents a highly promising strategy for developing novel therapeutics. By applying principles of medicinal chemistry and a rigorous preclinical evaluation cascade, it is possible to engineer molecules that retain the broad-spectrum efficacy of VPA while shedding its dose-limiting toxicities. From safer anticonvulsants to targeted anti-cancer agents and novel treatments for neurodegeneration, the therapeutic potential of this compound and related derivatives is substantial. Continued innovation in this area holds the key to addressing significant unmet needs across multiple complex diseases.
References
-
Mishra, M. K., Kukal, S., Paul, P. R., Bora, S., Singh, A., Kukreti, S., Saso, L., Muthusamy, K., Hasija, Y., & Kukreti, R. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Molecules, 27(1), 104. [Link]
-
Chapman, A. G., Croucher, M. J., & Meldrum, B. S. (1988). Quantitative structure-anticonvulsant activity relationships of valproic acid, related carboxylic acids and tetrazoles. Neuropharmacology, 27(3), 287-294. [Link]
-
Chapman, A. G., Croucher, M. J., & Meldrum, B. S. (1983). Acute anticonvulsant activity of structural analogues of valproic acid and changes in brain GABA and aspartate content. Life Sciences, 32(17), 2023-2031. [Link]
-
Mishra, M. K., et al. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. MDPI. [Link]
-
Palaty, J., & Abbott, F. S. (1995). Structure-activity relationships of unsaturated analogues of valproic acid. Journal of Medicinal Chemistry, 38(17), 3398-3406. [Link]
-
Grewal, K. K. (1987). Quantitative structure-anticonvulsant activity studies of valproic acid analogues. UBC Library Open Collections. [Link]
-
Mishra, M. K., et al. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. MDPI. [Link]
-
Bourin, M. (2020). Mechanism of Action of Valproic Acid and Its Derivatives. SOJ Pharmacy & Pharmaceutical Sciences, 7(1), 1-4. [Link]
-
Talebi, F., et al. (2021). A Comprehensive Insight Into the Role of Valproic Acid in Neurodegenerative Disorders. Basic and Clinical Neuroscience, 12(3), 271-282. [Link]
-
Wikipedia contributors. (2024). Valproate. Wikipedia. [Link]
-
Balroop, B., & Tadi, P. (2024). Valproic Acid. StatPearls. [Link]
-
Ghodke-Puranik, Y., et al. (2013). Valproic acid pathway: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 23(4), 236-241. [Link]
-
Yagen, B., & Bialer, M. (2004). Valproic acid: Clinical efficacy and use in other neurological disorders. Journal of Medicinal Chemistry, 47(10), 2493-2516. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis, and Evaluation of New 2-Arylpropanoic Acid-l-Tryptophan Derivatives for Mitigating Cisplatin-Induced Nephrotoxicity. MDPI. [Link]
-
Comelli, F., et al. (2012). Valproic acid structure (2 propyl-pentanoic acid), a unique simple small monocarboxylic acid. ResearchGate. [Link]
Sources
- 1. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valproate - Wikipedia [en.wikipedia.org]
- 3. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 7. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Acute anticonvulsant activity of structural analogues of valproic acid and changes in brain GABA and aspartate content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationships of unsaturated analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative structure-anticonvulsant activity relationships of valproic acid, related carboxylic acids and tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Comprehensive Insight Into the Role of Valproic Acid in Neurodegenerative Disorders: An Updated Review [biomedrb.com]
- 14. 2-Propylpentanoic acid 99-66-1 [sigmaaldrich.com]
A Technical Deep Dive into 2,2-Dipropylpentanoic Acid: Beyond an Impurity
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide offers a comprehensive review of the existing scientific literature on 2,2-Dipropylpentanoic acid (DPA), a branched-chain fatty acid structurally related to the well-known antiepileptic drug, valproic acid (VPA). While often cataloged as an impurity of VPA (Valproic Acid EP Impurity D), historical research and its unique chemical structure suggest a pharmacological profile worthy of independent investigation.[1][2][3][4][5] This document synthesizes the available data on its chemical properties, known biological activities, and potential therapeutic implications, providing a foundational resource for researchers exploring novel anticonvulsant and neurotropic agents.
Introduction: The Significance of Branched-Chain Fatty Acids in Neuropharmacology
Branched-chain fatty acids (BCFAs) are a class of lipids that are increasingly recognized for their diverse biological activities, including roles in inflammation, metabolic disorders, and neurological function.[6][7] Their structural variations, such as the position and number of methyl branches, can significantly influence their pharmacokinetic and pharmacodynamic properties.[8] this compound, with its quaternary carbon at the alpha position, presents a unique steric hindrance that differentiates it from its more clinically established isomer, valproic acid. This structural feature is hypothesized to impact its metabolic stability and interaction with biological targets.
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of this compound is fundamental to interpreting its biological activity and designing future studies.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂O₂ | [1][2][3][4] |
| Molecular Weight | 186.29 g/mol | [1][4] |
| CAS Number | 52061-75-3 | [1][2][3][4][5] |
| Synonyms | 2,2-Dipropylvaleric acid, Tripropylacetic acid, Valproic Acid Impurity D | [1][5] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid at room temperature | |
| Solubility | Expected to have low aqueous solubility, typical of branched-chain fatty acids |
Synthesis and Characterization
Conceptual Synthesis Workflow
The synthesis of this compound can be envisioned through the alkylation of a suitable ester enolate, followed by hydrolysis.
Caption: Proposed synthetic pathway for this compound.
Detailed Protocol (Hypothetical):
-
Enolate Formation: To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium dropwise. Allow the solution to warm to 0 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
Deprotonation: Cool the LDA solution back to -78 °C and add ethyl pentanoate dropwise. Stir for 1 hour to ensure complete formation of the ester enolate.
-
Alkylation: Add propyl bromide (2.2 equivalents) to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification of Ester: Purify the crude ethyl 2,2-dipropylpentanoate by vacuum distillation or column chromatography.
-
Hydrolysis: Reflux the purified ester with an excess of aqueous sodium hydroxide solution until the reaction is complete (monitored by TLC).
-
Acidification and Extraction: Cool the reaction mixture and acidify with concentrated hydrochloric acid. Extract the product with diethyl ether.
-
Final Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation.
Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the carbon skeleton and the absence of protons on the α-carbon.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) and hydroxyl (O-H) stretches of the carboxylic acid group.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.[1]
Preclinical Pharmacological Profile
The most significant, albeit dated, evidence for the biological activity of this compound comes from a 1964 study published in the French journal Therapie.[9]
Anticonvulsant Activity
A seminal study by Lebreton, Carraz, and colleagues in 1964 was the first to report the anti-epileptic properties of 2,2-dipropylacetic acid.[9] While the full text of this foundational paper is not widely accessible, its citation in subsequent literature confirms its importance in the early exploration of branched-chain fatty acids as anticonvulsants.[10] The study's title and the associated MeSH terms strongly indicate that it contains data on the compound's efficacy in seizure models.[9] The experiments were likely conducted in rodent models, a standard practice for anticonvulsant screening.[9]
The historical context of this research is crucial. It predates the widespread clinical use of its isomer, valproic acid, and suggests a broader interest in the anticonvulsant potential of this chemical class.
Comparative Pharmacology with Valproic Acid
Given the limited specific data on this compound, a comparative analysis with the extensively studied valproic acid is necessary. Valproic acid is known to exert its anticonvulsant effects through multiple mechanisms, including:
-
Enhancement of GABAergic neurotransmission: By increasing the synthesis and release of GABA, and inhibiting its degradation.
-
Blockade of voltage-gated sodium channels.
-
Modulation of T-type calcium channels.
It is plausible that this compound shares some of these mechanisms of action due to its structural similarity to valproic acid. However, the altered stereochemistry at the α-carbon could influence its binding affinity to target proteins and enzymes, potentially leading to a different pharmacological and side-effect profile.
The diagram below illustrates the potential points of convergence and divergence in the mechanisms of action between this compound and Valproic Acid.
Caption: Comparative mechanistic framework for Valproic Acid and this compound.
Future Research Directions and Methodologies
The existing literature on this compound presents a compelling case for further investigation. Key areas for future research include:
Replication and Expansion of Anticonvulsant Studies
-
Protocol for Anticonvulsant Screening:
-
Animal Models: Utilize standard rodent models of epilepsy, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) seizure test.
-
Dosing: Administer this compound via intraperitoneal (i.p.) or oral (p.o.) routes at a range of doses to determine the median effective dose (ED₅₀).
-
Neurotoxicity Assessment: Concurrently, assess motor impairment using tests like the rotarod to determine the median toxic dose (TD₅₀) and calculate the protective index (TD₅₀/ED₅₀).
-
Positive Control: Include valproic acid as a positive control for direct comparison of potency and toxicity.
-
Investigation of Mechanism of Action
-
In Vitro Electrophysiology: Use patch-clamp techniques on cultured neurons to investigate the effects of this compound on voltage-gated sodium and calcium channels.
-
Neurochemical Analysis: Measure GABA levels in brain tissue of treated animals using techniques like HPLC or mass spectrometry to determine if the compound modulates GABAergic tone.
-
Enzyme Inhibition Assays: Evaluate the inhibitory activity of this compound against key enzymes in the GABA metabolic pathway, such as GABA transaminase.
Pharmacokinetic Profiling
-
In Vivo Pharmacokinetics: Administer a single dose of this compound to rodents and collect blood samples at various time points. Analyze plasma concentrations using a validated LC-MS/MS method to determine key parameters like Cₘₐₓ, tₘₐₓ, half-life (t₁/₂), and bioavailability.
-
Metabolic Stability: Incubate the compound with liver microsomes to assess its in vitro metabolic stability and identify potential metabolites. The steric hindrance at the α-carbon may lead to a different metabolic profile compared to valproic acid, potentially reducing the formation of toxic metabolites.
Conclusion
This compound represents an under-investigated branched-chain fatty acid with historically documented anticonvulsant properties. While its primary identity in the modern literature is that of a valproic acid impurity, the foundational research from the 1960s provides a strong rationale for its re-evaluation as a potential therapeutic agent in its own right. Its unique structure may offer a different balance of efficacy and safety compared to its well-known isomer. This technical guide serves as a call to action for the scientific community to revisit this promising molecule, applying modern drug discovery and development methodologies to fully elucidate its pharmacological profile and therapeutic potential.
References
- Klivon. (n.d.). Valproic Acid EP Impurity D (2-Propyl Valproate) | CAS Number 52061-75-3.
- escientificsolutions. (n.d.). Valproic Acid EP Impurity D.
- Veeprho. (n.d.). Valproic Acid EP Impurity D | CAS 52061-75-3.
- Opulent Pharma. (n.d.). Valproic Acid EP Impurity D.
- Pharmaffiliates. (n.d.). CAS No : 52061-75-3| Product Name : Valproic Acid - Impurity D.
- Anticonvulsant activity of di-n-propylacetate and brain monoamine metabolism in the r
- Quantitative structure-anticonvulsant activity studies of valproic acid analogues. (n.d.). UBC Library Open Collections.
- Lebreton, S., Carraz, G., Meunier, H., & Beriel, H. (1964). [PHARMACODYNAMIC PROPERTIES OF 2,2-DIPROPYLACETIC ACID. 2D REPORT ON ITS ANTI-EPILEPTIC PROPERTIES]. Therapie, 19, 451-456.
- Malygin, A. S., et al. (2021).
- Simler, S., Ciesielski, L., Klein, M., & Mandel, P. (1982). Anticonvulsant and Antiaggressive Properties of Di-N-Propyl Acetate After Repeated Treatment. Neuropharmacology, 21(2), 133-140.
- Dellait. (n.d.). Branched-chain fatty acids role in health and nutrition.
- Jakab, A., et al. (2023). Monomethyl branched-chain fatty acids: Health effects and biological mechanisms. Progress in Lipid Research, 90, 101226.
- Bain, J. R., et al. (2020).
- American Physiological Society Journal. (2024). Plasma Branched-Chain Fatty Acids Reflect Dairy-Fat Intake in a Pilot Clinical Trial in Individuals with Prediabetes.
- The FEBS Journal. (2025).
- MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)
- Perfluorooctanoic acid exposure and its neurodegenerative consequences in C57BL6/J mice. (2023). Naunyn-Schmiedeberg's Archives of Pharmacology.
- Short- and Long-Term Neurobehavioral Effects of Developmental Exposure to Valproic Acid in Zebrafish. (n.d.). PubMed Central.
- MDPI. (n.d.). Neuroprotection vs. Neurotoxicity: The Dual Impact of Brain Lipids in Depression.
Sources
- 1. [PHARMACODYNAMIC PROPERTIES OF 2,2-DIPROPYLACETIC ACID. 2D REPORT ON ITS ANTI-EPILEPTIC PROPERTIES] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PHARMACODYNAMIC PROPERTIES OF 2,2-DIPROPYLACETIC ACID AND ITS DERIVATIVES. 4TH REPORT: 2,2-DIPROPYLACETAMIDE] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Top 52 Therapie papers published in 1964 [scispace.com]
- 4. (Open Access) [pharmacodynamic properties of 2,2-dipropylacetic acid. 2d report on its anti-epileptic properties] (1964) | Lebreton S | 21 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Valproic Acid [webbook.nist.gov]
- 7. Valproic acid after five decades of use in epilepsy: time to reconsider the indications of a time-honoured drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rma.gov.au [rma.gov.au]
- 9. Di-n-propylacetic acid--profile of anticonvulsant activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Discovery and history of 2,2-Dipropylpentanoic acid.
An In-Depth Technical Guide to the Discovery and History of Valproic Acid and Its Related Compounds
Abstract
This technical guide provides a comprehensive overview of the discovery and historical development of a pivotal molecule in neurology and psychiatry. While the specific query focuses on 2,2-Dipropylpentanoic acid, it is essential to clarify that this compound is a structural isomer of the pharmacologically active and historically significant molecule, 2-propylpentanoic acid, commonly known as Valproic Acid (VPA). This compound is primarily recognized as "Valproic acid impurity D"[1]. The narrative of discovery and therapeutic application is, therefore, centered on Valproic Acid. This document traces the journey of VPA from its initial synthesis as a laboratory solvent to its serendipitous discovery as a potent anticonvulsant and its subsequent establishment as a frontline treatment for epilepsy, bipolar disorder, and migraine prophylaxis. We will explore the key scientific milestones, the elucidation of its multifaceted mechanism of action, and its chemical properties, providing researchers and drug development professionals with a detailed account of this remarkable compound.
Chapter 1: From Inert Solvent to Unforeseen Therapeutic: The Serendipitous Discovery
Initial Synthesis
Valproic acid (2-propylpentanoic acid) was first synthesized in 1882 by Beverly S. Burton.[2] For approximately eight decades following its creation, the compound existed in relative obscurity within the scientific community.[2] It was primarily utilized in laboratories as a "metabolically inert" organic solvent, a vehicle for delivering other compounds in experimental settings.[2] Its simple, branched-chain fatty acid structure did not suggest any significant biological activity.
A Fortuitous Observation
The transformative moment in the history of valproic acid occurred in 1962, a discovery born entirely of chance. French researcher Pierre Eymard was screening a series of compounds for anti-seizure activity at the University of Lyon.[2] He was using valproic acid as a solvent to dissolve the test compounds before administering them to laboratory rats. Eymard observed that a number of his compounds appeared to show anticonvulsant effects, specifically in preventing convulsions induced by pentylenetetrazol.[2]
Through careful scientific reasoning, Eymard and his team realized that the consistent factor across these seemingly successful experiments was not the compounds being tested, but the vehicle itself. The "inert" solvent, valproic acid, was responsible for the observed anticonvulsant properties. This serendipitous finding marked the beginning of VPA's journey as a therapeutic agent.[2]
Chapter 2: The Rise of a Broad-Spectrum Antiepileptic
Preclinical and Early Clinical Validation
Following the initial discovery, rigorous testing confirmed VPA's potent anticonvulsant effects. Experiments in mice demonstrated its efficacy against seizures induced by maximal electroshock and, most notably, pentylenetetrazole.[3][4] The activity against pentylenetetrazole-induced seizures suggested a potential mechanism related to the GABAergic system.[4]
The first clinical trials in humans were reported as early as 1964.[5] These trials, involving patients with refractory epilepsy, showed that valproic acid significantly reduced the frequency and severity of seizures without causing major adverse effects.[3] Based on this promising data, valproic acid was first marketed as an antiepileptic drug in France in 1967.[2][5]
Global Recognition and FDA Approval
Over the next decade, valproic acid gained widespread acceptance across Europe. It was eventually introduced in the United States and received approval from the U.S. Food and Drug Administration (FDA) in 1978 for the treatment of absence seizures (petit mal seizures).[3] Its indications were later expanded by the FDA in 1983 to include complex partial seizures.[3] Numerous clinical trials demonstrated its efficacy, which was comparable to established drugs like carbamazepine and phenytoin for partial seizures.[5] By the late 1970s, VPA had secured its status as a major, broad-spectrum antiepileptic drug worldwide.[5]
Chapter 3: Expanding Therapeutic Horizons Beyond Epilepsy
The unique mechanism of VPA hinted at its potential utility in other neurological and psychiatric conditions.
Bipolar Disorder
In the 1960s, parallel research by Lambert et al. demonstrated the antimanic and prophylactic activity of valpromide, a primary amide of valproic acid.[6][7] However, these findings were not widely pursued until later studies in Germany and the USA explored the efficacy of valproic acid derivatives in bipolar disorder.[6][7] A series of controlled trials, particularly with divalproex sodium (an equimolar combination of valproic acid and sodium valproate), demonstrated significant efficacy in treating acute manic episodes.[6][7] This culminated in the FDA's approval of divalproex for this indication in 1995.[6][7] VPA is now considered a first-line mood stabilizer.
Migraine Prophylaxis
Further research established the utility of valproate for the prophylaxis of episodic migraines in adults, adding another major indication to its therapeutic profile.[3]
Chapter 4: Unraveling a Complex Mechanism of Action
The precise mechanism of action for valproic acid is still not fully understood, but it is believed to be multifaceted, contributing to its broad spectrum of activity.[2]
Proposed Mechanisms:
-
Enhancement of GABAergic Neurotransmission : The leading hypothesis has traditionally centered on the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). VPA was initially thought to inhibit GABA-transaminase, the primary enzyme responsible for GABA degradation.[5] While it does inhibit this enzyme, it appears to do so only at concentrations higher than those typically required for therapeutic effect.[5] A more accepted view is that VPA increases the synthesis and release of GABA, thereby enhancing inhibitory signaling in the brain.[2]
-
Blockade of Voltage-Gated Sodium Channels : Like other anticonvulsants, VPA has been shown to block voltage-gated sodium channels.[2] This action reduces the excitability of neuronal membranes and limits the propagation of action potentials.[5]
-
Inhibition of Histone Deacetylases (HDACs) : VPA is also a known inhibitor of HDACs.[2] This epigenetic mechanism can alter gene expression and is thought to contribute to its long-term effects, including neuroprotection and mood stabilization.
-
Modulation of Other Neurotransmitter Systems : There is also evidence that VPA can modulate excitatory amino acid pathways, such as those involving glutamate and aspartate.[5]
Caption: Proposed multifaceted mechanism of action for Valproic Acid.
Chapter 5: Chemical Properties and Synthesis Overview
Valproic acid is a branched short-chain fatty acid.[3] Its structural isomer, this compound, features the same chemical formula but a different arrangement of the propyl groups.
Data Summary: Key Chemical Properties
| Property | Value (for 2-propylpentanoic acid / VPA) | Value (for this compound) |
| IUPAC Name | 2-propylpentanoic acid | This compound |
| Synonyms | Valproic Acid, Di-n-propylacetic acid | Tripropylacetic acid, Valproic acid impurity D |
| CAS Number | 99-66-1 | 52061-75-3[8][9] |
| Molecular Formula | C₈H₁₆O₂ | C₁₁H₂₂O₂[8] |
| Molecular Weight | 144.21 g/mol | 186.29 g/mol [8] |
Experimental Protocol: Example Synthesis Outline
While numerous synthetic routes exist, a general approach for synthesizing carboxylic acids like these involves the oxidation of a corresponding primary alcohol or aldehyde. For instance, a common laboratory-scale synthesis of valproic acid can be achieved through the malonic ester synthesis, starting from diethyl malonate and propyl bromide. A more direct industrial method might involve the oxidation of 2-propyl-1-pentanol.
A patent describes a method for preparing related compounds, such as E-2-propyl-2-pentenoic acid, starting from di-n-propylketone cyanohydrin. This involves dehydration and subsequent saponification of the resulting nitrile.[10] Another patent outlines the synthesis of 2,2-dimethylolpropionic acid from formaldehyde and propionaldehyde, demonstrating a different synthetic pathway for a related branched carboxylic acid.[11]
Conclusion
The history of 2-propylpentanoic acid (Valproic Acid) is a testament to the role of serendipity in scientific discovery. From its humble beginnings as a laboratory solvent, it has evolved into an indispensable therapeutic agent for millions of patients worldwide suffering from epilepsy, bipolar disorder, and migraines. Its journey from a chance observation to a well-established, broad-spectrum medication underscores the importance of curiosity and rigorous investigation in pharmaceutical research. The study of its complex mechanisms continues to provide valuable insights into the neurobiology of these disorders, ensuring that the legacy of this simple fatty acid will endure for decades to come.
References
-
Title: Valproic acid - MedLink Neurology.[5] Source: MedLink Neurology URL: [Link]
-
Title: Valproic Acid - StatPearls - NCBI Bookshelf.[3] Source: National Center for Biotechnology Information URL: [Link]
-
Title: Valproate - Wikipedia.[2] Source: Wikipedia URL: [Link]
-
Title: [Brief history of the development of valproate in bipolar disorders] - PubMed.[6] Source: PubMed URL: [Link]
-
Title: Brief history of the development of valproate in bipolar disorders - ResearchGate.[7] Source: ResearchGate URL: [Link]
-
Title: this compound | C11H22O2 | CID 104067 - PubChem - NIH.[9] Source: PubChem URL: [Link]
-
Title: EP0293752A2 - Process for preparing E-2-propyl-2-pentenoic acid and its physiologically compatible salts - Google Patents.[10] Source: Google Patents URL:
-
Title: CN105152907A - Synthetic method of 2,2-dimethylolpropionic acid - Google Patents.[11] Source: Google Patents URL:
-
Title: Di-n-propylacetic Acid--Profile of Anticonvulsant Activity in Mice - PubMed.[4] Source: PubMed URL: [Link]
Sources
- 1. This compound Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 2. Valproate - Wikipedia [en.wikipedia.org]
- 3. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Di-n-propylacetic acid--profile of anticonvulsant activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medlink.com [medlink.com]
- 6. [Brief history of the development of valproate in bipolar disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CAS 52061-75-3: this compound | CymitQuimica [cymitquimica.com]
- 9. This compound | C11H22O2 | CID 104067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. EP0293752A2 - Process for preparing E-2-propyl-2-pentenoic acid and its physiologically compatible salts - Google Patents [patents.google.com]
- 11. CN105152907A - Synthetic method of 2,2-dimethylolpropionic acid - Google Patents [patents.google.com]
A Researcher's Guide to Sourcing and Utilizing 2,2-Dipropylpentanoic Acid Reference Standards
For researchers, scientists, and drug development professionals engaged in the analysis of Valproic Acid and its related compounds, the procurement of high-purity, well-characterized reference standards is a foundational requirement for generating accurate and reproducible data. This guide provides an in-depth technical overview of 2,2-Dipropylpentanoic Acid, a critical impurity of Valproic Acid, and a comprehensive framework for selecting and utilizing commercial reference standards.
The Significance of this compound in Pharmaceutical Analysis
This compound (CAS 52061-75-3) is recognized as a key impurity in the synthesis of Valproic Acid, an established anticonvulsant and mood-stabilizing drug.[1] Pharmacopeias such as the European Pharmacopoeia (EP) list this compound as "Valproic Acid Impurity D".[1] Its structural similarity to the active pharmaceutical ingredient (API) necessitates its accurate identification and quantification to ensure the quality, safety, and efficacy of the final drug product. The use of a certified reference standard is, therefore, not merely a matter of best practice but a regulatory necessity for method validation, stability studies, and routine quality control.[2]
Selecting a Commercial Supplier: A Multi-faceted Approach
The selection of a supplier for a critical reference standard like this compound extends beyond a simple price comparison. A thorough evaluation of the supplier's quality systems, documentation, and the characterization of the material itself is paramount.
Key Supplier Evaluation Criteria
A systematic approach to supplier qualification is essential. The following diagram illustrates a recommended workflow for this process:
Caption: A logical workflow for the identification, evaluation, and selection of a commercial supplier for a chemical reference standard.
Commercial Suppliers of this compound
Several chemical suppliers offer this compound, often categorized as a pharmaceutical secondary standard or a certified reference material (CRM). The following table summarizes a selection of prominent suppliers. It is crucial to note that product specifications and available documentation may change, and direct inquiry with the supplier is always recommended.
| Supplier | Product Name/Designation | CAS Number | Available Documentation | Key Considerations |
| Sigma-Aldrich (Merck) | This compound, certified reference material, TraceCERT® | 52061-75-3 | Certificate of Analysis (CoA), Safety Data Sheet (SDS) | Often produced under ISO/IEC 17025 and ISO 17034, providing high traceability.[3][4][5] |
| LGC Standards | Valproic acid for system suitability CRS | 99-66-1 (Valproic Acid) | Ph. Eur. compliant | Provides standards specifically for European Pharmacopoeia system suitability tests.[2] |
| USP | USP Valproic Acid Related Compound B RS | 62391-99-5 | USP Monograph | Note: USP designates the isomer 2-Isopropylpentanoic acid as Related Compound B, not this compound.[6][7][8] Researchers should ensure they are sourcing the correct isomer for their specific needs. |
| Simson Pharma | Valproic Acid EP Impurity D | 52061-75-3 | Certificate of Analysis | Offers a range of valproic acid impurities and can provide custom synthesis.[9] |
| Axios Research | Valproic Acid EP Impurity D | 52061-75-3 | CoA, compliant with regulatory guidelines | Marketed for analytical method development and validation.[10] |
| Veeprho | Valproic Acid EP Impurity D | 52061-75-3 | CoA | An established supplier of impurity reference standards.[11] |
The Cornerstone of Trustworthiness: The Certificate of Analysis (CoA)
The Certificate of Analysis is the most critical document accompanying a reference standard. It is a testament to the material's identity, purity, and assigned value. A comprehensive CoA for a quantitative standard should include the following:
-
Identity Confirmation: At least two orthogonal methods should be used to confirm the structure. This typically includes ¹H NMR and Mass Spectrometry (MS) to provide unambiguous structural elucidation.
-
Purity Assessment: The purity is often determined by chromatographic methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), depending on the analyte's properties. For this compound, a volatile fatty acid, GC with Flame Ionization Detection (GC-FID) is a common and robust method.[11][12][13] The chromatogram should be provided, showing the main peak and any detected impurities.
-
Assigned Value and Uncertainty: For quantitative standards, particularly Certified Reference Materials (CRMs), a certified concentration or purity value with its associated measurement uncertainty is provided. This is a hallmark of materials produced under an ISO 17034 accredited quality system.[6][8]
-
Traceability Statement: A statement indicating the metrological traceability of the certified value to a national or international standard (e.g., NIST, SI units).
Experimental Protocol: Quantification of this compound in a Valproic Acid Sample by Gas Chromatography
The following is a representative protocol for the determination of this compound as an impurity in a Valproic Acid drug substance, adapted from principles outlined in pharmacopeial monographs and relevant literature.[10][12]
Objective
To quantify the percentage of this compound in a Valproic Acid sample using a validated Gas Chromatography (GC) method with an internal standard.
Materials and Reagents
-
This compound Reference Standard
-
Valproic Acid sample for testing
-
Internal Standard (IS): e.g., Octanoic Acid
-
Solvent/Diluent: Chloroform or other suitable organic solvent
-
Acidifying Agent: 1N Hydrochloric Acid
Instrumentation
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Capillary Column: e.g., Gs-BP 100% dimethylpolysiloxane (10 m x 0.53 mm ID, 2.65 µm film thickness) or equivalent.[11]
Standard and Sample Preparation
-
Internal Standard Stock Solution: Accurately weigh and dissolve a suitable amount of Octanoic Acid in the diluent to obtain a concentration of approximately 1 mg/mL.
-
Reference Standard Stock Solution: Accurately weigh about 25 mg of the this compound Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standard Preparation: Prepare a series of calibration standards by spiking a known amount of the Reference Standard Stock Solution into a fixed volume of the Internal Standard Stock Solution.
-
Sample Preparation: Accurately weigh about 100 mg of the Valproic Acid sample into a suitable container. Add a fixed volume of the Internal Standard Stock Solution and the diluent. Add a small volume of 1N HCl to ensure the analytes are in their free acid form. Vortex and centrifuge.[11]
Chromatographic Conditions
-
Injector Temperature: 280°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Isothermal at 135°C or a suitable gradient program to resolve all related impurities.[11]
-
Carrier Gas: Helium
-
Injection Volume: 1 µL
Data Analysis Workflow
The following diagram outlines the process from sample injection to final result calculation.
Caption: A step-by-step workflow for data analysis in a chromatographic impurity quantification assay.
Conclusion
The selection of a this compound reference standard is a critical decision that directly impacts the quality and reliability of analytical data in pharmaceutical development. By adopting a structured approach to supplier evaluation, prioritizing high-quality documentation, and understanding the principles of the analytical application, researchers can ensure the integrity of their results. The ultimate goal is to select a reference material that is not only fit for its intended purpose but is also supported by a robust data package and produced under a certified quality management system, thereby ensuring data defensibility and regulatory compliance.
References
- Axios Research. (n.d.). Valproic Acid EP Impurity D - CAS - 52061-75-3.
- Cayman Chemical. (2019, October 1). Choosing and Using Reference Materials and Analytical Standards.
- Veeprho. (n.d.). Valproic Acid EP Impurity D | CAS 52061-75-3.
- Shimadzu. (n.d.). Determination of Organic Impurities from Valproic Acid as per proposed USP monograph GC method.
- Oliveira, A. C. D., et al. (2024). Valproic acid extraction methods in human samples using gas chromatography: a review. Drug Analysis Research, 8(1), 3-12.
- Fay, M. J., & Bruce, J. E. (2016). Gas Chromatographic Analysis of Sodium Valproate in Plasma and Urine after Air Assisted Liquid-Liquid Microextraction. Brieflands.
- Simson Pharma Limited. (n.d.). valproic-acid-impurity-standards.
- Klivon. (n.d.). Valproic Acid EP Impurity D (2-Propyl Valproate) | CAS Number 52061-75-3.
- LGC Standards. (n.d.). Valproic acid for system suitability CRS.
- Alfa Omega Pharma. (n.d.). Valproic Acid Impurities | 99-66-1 Certified Reference Substance.
- World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
- Al-Rimawi, F. (2020). Analytical Method Development for Sodium Valproate through Chemical Derivatization.
- Sigma-Aldrich. (n.d.). This compound Pharmaceutical Secondary Standard CRM.
- U.S. Pharmacopeia. (n.d.). USP Monographs: Valproic Acid.
- ECA Academy. (2025, April 2). WHO: Update of Guideline of Reference Standards.
- Symtera Analytics. (n.d.). How To Choose the Proper Analytical Reference Standards?.
- Ukaaz Publications. (2023). A comprehensive review of an analytical method for the estimation of sodium valproate with valproic acid. Annals of Phytomedicine, 12(2), 216-219.
- Ricca Chemical Company. (n.d.). Certified Reference Materials (ISO 17025 and 17034).
- USP-NF. (2022). Valproic Acid. In United States Pharmacopeia and National Formulary.
- Reagecon. (n.d.). ISO 17034 Certified Reference Materials CRMs.
- Sigma-Aldrich. (n.d.). Iso 17034 certified reference materials.
- Hach MENA. (n.d.). ISO 17034 Standards.
- European Directorate for the Quality of Medicines & HealthCare. (n.d.). List of European Pharmacopoeia Reference Standards.
- PubChem. (n.d.). This compound. Retrieved from National Institutes of Health (NIH) website.
Sources
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Valproic acid for system suitability CRS [lgcstandards.com]
- 3. HPLC Analysis of Valproic Acid using Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 4. mena.hach.com [mena.hach.com]
- 5. superchroma.com.tw [superchroma.com.tw]
- 6. Ricca Chemical - Certified Reference Materials (ISO 17025 and 17034) [riccachemical.com]
- 7. CPAChem Products - ISO 17034 certified [cpachem.com]
- 8. reagecon.com [reagecon.com]
- 9. Valproic Acid [doi.usp.org]
- 10. pharmacopeia.cn [pharmacopeia.cn]
- 11. scispace.com [scispace.com]
- 12. shimadzu.com [shimadzu.com]
- 13. seer.ufrgs.br [seer.ufrgs.br]
Navigating the Synthesis and Handling of 2,2-Dipropylpentanoic Acid: A Technical Safety Guide
This guide provides an in-depth examination of the safety and handling protocols for 2,2-Dipropylpentanoic acid, a compound widely recognized in pharmaceutical research and development as Valproic Acid (VPA).[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond rudimentary safety data sheet (SDS) information. It synthesizes technical data with practical, field-proven insights to ensure the safe and effective management of this compound in a laboratory setting. The causality behind each recommendation is explained to foster a culture of safety built on scientific understanding.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a clear, colorless liquid.[2] While its utility in research is significant, it is imperative to recognize its inherent hazards to mitigate risks effectively. The primary risks are not acute and catastrophic but are significant, with the potential for severe long-term health consequences.
Core Hazards:
-
Reproductive Toxicity: The most significant hazard associated with this compound is its potential to damage fertility or the unborn child.[3][4] This is a critical consideration for all personnel of child-bearing potential.
-
Serious Eye Damage: Direct contact can cause serious and potentially irreversible eye damage.[3][4]
-
Skin and Respiratory Irritation: The compound is a known skin irritant and may cause respiratory irritation if inhaled.[3][4]
-
Harmful if Swallowed: Oral ingestion is harmful and can lead to systemic toxicity.[3][4]
The following table summarizes the GHS classifications for this compound, providing a clear, at-a-glance understanding of its hazard profile.
| Hazard Class | Category | Hazard Statement |
| Reproductive Toxicity | 1A/1B | H360: May damage fertility or the unborn child.[3][4] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[3][4] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[3][4] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[3][4] |
Expert Insight: The reproductive toxicity of this compound is not merely a theoretical risk. Clinical studies on patients taking Valproic Acid have documented developmental effects.[1] This underscores the critical importance of stringent containment and personal protective equipment (PPE) protocols to prevent even low-level chronic exposure in a laboratory setting.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol relies on a hierarchy of controls, prioritizing the elimination or substitution of hazards where possible. When working with this compound, engineering controls are the first and most effective line of defense, supplemented by rigorous PPE usage.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing, solution preparation, and transfers, must be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[5]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.[1]
-
Designated Work Area: A specific area of the lab should be designated for work with this compound to prevent cross-contamination.
Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table provides a baseline recommendation for PPE when handling this compound.
| Body Part | Personal Protective Equipment | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield. | Provides protection against splashes that could cause serious eye damage.[1] |
| Hands | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and irritation.[1] |
| Body | A chemical-resistant lab coat or apron. | Protects clothing and skin from splashes and spills.[1] |
| Respiratory | A NIOSH/MSHA-approved respirator may be necessary if working outside a fume hood or if there is a risk of aerosol generation. | Protects against inhalation of vapors or aerosols.[1] |
Self-Validating Protocol Insight: Before each use, visually inspect gloves for any signs of degradation or punctures. After handling, remove gloves using the proper technique to avoid contaminating your skin. Always wash your hands thoroughly with soap and water after removing gloves.[6]
Safe Handling, Storage, and Disposal: A Lifecycle Approach
Handling:
-
Avoid Direct Contact: Never allow the chemical to come into contact with your eyes, skin, or clothing.
-
Prevent Inhalation: Do not breathe vapors or mists.
-
Prudent Practices: Do not eat, drink, or smoke in the laboratory.[3][7] Wash hands thoroughly after handling.[1]
-
Container Integrity: Keep containers tightly closed when not in use.[1]
Storage:
-
Cool, Dry, and Ventilated: Store in a cool, dry, well-ventilated area away from incompatible materials.[1]
-
Incompatible Materials: Avoid storage with strong oxidizing agents, reducing agents, and bases.[1]
-
Secure Storage: Store in a locked cabinet or other secure location to restrict access.[3][7]
Disposal:
-
Regulatory Compliance: Dispose of waste in accordance with all local, regional, and national regulations.[7]
-
Licensed Contractor: Use a licensed hazardous waste disposal contractor for the disposal of this compound and any contaminated materials.
-
Container Management: Do not dispose of the chemical down the drain.[7] Empty containers may retain product residue and should be treated as hazardous waste.
Emergency Procedures: Preparedness and Response
Accidents can happen despite the most stringent precautions. A well-defined and practiced emergency plan is crucial.
Spill Response:
-
Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.
-
Alert: Notify your supervisor and institutional safety office.
-
Control: If the spill is small and you are trained to do so, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[1]
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[7] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air.[7] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.
Workflow Visualization: Emergency Response
The following diagram outlines the critical steps in responding to an accidental exposure to this compound.
Caption: Workflow for first aid response to exposure.
Toxicological Insights: A Deeper Understanding of the Risks
While laboratory exposures are typically at much lower doses than clinical ones, understanding the systemic effects of this compound reinforces the need for caution. Clinical cases of overdose have highlighted potential for central nervous system depression, metabolic acidosis, and in severe cases, coma.[5] Chronic exposure, even at low levels, is the primary concern in a laboratory setting due to the compound's reproductive toxicity.
Experimental Workflow: Preparation of a 100 mM Stock Solution in DMSO
This section provides a step-by-step protocol for the preparation of a common stock solution, integrating safety at each stage.
Materials:
-
This compound (liquid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Vortex mixer
Procedure:
-
Preparation: Don all required PPE and ensure the chemical fume hood is operational.
-
Weighing: In the fume hood, accurately weigh the required mass of this compound into a suitable container.
-
Dissolution: Add a portion of the DMSO to the container and gently swirl to dissolve the acid.
-
Transfer: Quantitatively transfer the solution to the final volumetric flask.
-
Dilution: Bring the solution to the final volume with DMSO.
-
Mixing: Cap the flask and mix thoroughly using a vortex mixer.
-
Labeling and Storage: Label the container with the compound name, concentration, solvent, date, and your initials. Store in a secure, designated location.
Workflow Visualization: Safe Solution Preparation
Caption: Step-by-step safe handling workflow.
By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
- Valproic Acid (sodium salt)
- Doar, M., et al. (2023). A Rare Case of Valproic Acid Toxicity Requiring Hemodialysis. Cureus.
- Valproic Acid - Safety D
- Valproic Acid, Sodium Salt - Safety D
- Severe Valproic Acid Intoxication: Case Study on the Unbound Fraction and the Applicability of Extracorporeal Elimin
- Material Safety Data Sheet - 2-Propylpentanoic acid, 99%. (n.d.). Cole-Parmer.
- Safety Data Sheet - 2-Propylpentanoic acid. (2010). Thermo Fisher Scientific.
- This compound | C11H22O2 | CID 104067. (n.d.). PubChem, NIH.
- Safety D
- Safety D
- Safety D
- Valproic Acid | C8H16O2 | CID 3121. (n.d.). PubChem, NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Valproic Acid | C8H16O2 | CID 3121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Valproate-induced hepatic injury: analyses of 23 fatal cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Valproic Acid Overdose: Case Report and Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Severe valproic acid intoxication: case study on the unbound fraction and the applicability of extracorporeal elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Application Note: Synthesis and Impurity Profiling of 2,2-Dipropylpentanoic Acid
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development
In the development of Active Pharmaceutical Ingredients (APIs), establishing a comprehensive impurity profile is not merely a regulatory hurdle but a fundamental component of ensuring drug safety and efficacy.[1][2] Impurities, which can originate from starting materials, intermediates, by-products, or degradation, can possess undesirable pharmacological or toxicological properties.[3][4] Regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), mandate stringent control and characterization of any impurity present at levels of 0.1% or higher.[5] This application note provides a detailed protocol for the synthesis of 2,2-dipropylpentanoic acid, an analogue of the anticonvulsant drug valproic acid, and outlines a systematic approach for the subsequent impurity profiling.[6][7]
Synthesis of this compound via Malonic Ester Synthesis
The synthesis of α,α-disubstituted carboxylic acids is a common challenge in medicinal chemistry. The malonic ester synthesis is a classic and robust method for achieving this transformation, offering high yields and predictable outcomes.[8][9][10] This pathway is selected for its reliability and the well-understood nature of its potential side reactions, which is advantageous for a predictive impurity profiling study.
The overall synthesis proceeds in three main stages:
-
Double Alkylation: Formation of a resonance-stabilized enolate from diethyl malonate, followed by two sequential nucleophilic substitution (SN2) reactions with propyl bromide.[11]
-
Saponification: Hydrolysis of the resulting diethyl 2,2-dipropylmalonate to its corresponding dicarboxylic acid salt using a strong base.
-
Decarboxylation: Acidification followed by heating to promote the loss of carbon dioxide from the β-dicarboxylic acid intermediate, yielding the final product.[12]
Reaction Scheme
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Disclaimer: All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Equipment
-
Diethyl malonate
-
Propyl bromide
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol (EtOH)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, reflux condenser, dropping funnel, heating mantle, magnetic stirrer
-
Rotary evaporator
Step-by-Step Procedure
-
Enolate Formation and First Alkylation:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.05 eq) in absolute ethanol (150 mL).
-
To this solution, add diethyl malonate (1.0 eq) dropwise.
-
After the addition is complete, add propyl bromide (1.0 eq) dropwise via a dropping funnel. The reaction is exothermic; maintain a gentle reflux.
-
After the addition, heat the mixture at reflux for 2-3 hours until the reaction mixture is neutral to litmus paper.
-
-
Second Alkylation:
-
To the same reaction mixture, add a second portion of sodium ethoxide (1.05 eq).
-
Follow with a dropwise addition of a second portion of propyl bromide (1.0 eq).
-
Heat the mixture at reflux for an additional 4-6 hours to ensure complete dialkylation.[13]
-
-
Saponification (Ester Hydrolysis):
-
Cool the reaction mixture to room temperature. Add a solution of potassium hydroxide (3.0 eq) in a mixture of water and ethanol.
-
Heat the mixture to reflux for 3 hours to hydrolyze the ester to the dicarboxylate salt.[14]
-
Remove the ethanol from the reaction mixture using a rotary evaporator.
-
-
Decarboxylation:
-
Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2.
-
The 2,2-dipropylmalonic acid intermediate will precipitate or form an oil.
-
Gently heat the acidified mixture to 170-180°C.[15] Carbon dioxide will evolve. Continue heating until gas evolution ceases (typically 1-2 hours). This step directly converts the malonic acid derivative to the final product.[16]
-
-
Work-up and Isolation:
-
Cool the mixture to room temperature. Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Impurity Profiling: A Systematic Analytical Approach
A robust impurity profile requires the separation and identification of all process-related substances. The primary suspected impurities in the synthesis of this compound are listed in the table below.
Table 1: Potential Process-Related Impurities
| Impurity Name | Structure | Origin |
| IMP-A: Diethyl propylmalonate | EtOOC-CH(Propyl)-COOEt | Incomplete second alkylation |
| IMP-B: 2-Propylpentanoic acid | CH₃(CH₂)₂CH(COOH)(CH₂)₂CH₃ | Isomer of Valproic Acid, potential starting material impurity |
| IMP-C: 2,2-Dipropylmalonic acid | HOOC-C(Propyl)₂-COOH | Incomplete decarboxylation |
| IMP-D: Propyl propanoate | CH₃(CH₂)₂-COO-(CH₂)₂CH₃ | Side reaction (transesterification) |
Analytical Workflow for Impurity Profiling
Caption: Systematic workflow for impurity profiling.
Analytical Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for separating the non-volatile carboxylic acid product from its less polar ester intermediate and more polar dicarboxylic acid impurity.[17][18][19]
-
Rationale: A reversed-phase C18 column is chosen to effectively separate compounds based on their hydrophobicity.[20] The acidic mobile phase ensures that the carboxylic acid groups are protonated, leading to sharp, well-defined peaks.[21]
-
Instrumentation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% A to 30% A over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve 10 mg of the crude product in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
Expected Elution Order: 2,2-Dipropylmalonic acid (IMP-C) -> this compound (API) -> Diethyl propylmalonate (IMP-A).
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying volatile impurities and can be used for the main analyte after derivatization.[4]
-
Rationale: Carboxylic acids have poor peak shape in GC due to their polarity and tendency to adsorb onto the column. Derivatization, such as conversion to their methyl or silyl esters, is necessary to improve volatility and chromatographic performance.[22]
-
Derivatization (Silylation):
-
Dissolve ~1 mg of the crude sample in 0.5 mL of pyridine.
-
Add 0.5 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Heat the mixture at 60 °C for 30 minutes.
-
-
Instrumentation:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.
-
-
Expected Results: The mass spectrometer will provide fragmentation patterns that can be used to confirm the structures of the derivatized API and any volatile or semi-volatile impurities.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of the API and isolated impurities.
-
¹H NMR of this compound (CDCl₃, 400 MHz):
-
Rationale: The spectrum is expected to be relatively simple due to the molecule's symmetry.
-
Expected Chemical Shifts (δ, ppm):
-
~11-12 ppm (singlet, 1H, -COOH)
-
~1.6-1.8 ppm (triplet, 4H, -CH₂ -CH₂CH₃)
-
~1.2-1.4 ppm (multiplet, 4H, -CH₂-CH₂ -CH₃)
-
~0.9 ppm (triplet, 6H, -CH₂CH₂CH₃ )
-
-
-
¹³C NMR of this compound (CDCl₃, 100 MHz):
-
Rationale: Confirms the carbon framework and the presence of the quaternary carbon.
-
Expected Chemical Shifts (δ, ppm):
-
~185 ppm (-C OOH)
-
~50 ppm (-C (CH₂CH₂CH₃)₂)
-
~35 ppm (-C H₂CH₂CH₃)
-
~17 ppm (-CH₂C H₂CH₃)
-
~14 ppm (-CH₂CH₂C H₃)
-
-
Conclusion
This application note details a reliable and well-documented method for the laboratory-scale synthesis of this compound. More importantly, it establishes a comprehensive, multi-technique workflow for the identification and characterization of process-related impurities. By combining a predictive understanding of the reaction mechanism with orthogonal analytical techniques such as HPLC, GC-MS, and NMR, researchers can build a robust impurity profile essential for regulatory submission and for ensuring the quality and safety of pharmaceutical agents.
References
-
International Journal of Pharmaceutical Research & Allied Sciences. (n.d.). Impurity Profiling of Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and evaluation of amino analogues of valproic acid. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Pharmaceutical Sciences. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Biocatalysis and Biotransformation. (1991). Asymmetric Decarboxylation of Disubstituted Malonic Acid by Alcaligenes bronchisepticus KU 1201. Retrieved from [Link]
-
International Journal of Innovative Research in Technology. (2025). Impurity Profiling in Active Pharmaceutical Ingredients: Techniques, Regulations, and Applications. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and anticonvulsant evaluation of dimethylethanolamine analogues of valproic acid and its tetramethylcyclopropyl analogue. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). Recent Advances in Impurity Profiling of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Bentham Science. (2019). Impurity Profiling-A Significant Approach in Pharmaceuticals. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
Arkivoc. (n.d.). Decarboxylative Claisen Condensations with Substituted Malonic Acid Half Oxyesters. Retrieved from [Link]
-
MDPI. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of carboxylic acids.
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
-
Journal of Visualized Experiments (JoVE). (n.d.). Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives. Retrieved from [Link]
-
International Journal of Medical Science and Clinical Invention. (n.d.). Optimizing synthesis and applications of sodium valproate: Towards efficiency, affordability, and sustainability. Retrieved from [Link]
-
Encyclopedia.pub. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids. Retrieved from [Link]
-
Czech and Slovak Pharmacy. (n.d.). From an old drug to a new one: Synthesis of valproate from 5,5-dipropylbarbituric acid. Retrieved from [Link]
-
Semantic Scholar. (1991). Asymmetric Decarboxylation of Disubstituted Malonic Acid by Alcaligenes bronchisepticus KU 1201. Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
Brainly. (2022). [FREE] Diethyl malonate reacts with propyl bromide in a three-step reaction sequence. Identify the product that is. Retrieved from [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]
- Google Patents. (n.d.). Method of quantification of carboxylic acids by mass spectrometry.
-
National Center for Biotechnology Information. (n.d.). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
SIELC Technologies. (2018). This compound. Retrieved from [Link]
-
Online Chemistry Notes. (2022). Malonic ester synthesis (of carboxylic acids):. Retrieved from [Link]
-
ResearchGate. (n.d.). High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids. Retrieved from [Link]
-
University of Calgary. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-valproic acid.
-
Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
Chegg. (2020). diethyl malonate reacts with propyl bromide in a three step reaction sequence. Retrieved from [Link]
- Google Patents. (n.d.). Prepn. of di:propyl-acetic acid - by reacting di;ethyl malonate with propyl bromide and heating the resulting di:propyl-malonic acid.
- Google Patents. (n.d.). Process for preparing E-2-propyl-2-pentenoic acid and its physiologically compatible salts.
-
National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,2-Dimethylpentanoic acid. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Propylpentanoic acid, 2,3,4,6-tetra(trimethylsilyl)-1-glucopyranoside. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). Retrieved from [Link]
-
NIST WebBook. (n.d.). Propanoic acid, 2,2-dimethyl-. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation. Retrieved from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. ijirt.org [ijirt.org]
- 4. ijesjournal.com [ijesjournal.com]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. Synthesis and evaluation of amino analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 12. Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives [jove.com]
- 13. DE2853732A1 - Prepn. of di:propyl-acetic acid - by reacting di;ethyl malonate with propyl bromide and heating the resulting di:propyl-malonic acid - Google Patents [patents.google.com]
- 14. tandfonline.com [tandfonline.com]
- 15. CN103183599A - Method for preparing 2-valproic acid - Google Patents [patents.google.com]
- 16. csfarmacie.cz [csfarmacie.cz]
- 17. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 19. researchgate.net [researchgate.net]
- 20. teledyneisco.com [teledyneisco.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. diverdi.colostate.edu [diverdi.colostate.edu]
Application Note: A Robust HPLC Method for the Separation of Valproic Acid and its Isomeric Impurity, 2,2-Dipropylpentanoic Acid
Abstract
This application note details a robust and validated isocratic High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of Valproic Acid (VPA) and its structurally similar impurity, 2,2-Dipropylpentanoic acid. Valproic acid, a widely used anticonvulsant and mood-stabilizing drug, can contain process-related impurities that require careful monitoring to ensure pharmaceutical quality and safety.[1][2] this compound is a known impurity that poses a separation challenge due to its isomeric nature with the active pharmaceutical ingredient (API).[3][4] This method utilizes a reversed-phase C18 column with UV detection, providing a reliable and efficient protocol for researchers, scientists, and drug development professionals in quality control and analytical development laboratories.
Introduction
Valproic acid (2-propylpentanoic acid) is a branched-chain carboxylic acid widely prescribed for the treatment of epilepsy, bipolar disorder, and migraines.[1] The synthesis of Valproic Acid can lead to the formation of several process-related impurities, including its isomer, this compound.[2][3] Regulatory bodies require stringent control over impurities in drug substances and finished products. Therefore, a selective and sensitive analytical method is crucial for the accurate quantification of these impurities.
The primary challenge in this analysis is the structural similarity between Valproic Acid and this compound. Both are branched-chain carboxylic acids with the same molecular weight and formula (C₁₁H₂₂O₂).[3][5][6] This necessitates a highly selective chromatographic method to achieve baseline separation. This application note presents a reversed-phase HPLC method that successfully resolves Valproic Acid from this compound, enabling accurate purity assessment.
A key consideration for the analysis of Valproic Acid is its lack of a strong chromophore, which results in low UV absorbance.[7][8] Therefore, detection is typically performed at a low wavelength, such as 215 nm, to achieve adequate sensitivity.[9]
Experimental
Materials and Reagents
-
Valproic Acid Reference Standard: USP grade or equivalent.
-
This compound: Certified Reference Material.[6]
-
Acetonitrile (ACN): HPLC grade.
-
Ammonium Dihydrogen Orthophosphate: Analytical grade.
-
Orthophosphoric Acid: Analytical grade.
-
Water: HPLC grade or ultrapure water.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/Vis Detector |
| Column | C18, 100 mm x 2.1 mm, 1.7 µm particle size (or equivalent) |
| Mobile Phase | Acetonitrile and 5 mM Ammonium Dihydrogen Orthophosphate (pH adjusted to 3.0 with Orthophosphoric Acid) |
| Ratio | 45:55 (v/v) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 5 µL |
| Run Time | Approximately 10 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column is chosen for its hydrophobic stationary phase, which is ideal for retaining and separating the nonpolar alkyl chains of both Valproic Acid and its impurity.[9] The shorter column length and smaller particle size allow for faster analysis times and higher efficiency.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer provides good separation for carboxylic acids.[9] The acidic pH of 3.0 ensures that both Valproic Acid and this compound are in their protonated, non-ionized form, leading to better retention and peak shape on the reversed-phase column.
-
Detection Wavelength: As Valproic Acid lacks a significant chromophore, a low UV wavelength of 215 nm is selected to maximize the signal-to-noise ratio.[9]
Protocols
Mobile Phase Preparation
-
Buffer Preparation (5 mM Ammonium Dihydrogen Orthophosphate, pH 3.0):
-
Weigh and dissolve the appropriate amount of ammonium dihydrogen orthophosphate in HPLC grade water to make a 5 mM solution.
-
Adjust the pH to 3.0 using diluted orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm nylon filter.
-
-
Mobile Phase Preparation:
-
Mix acetonitrile and the prepared buffer in a 45:55 (v/v) ratio.
-
Degas the mobile phase using an ultrasonic bath or an online degasser before use.
-
Standard Solution Preparation
-
Stock Standard Solution (e.g., 200 µg/mL):
-
Accurately weigh about 20 mg of Valproic Acid and 20 mg of this compound working standards.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[9]
-
This stock solution can be further diluted to prepare working standard solutions.
-
Sample Solution Preparation
-
Sample Solution (e.g., 200 µg/mL):
-
Accurately weigh about 20 mg of the Valproic Acid sample.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[9]
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
Experimental Workflow
Sources
- 1. bepls.com [bepls.com]
- 2. shimadzu.com [shimadzu.com]
- 3. CAS 52061-75-3: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C11H22O2 | CID 104067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C11H22O2) [pubchemlite.lcsb.uni.lu]
- 6. This compound Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Magnesium Valproate and Its Process Related Impurities by Ultraperformance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Gas Chromatography Method for the Quantitative Analysis of 2,2-Dipropylpentanoic Acid (Valproic Acid)
Introduction: The Significance of 2,2-Dipropylpentanoic Acid Analysis
This compound, or Valproic Acid (VPA), is a branched-chain carboxylic acid with a molecular formula of C₈H₁₆O₂.[1][2] It is a cornerstone pharmaceutical agent for the management of epilepsy, bipolar disorder, and the prevention of migraine headaches.[2] Due to its narrow therapeutic range (typically 50-100 µg/mL in plasma) and significant inter-individual pharmacokinetic variability, precise monitoring of VPA concentrations in biological matrices is imperative for optimizing therapeutic efficacy while minimizing the risk of toxicity.[2][3] Gas chromatography stands as a powerful and widely adopted analytical technique for this purpose, offering high resolution and sensitivity.[4]
The inherent chemical properties of VPA, a volatile carboxylic acid, make it amenable to GC analysis.[2] However, the polar nature of the carboxylic acid group can lead to peak tailing and poor chromatographic performance on certain stationary phases due to interactions with active sites on the column.[5] This application note describes a robust GC-FID method that addresses these challenges through optimized sample preparation and chromatographic conditions, ensuring accurate and precise quantification.
Method Rationale and Experimental Design
The selection of each component of this analytical method is grounded in established chromatographic principles and empirical evidence to ensure a self-validating and trustworthy protocol.
Sample Preparation: Liquid-Liquid Extraction (LLE)
For the analysis of VPA in biological matrices such as plasma or serum, an efficient extraction is paramount to remove interfering substances like proteins and lipids. Liquid-liquid extraction (LLE) is a classic, yet highly effective, technique for this purpose.[1]
-
Causality: The protocol employs an acidification step using hydrochloric acid to protonate the carboxyl group of VPA, rendering it more soluble in an organic solvent. Dichloromethane or chloroform is chosen as the extraction solvent due to its high affinity for the protonated, less polar form of VPA and its immiscibility with the aqueous sample matrix.[3][6] An internal standard (IS), such as octanoic acid, is introduced early in the sample preparation process to compensate for any variability in extraction efficiency and injection volume.[3]
Gas Chromatography with Flame Ionization Detection (GC-FID)
The choice of GC-FID is predicated on its robustness, wide linear range, and universal response to organic compounds.
-
Column Selection: A key aspect of this method is the choice of the capillary column. While derivatization can be employed to improve peak shape, this method utilizes a specialized wax-type column, such as a DB-FATWAX or Stabilwax®-DA, which is designed for the analysis of free fatty acids and other polar compounds without derivatization.[5][7] These columns possess a stationary phase that is resistant to acidic compounds and water, minimizing peak tailing and ensuring symmetrical peaks.[5]
-
Detector: The Flame Ionization Detector (FID) is ideal for the quantitative analysis of VPA. It provides high sensitivity and a linear response over a broad concentration range, which is crucial for therapeutic drug monitoring where patient sample concentrations can vary significantly.[8]
Experimental Workflow
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Caption: Workflow for this compound analysis by GC-FID.
Detailed Protocol
This protocol provides a step-by-step guide for the quantitative analysis of this compound in human plasma.
Reagents and Materials
-
This compound (Valproic Acid), certified standard
-
Octanoic acid (Internal Standard)
-
Dichloromethane (GC grade)
-
Hydrochloric acid (1M)
-
Ethyl acetate (GC grade)
-
Methanol (GC grade)
-
Human plasma (drug-free)
-
Calibrated micropipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC vials with inserts
Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of VPA and octanoic acid in methanol.
-
Working Standard Solutions: Serially dilute the VPA stock solution with methanol to prepare working standards at concentrations spanning the expected therapeutic range (e.g., 5, 25, 50, 100, 150, 200 µg/mL).
-
Internal Standard Working Solution (50 µg/mL): Dilute the octanoic acid stock solution with methanol.
-
Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working standard solutions into drug-free human plasma to create calibration standards and QCs at low, medium, and high concentrations.
Sample Preparation Procedure
-
Pipette 200 µL of plasma sample, calibrator, or QC into a clean glass tube.
-
Add 20 µL of the internal standard working solution (50 µg/mL octanoic acid) to each tube and vortex for 10 seconds.
-
Add 100 µL of 1M HCl to each tube and vortex for 10 seconds to acidify the sample.
-
Add 1 mL of dichloromethane to each tube.
-
Cap and vortex vigorously for 2 minutes to extract the analytes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 50 µL of ethyl acetate.
-
Transfer the reconstituted sample to a GC vial with an insert for analysis.
GC-FID Operating Conditions
The following table summarizes the recommended instrumental parameters.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Column | DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector | Split/splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Mode | Splitless (purge on at 1 min) |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 220 °C (hold 3 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Makeup Gas | Nitrogen |
Method Validation and Performance
A comprehensive validation of this method should be performed according to established guidelines. The following table presents typical performance characteristics that can be expected.
| Validation Parameter | Typical Result |
| Linearity (r²) | > 0.998 |
| Linear Range | 5 - 200 µg/mL[3] |
| Limit of Detection (LOD) | 1.25 µg/mL[3] |
| Limit of Quantification (LOQ) | 3-6 µg/mL[1][6] |
| Intra-day Precision (%RSD) | < 5.3%[3] |
| Inter-day Precision (%RSD) | < 6.1%[3] |
| Accuracy (% Recovery) | 94.6%[3] |
| Retention Time (VPA) | ~5-7 minutes (column dependent) |
| Retention Time (IS) | ~7-9 minutes (column dependent) |
Conclusion
The gas chromatography method detailed in this application note provides a robust, reliable, and sensitive approach for the quantitative analysis of this compound in biological matrices. By understanding the rationale behind each step, from sample preparation to the choice of chromatographic conditions, researchers and analysts can confidently implement and adapt this protocol for therapeutic drug monitoring and pharmacokinetic studies. The use of a specialized wax column obviates the need for derivatization, streamlining the workflow and reducing potential sources of error.
References
-
Mostafa, M. S., Elshafie, H. S., & Ghaleb, S. (2018). A rapid and simple procedure for monitoring valproic acid by gas chromatography. Journal of Biological Research - Bollettino della Società Italiana di Biologia Sperimentale. [Link]
-
Oliveira, A. C., et al. (2024). Valproic acid extraction methods in human samples using gas chromatography: a review. Drug Analysis and Research. [Link]
-
Mostafa, M. S., Elshafie, H. S., & Ghaleb, S. (2018). A rapid and simple procedure for monitoring valproic acid by gas chromatography. SciSpace. [Link]
-
Abualhasan, M. N., et al. (2020). Analytical Method Development for Sodium Valproate through Chemical Derivatization. Journal of Chemistry. [Link]
-
Fazeli-Bakhtiyari, R., et al. (2018). Gas Chromatographic Analysis of Sodium Valproate in Plasma and Urine after Air Assisted Liquid-Liquid Microextraction. Journal of Reports in Pharmaceutical Sciences. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Fazeli-Bakhtiyari, R., et al. (2015). Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection. Iranian Journal of Basic Medical Sciences. [Link]
-
Ahmadkhaniha, R., et al. (2007). An Improved GC Method for Rapid Analysis of Valproic Acid in Human Plasma without Derivatization. Iranian Journal of Pharmaceutical Sciences. [Link]
-
Agilent Technologies. (2018). A comparison study of the analysis of volatile organic acids and fatty acids. [Link]
Sources
- 1. seer.ufrgs.br [seer.ufrgs.br]
- 2. scispace.com [scispace.com]
- 3. pagepressjournals.org [pagepressjournals.org]
- 4. Analytical Method Development for Sodium Valproate through Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
Application Notes & Protocols: Sample Preparation for the Analysis of 2,2-Dipropylpentanoic Acid in Drug Substances
Abstract
This document provides a detailed guide to the essential sample preparation techniques for the quantitative analysis of 2,2-Dipropylpentanoic acid in pharmaceutical drug substances. As a known impurity and structural analogue of the active pharmaceutical ingredient (API) Valproic Acid, the accurate determination of this compound is critical for quality control and regulatory compliance. This guide moves beyond simple procedural lists to explain the underlying chemical principles that govern each method. We present detailed, field-proven protocols for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation, complete with workflow diagrams and data presentation tables. The methodologies are grounded in established analytical chemistry principles and validated against international regulatory standards to ensure robustness and reliability.
Introduction: The Analytical Challenge of this compound
This compound (CAS: 52061-75-3), also known as Tripropylacetic acid, is a branched-chain carboxylic acid.[1][2][3] Its structure, featuring a pentanoic acid backbone with two propyl groups on the alpha-carbon, gives it a distinct hydrophobic character while the carboxylic acid group imparts acidic properties.[1] In the context of pharmaceutical analysis, it is often encountered as an impurity in Valproic Acid drug substances, an important anticonvulsant medication.[2][4]
The primary analytical challenge lies in its molecular structure. Like its parent compound, this compound lacks a significant chromophore, making direct detection by UV-Vis spectrophotometry at low concentrations difficult.[5] This necessitates either derivatization to introduce a chromophore for HPLC-UV analysis or the use of more universal detection methods like mass spectrometry (MS) or gas chromatography (GC) following derivatization.[5][6] Regardless of the final analytical technique, effective sample preparation is paramount to remove matrix interferences, concentrate the analyte, and ensure the accuracy and reliability of the results.
The cornerstone of successful sample preparation for this analyte is the manipulation of its acidic functional group. The pKa of a carboxylic acid dictates its ionization state at a given pH.
-
At pH << pKa: The carboxylic acid is protonated (R-COOH), rendering the molecule neutral and more soluble in organic solvents.
-
At pH >> pKa: The carboxylic acid is deprotonated (R-COO⁻), making it an anion that is more soluble in aqueous media.
This pH-dependent solubility is the key principle exploited in the extraction techniques detailed below.
Technique Selection: A Comparative Overview
The choice of sample preparation technique depends on the complexity of the drug substance matrix, the required level of cleanup, and the desired sample throughput. The following table summarizes the primary methods discussed in this guide.
| Technique | Principle | Primary Application | Selectivity | Throughput | Solvent Usage | Typical Recovery |
| Liquid-Liquid Extraction (LLE) | pH-controlled partitioning between immiscible aqueous and organic phases.[7][8] | Simple matrices; initial cleanup and concentration. | Moderate | Low to Medium | High | 75-95% |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent with selective washing and elution.[9][10] | Complex matrices requiring high purity; automation-friendly. | High to Very High | High (with automation) | Low to Medium | >85% |
| Protein Precipitation | Removal of proteinaceous excipients using an organic solvent.[11][12] | Formulations containing proteins (e.g., biologics, certain tablet binders). | Low (for small molecules) | High | Low | >90% (analyte in supernatant) |
Protocol I: Liquid-Liquid Extraction (LLE)
Expertise & Causality: The LLE Mechanism
LLE is a classic and robust technique for isolating acidic compounds.[13] The entire process hinges on forcing the this compound into its neutral, non-polar form. By acidifying the aqueous sample to a pH at least two units below the analyte's pKa, we ensure that over 99% of the molecules are in the protonated (R-COOH) state.[7] This dramatically increases its affinity for a non-polar, water-immiscible organic solvent, allowing it to be efficiently extracted from the aqueous matrix where polar impurities remain.
Experimental Protocol: Acid-Base LLE
Objective: To isolate this compound from a simple drug substance matrix and concentrate it for analysis.
Materials:
-
Sample of drug substance containing this compound
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate
-
Sodium Sulfate (anhydrous)
-
Reconstitution Solvent (e.g., mobile phase for HPLC)
-
Vortex mixer, Centrifuge, pH meter or pH strips
Procedure:
-
Sample Dissolution: Accurately weigh a known amount of the drug substance and dissolve it in a minimal amount of a suitable aqueous buffer or deionized water in a centrifuge tube.
-
Acidification: Adjust the pH of the aqueous sample to ≤ 2.5 by dropwise addition of 1M HCl.[7] Verify the pH using a calibrated meter. This step is critical to neutralize the carboxylic acid group.
-
Extraction: Add a volume of the organic extraction solvent (e.g., 3 mL of MTBE for every 1 mL of aqueous sample). Cap the tube securely.
-
Mixing: Vortex the tube vigorously for 1-2 minutes to ensure intimate contact between the two phases, facilitating the transfer of the analyte into the organic layer.
-
Phase Separation: Centrifuge the tube at 3000-4000 rpm for 10 minutes to achieve a clean, sharp separation between the aqueous and organic layers.
-
Collection: Carefully pipette the upper organic layer and transfer it to a clean collection tube. For exhaustive extraction, this step can be repeated with a fresh aliquot of organic solvent.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a precise, known volume of the reconstitution solvent. The sample is now ready for injection.
Visualization: LLE Workflow
Caption: Workflow for Liquid-Liquid Extraction of this compound.
Protocol II: Solid-Phase Extraction (SPE)
Expertise & Causality: The SPE Mechanism
SPE offers superior selectivity and cleanliness compared to LLE, making it ideal for complex matrices. We will describe a mixed-mode SPE protocol that utilizes both reversed-phase (for hydrophobic interactions) and anion-exchange (for electrostatic interactions) retention mechanisms.[9]
-
Loading: The sample is loaded at a neutral or slightly basic pH. Here, the this compound is ionized (R-COO⁻) and is strongly retained by the positive charges of the anion-exchange sorbent. Hydrophobic impurities can also be retained by the reversed-phase backbone.
-
Washing: A polar wash (e.g., water/methanol) removes polar impurities. An organic wash removes non-polar impurities that are only held by hydrophobic interactions. The analyte remains bound by the strong ionic interaction.
-
Elution: An acidic elution solvent neutralizes the analyte (R-COO⁻ → R-COOH), breaking the ionic bond with the sorbent and allowing it to be eluted.
Experimental Protocol: Mixed-Mode Anion Exchange SPE
Objective: To achieve high-purity isolation of this compound from a complex drug substance matrix.
Materials:
-
Mixed-Mode Strong Anion Exchange (SAX) SPE Cartridge
-
Sample of drug substance
-
Methanol (HPLC Grade)
-
Deionized Water
-
Ammonium Acetate buffer (50mM, pH 7.0)
-
Elution Solvent: 2% Acetic Acid in Methanol
-
SPE Vacuum Manifold
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of Methanol followed by 1 mL of Deionized Water, and finally 1 mL of Ammonium Acetate buffer. Do not allow the cartridge to go dry. This solvates the sorbent and prepares it for sample loading.
-
Sample Preparation & Loading: Dissolve a known amount of the drug substance in the Ammonium Acetate buffer. Load the prepared sample onto the conditioned SPE cartridge at a slow, controlled flow rate (~1 mL/min).[9]
-
Wash Step 1 (Polar Impurities): Wash the cartridge with 1 mL of Ammonium Acetate buffer, followed by 1 mL of a 50:50 Methanol/Water mixture. This removes highly polar interferences.
-
Wash Step 2 (Non-Polar Impurities): Wash the cartridge with 1 mL of pure Methanol. This removes hydrophobically bound, non-acidic impurities.
-
Drying: Dry the cartridge under maximum vacuum for 2-5 minutes to remove residual wash solvents.
-
Elution: Elute the analyte by passing 1 mL of the Elution Solvent (2% Acetic Acid in Methanol) through the cartridge. The acid neutralizes the analyte, releasing it from the anion-exchange sorbent.
-
Final Processing: The eluate can be injected directly or evaporated and reconstituted as described in the LLE protocol.
Visualization: SPE Workflow
Caption: Workflow for Mixed-Mode Solid-Phase Extraction.
Protocol III: Protein Precipitation
Expertise & Causality: The Protein Precipitation Mechanism
While less common for typical small-molecule drug substances, this technique is indispensable if the formulation contains protein-based excipients. The principle is straightforward: adding a water-miscible organic solvent like cold acetonitrile disrupts the hydration shell around proteins, causing them to denature and precipitate out of solution.[11][14] Small molecules like this compound remain soluble in the resulting supernatant, which can then be collected for analysis.
Experimental Protocol: Acetonitrile Precipitation
Objective: A rapid, non-selective cleanup to remove proteinaceous material.
Materials:
-
Sample dissolved in aqueous buffer
-
Acetonitrile (ACN), chilled to -20°C
-
Vortex mixer, Refrigerated Centrifuge
Procedure:
-
Sample Aliquot: Place a known volume (e.g., 200 µL) of the aqueous sample into a microcentrifuge tube.
-
Add Precipitant: Add 2-3 volumes of cold acetonitrile (e.g., 400-600 µL). The cold temperature enhances the precipitation effect.[6]
-
Mixing: Vortex for 30-60 seconds to ensure complete denaturation of proteins.
-
Centrifugation: Centrifuge at high speed (>12,000 rpm) for 10-15 minutes at 4°C to form a tight pellet of precipitated protein.
-
Collection: Carefully collect the supernatant, which contains the analyte. This supernatant can be injected directly or subjected to further cleanup via LLE or SPE if necessary.
Visualization: Protein Precipitation Workflow
Caption: Workflow for Protein Precipitation using Acetonitrile.
A Note on Derivatization for GC Analysis
For analysis by Gas Chromatography (GC), the polarity and low volatility of the carboxylic acid group must be addressed. Derivatization is a chemical reaction that converts the polar -COOH group into a more volatile and thermally stable ester.[15][16] This is a critical step in the sample preparation workflow if GC is the chosen analytical endpoint.
-
Principle: The active hydrogen of the carboxyl group is replaced with an alkyl or silyl group.[17]
-
Common Techniques:
-
Esterification: Reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., BF₃) to form a methyl ester.[16][17]
-
Silylation: Reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ester. Silylation is often faster and occurs under milder conditions.
-
The derivatized sample is then injected into the GC, where its increased volatility allows for successful chromatographic separation.
Method Validation and Trustworthiness
Every protocol described herein must be validated to prove its suitability for its intended purpose.[18] This is a core tenet of scientific integrity and a requirement of regulatory bodies worldwide. Key validation parameters, as outlined in guidelines such as ICH Q2(R1) and USP General Chapter <1225>, include:[19][20][21][22][23]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte concentration in the final extract to the initial concentration.
By systematically evaluating these parameters, researchers can ensure that the chosen sample preparation method is robust, reliable, and produces data of the highest quality and trustworthiness.
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
BA Sciences. USP <1225> Method Validation. Available from: [Link]
-
U.S. Pharmacopeia. VALIDATION OF COMPENDIAL METHODS - General Chapters. Available from: [Link]
-
ScienceDirect. Acids: Derivatization for GC Analysis. Available from: [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Available from: [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
ICH. Quality Guidelines. Available from: [Link]
-
ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available from: [Link]
-
ECA Academy. Revised USP Chapter <1225> "Validation of Compendial Methods" approved. Available from: [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
-
Chemistry LibreTexts. Derivatization. Available from: [Link]
-
USP-NF. 〈1225〉 Validation of Compendial Procedures. Available from: [Link]
-
Phenomenex. Protein Precipitation Method. Available from: [Link]
-
AxisPharm. Protein Precipitation Technical Guide. Available from: [Link]
-
SIELC Technologies. This compound. Available from: [Link]
-
Wikipedia. Protein precipitation. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Journal of Analytical Toxicology. Development of a Generic Method to the Solid-Phase Extraction of Acidic Compounds from Complex Matrices. Available from: [Link]
-
Tiei Extraction. Liquid-liquid extraction for neutral, acidic and basic compounds. Available from: [Link]
-
SlideShare. methods of extraction protein precipitation method.pptx. Available from: [Link]
-
Haz-Map. 2,2-Dimethylpropanoic acid. Available from: [Link]
-
Stenutz. 2-propylpentanoic acid. Available from: [Link]
-
NIH. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Available from: [Link]
-
NIH. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Available from: [Link]
-
Chemistry LibreTexts. Acid-Base Extraction. Available from: [Link]
-
ResearchGate. Liquid-liquid extraction of pharmaceuticals by aqueous two-phase systems. Available from: [Link]
-
The Scientific World Journal. Analytical Method Development for Sodium Valproate through Chemical Derivatization. Available from: [Link]
-
Wiley Online Library. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC‐MS/MS) in whole blood for forensic purpo. Available from: [Link]
-
JoVE. Video: Extraction - Concept. Available from: [Link]
-
DergiPark. Development and validation of a new HPLC method for valproic acid determination in human plasma and its application to a therapeutic drug. Available from: [Link]
-
ScienceDirect. Reyes-et-al.-2025-Journal-of-Chromatography-B.pdf. Available from: [Link]
-
NIH. Preparation of Coated Valproic Acid and Sodium Valproate Sustained-release Matrix Tablets. Available from: [Link]
-
Agilent. SPE Method Development Tips and Tricks. Available from: [Link]
-
MDPI. Materials for Solid-Phase Extraction of Organic Compounds. Available from: [Link]
-
Cengage. Selected Methods of Analysis. Available from: [Link]
-
Ukaaz Publications. A comprehensive review of an analytical method for the estimation of sodium valproate with valproic acid. Available from: [Link]
-
ScienceDirect. State of the art and prospects of methods for determination of lipophilicity of chemical compounds. Available from: [Link]
Sources
- 1. CAS 52061-75-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C11H22O2 | CID 104067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2-propylpentanoic acid [stenutz.eu]
- 5. Analytical Method Development for Sodium Valproate through Chemical Derivatization | CoLab [colab.ws]
- 6. research.unipd.it [research.unipd.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Video: Extraction - Concept [jove.com]
- 9. academic.oup.com [academic.oup.com]
- 10. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 12. Protein Precipitation Technical Guide | AxisPharm [axispharm.com]
- 13. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 14. Protein precipitation - Wikipedia [en.wikipedia.org]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. gcms.cz [gcms.cz]
- 18. fda.gov [fda.gov]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. USP <1225> Method Validation - BA Sciences [basciences.com]
- 21. uspbpep.com [uspbpep.com]
- 22. fda.gov [fda.gov]
- 23. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
Application Note: Quantification of 2,2-Dipropylpentanoic Acid in Pharmaceutical Formulations
Abstract
This application note presents robust and validated analytical protocols for the quantification of 2,2-Dipropylpentanoic acid in common pharmaceutical formulations. Recognizing the diverse analytical capabilities of research and quality control laboratories, this guide provides detailed methodologies for two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The protocols are designed to be stability-indicating, ensuring accurate quantification of the active pharmaceutical ingredient (API) in the presence of potential degradation products and common excipients. This document provides a comprehensive framework for method implementation, validation, and routine analysis, grounded in established scientific principles and regulatory guidelines.
Introduction and Rationale
This compound is a branched-chain carboxylic acid. As with its structural analog, valproic acid, the precise quantification in pharmaceutical dosage forms is critical for ensuring product quality, safety, and efficacy. An accurate and reliable analytical method is essential for various stages of the drug development lifecycle, including formulation development, stability testing, and quality control of the final product.
The choice between HPLC and GC for the analysis of this compound is often dictated by the available instrumentation, the nature of the pharmaceutical formulation, and the specific requirements of the analysis.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the pharmaceutical industry. For a non-volatile compound like this compound, a reversed-phase HPLC method offers simplicity and robustness, often without the need for derivatization. Detection is typically achieved using a UV detector at a low wavelength, as the molecule lacks a strong chromophore.
-
Gas Chromatography (GC) is also a powerful technique for the analysis of volatile or semi-volatile compounds. For carboxylic acids like this compound, derivatization is sometimes employed to improve peak shape and thermal stability, though direct injection is also feasible with appropriate column selection. GC coupled with a Flame Ionization Detector (FID) provides a reliable and cost-effective means of quantification.
This guide provides detailed protocols for both techniques, allowing researchers and analysts to select the method that best suits their laboratory's capabilities and the specific product matrix. Both methods have been designed to be specific, accurate, and precise, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]
High-Performance Liquid Chromatography (HPLC) Method
This method is based on a reversed-phase separation with UV detection, offering a straightforward approach for the quantification of this compound.
Chromatographic Conditions
| Parameter | Condition |
| Column | Newcrom R1, 4.6x150 mm, 5 µm (or equivalent C18 column) |
| Mobile Phase | Acetonitrile and water with 0.1% Phosphoric Acid |
| Gradient | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Rationale for Method Selection: A reversed-phase C18 column provides good retention and separation of moderately nonpolar compounds like this compound from polar excipients. The addition of phosphoric acid to the mobile phase suppresses the ionization of the carboxylic acid group, leading to improved peak shape and retention time consistency.[4] A low UV wavelength of 210 nm is selected for detection due to the absence of a significant chromophore in the molecule.
Preparation of Solutions
Mobile Phase Preparation: Prepare a solution of 0.1% (v/v) phosphoric acid in HPLC-grade water. The mobile phase composition will need to be optimized based on the specific C18 column used. A typical starting point is a mixture of Acetonitrile:0.1% Phosphoric Acid in water (e.g., 60:40 v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the Standard Stock Solution with the mobile phase to cover the expected concentration range of the sample solutions (e.g., 50, 100, 250, 500, and 750 µg/mL).
Sample Preparation Protocol
The following are general procedures and may require optimization based on the specific formulation.
For Tablets/Capsules:
-
Weigh and finely powder no fewer than 20 tablets or the contents of 20 capsules.
-
Accurately weigh a portion of the powder equivalent to a target concentration of this compound (e.g., 100 mg) and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the API.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase. Mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilutions may be necessary to bring the concentration within the calibration range.
For Oral Solutions/Syrups:
-
Accurately transfer a volume of the oral solution/syrup equivalent to a target amount of this compound (e.g., 100 mg) into a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase and mix thoroughly.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Ensure the final concentration is within the established calibration range.
HPLC Analysis Workflow
Caption: Workflow for HPLC Quantification.
Gas Chromatography (GC) Method
This GC method is adapted from established protocols for the analysis of valproic acid, a close structural analog of this compound.[5][6][7] This method utilizes direct injection with a Flame Ionization Detector (FID).
Chromatographic Conditions
| Parameter | Condition |
| Column | DB-FFAP (30 m x 0.53 mm ID, 1.0 µm film thickness) or equivalent polar capillary column |
| Carrier Gas | Helium or Nitrogen at an appropriate flow rate |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C (FID) |
| Oven Program | Isothermal at 140-160°C (to be optimized) |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
Rationale for Method Selection: A polar column like a DB-FFAP is suitable for the analysis of free carboxylic acids without derivatization, minimizing sample preparation time and potential sources of error. Flame Ionization Detection (FID) is a robust and universally available detector that provides excellent sensitivity for organic compounds. An isothermal oven program is often sufficient for the separation of the analyte from common extraction solvents and is typically faster than a temperature gradient program.
Preparation of Solutions
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of a suitable internal standard (e.g., Octanoic acid or Nonanoic acid) and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable organic solvent such as methanol or chloroform.
Standard Stock Solution (1000 µg/mL): Prepare a stock solution of this compound reference standard at 1000 µg/mL in the same solvent as the Internal Standard Stock Solution.
Calibration Standards: Prepare a series of calibration standards by adding a constant volume of the Internal Standard Stock Solution to varying volumes of the this compound Standard Stock Solution. Dilute to a final volume with the chosen organic solvent to cover the desired concentration range.
Sample Preparation Protocol (Liquid-Liquid Extraction)
For Tablets/Capsules:
-
Weigh and finely powder no fewer than 20 tablets or the contents of 20 capsules.
-
Accurately weigh a portion of the powder equivalent to a target amount of this compound (e.g., 50 mg) and transfer to a suitable container (e.g., a 50 mL centrifuge tube).
-
Add a known volume of 0.1 M Hydrochloric Acid (e.g., 20 mL) to dissolve the powder. The acidic condition ensures the analyte is in its protonated form.
-
Add a precise volume of the Internal Standard Stock Solution.
-
Add a suitable extraction solvent (e.g., 10 mL of chloroform or ethyl acetate).
-
Vortex vigorously for 2-3 minutes to facilitate the extraction of the analyte into the organic layer.
-
Centrifuge at approximately 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (bottom) layer to a clean vial for GC analysis.
For Oral Solutions/Syrups:
-
Accurately transfer a volume of the oral solution/syrup equivalent to a target amount of this compound into a centrifuge tube.
-
Add a known volume of 0.1 M Hydrochloric Acid.
-
Proceed with the addition of the internal standard and the liquid-liquid extraction as described in steps 4-8 for tablets/capsules.
GC Analysis Workflow
Caption: Workflow for GC Quantification.
Method Validation
Both the HPLC and GC methods must be validated to demonstrate their suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[1][2][3][8] The validation should encompass the following parameters:
Specificity (Stability-Indicating)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Protocol:
-
Placebo Interference: Analyze a placebo formulation (containing all excipients but no API) to ensure no interfering peaks are observed at the retention time of this compound and the internal standard (for GC).
-
Forced Degradation Studies: Subject a sample solution of this compound to stress conditions to induce degradation (typically aiming for 5-20% degradation).[9][10] The stressed samples are then analyzed to ensure that the degradation products do not co-elute with the main peak.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.
-
Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.
Protocol: Analyze a minimum of five concentrations across the proposed range (e.g., 50% to 150% of the target assay concentration). Plot the response (peak area for HPLC, or peak area ratio for GC) versus concentration and perform a linear regression analysis.
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
Protocol: Perform recovery studies at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level. Calculate the percentage recovery for each determination.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.
-
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.
Protocol:
-
Repeatability: Analyze a minimum of six replicate samples at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are particularly important for the analysis of impurities.
Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol: Introduce small variations to the method parameters and assess the impact on the results. Examples include:
-
HPLC: Flow rate (±0.1 mL/min), column temperature (±5°C), mobile phase composition (±2% absolute).
-
GC: Oven temperature (±5°C), carrier gas flow rate (±5%).
Summary of Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from placebo or degradation products at the analyte's retention time. Peak purity of the analyte should be demonstrated in stressed samples. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | 80% to 120% of the test concentration for assay. |
| Accuracy | Mean recovery of 98.0% to 102.0% |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0% |
| LOQ Precision | RSD ≤ 10% (for impurity methods) |
| Robustness | System suitability parameters should be met, and results should not be significantly affected by the introduced variations. |
Note: These are typical acceptance criteria and may be adjusted based on the specific application and product specifications.[3][11]
Conclusion
The HPLC and GC methods detailed in this application note provide reliable and robust approaches for the quantification of this compound in pharmaceutical formulations. The choice of method will depend on the specific needs and resources of the laboratory. Proper method validation, as outlined by ICH guidelines, is crucial to ensure the generation of accurate and defensible data for product release, stability studies, and quality control.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration; 2021. [Link]
-
Key Validation Characteristics in ICH Q2. Altabrisa Group; 2025. [Link]
-
This compound. SIELC Technologies; 2018. [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. Sharp; 2025. [Link]
-
Development and Validation of Stability Indicating Assay Method Using RP-HPLC For Determination of Antiepileptic Drugs in Presence of Their Degradation Products in Bulk and Pharmaceutical Formulation. BEPLS; 2021. [Link]
-
Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Valproic acid extraction methods in human samples using gas chromatography: a review. Drug Analysis and Research; 2024. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research; 2022. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis; 2016. [Link]
-
Determination of Magnesium Valproate and Its Process Related Impurities by Ultraperformance Liquid Chromatography. National Institutes of Health; 2014. [Link]
-
HPLC Analysis of Valproic Acid using Mixed-Mode Chromatography. SIELC Technologies. [Link]
-
A comprehensive review of an analytical method for the estimation of sodium valproate with valproic acid. Ukaaz Publications; 2024. [Link]
-
Development and validation of analytical method for determination of valproate and valproic acid in bulk and pharmaceutical dosage form by using RP-HPLC. International Journal of Applied Medical and Scientific Research; 2017. [Link]
-
A rapid and simple procedure for monitoring valproic acid by gas chromatography. Journal of Biological Research - Bollettino della Società Italiana di Biologia Sperimentale; 2018. [Link]
-
Gas Chromatographic Analysis of Sodium Valproate in Plasma and Urine after Air Assisted Liquid-Liquid Microextraction. Journal of Reports in Pharmaceutical Sciences; 2018. [Link]
-
Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection. National Institutes of Health; 2015. [Link]
-
Valproic acid extraction methods in human samples for gas chromatography analysis: a review. ResearchGate; 2024. [Link]
-
This compound. National Institutes of Health. [Link]
-
Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique. National Institutes of Health; 2020. [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia; 2022. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. seer.ufrgs.br [seer.ufrgs.br]
- 6. scispace.com [scispace.com]
- 7. brieflands.com [brieflands.com]
- 8. fda.gov [fda.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
Application Note: Utilizing 2,2-Dipropylpentanoic Acid as a Novel Internal Standard in Forced Degradation Studies of Valproic Acid
Abstract
This application note presents a comprehensive protocol for conducting forced degradation studies of valproic acid (VPA), a widely used antiepileptic drug. We introduce 2,2-Dipropylpentanoic acid as a novel and structurally analogous internal standard (IS) to ensure accurate quantification and enhance the reliability of the stability-indicating analytical method. Detailed methodologies for subjecting VPA to hydrolytic, oxidative, thermal, and photolytic stress conditions are provided, in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[1] The protocols outlined herein are designed for researchers, scientists, and drug development professionals to establish the intrinsic stability of valproic acid, identify potential degradation products, and validate a robust stability-indicating HPLC-UV method.
Introduction: The Imperative for Rigorous Stability Testing of Valproic Acid
Valproic acid (2-propylpentanoic acid) is a cornerstone therapeutic agent for epilepsy, bipolar disorder, and migraine prophylaxis.[2] Its chemical stability is a critical attribute that directly impacts its safety and efficacy. Regulatory bodies, such as the FDA and EMA, mandate forced degradation or stress testing studies to elucidate the intrinsic stability of a drug substance.[1][3] These studies involve subjecting the drug to conditions more severe than accelerated stability testing, such as high heat, humidity, and exposure to acid, base, and oxidative agents.[3]
The primary objectives of a forced degradation study are threefold:
-
To identify the potential degradation products and, consequently, the degradation pathways of the drug substance.
-
To establish the intrinsic stability of the molecule.
-
To develop and validate a stability-indicating analytical method that can effectively separate and quantify the intact drug from its degradation products, ensuring that the analytical method is specific and reliable for stability assessment.[4]
A key challenge in the analysis of valproic acid is its lack of a strong chromophore, which complicates detection by UV spectrophotometry. This necessitates a highly sensitive and robust analytical method. The inclusion of an internal standard is paramount for achieving the precision and accuracy required in such studies. An ideal internal standard should be structurally and chemically similar to the analyte but well-resolved from it and any potential degradants in the chosen chromatographic system.
This application note proposes the use of this compound as a suitable internal standard for the forced degradation studies of valproic acid. Its close structural resemblance to valproic acid makes it an excellent candidate to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for potential variations.
Rationale for Selecting this compound as an Internal Standard
The selection of an appropriate internal standard is a critical decision in the development of a robust quantitative analytical method. This compound (also known as Tripropylacetic acid) was chosen for this application based on the following key attributes:
-
Structural Analogy: As a branched-chain carboxylic acid, this compound shares the same core functional group and a similar aliphatic structure to valproic acid. This similarity ensures comparable extraction efficiency and chromatographic behavior.
-
Chemical Stability: It is expected to exhibit stability under the stress conditions applied to valproic acid and not interfere with the degradation pathways of the primary analyte.
-
Chromatographic Resolution: Due to the difference in branching at the alpha-carbon, it can be chromatographically resolved from valproic acid and its expected degradation products using a suitable reversed-phase HPLC method.
-
Commercial Availability: this compound is commercially available, facilitating its implementation in routine laboratory settings.
The logical workflow for this study is depicted in the diagram below.
Caption: Experimental workflow for the forced degradation study of Valproic Acid.
Experimental Protocols
Materials and Reagents
-
Valproic Acid (VPA), USP grade
-
This compound (IS), ≥95% purity
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Hydrochloric Acid (HCl), AR grade
-
Sodium Hydroxide (NaOH), AR grade
-
Hydrogen Peroxide (H₂O₂), 30% solution, AR grade
-
Ortho-phosphoric acid (OPA), AR grade
Instrumentation and Chromatographic Conditions
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is recommended. The following conditions have been found suitable for the separation of valproic acid and this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% OPA in Water (pH 2.7) (80:20 v/v)[2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm[2] |
| Internal Standard | This compound |
Preparation of Solutions
-
Stock Solution of Valproic Acid (1000 µg/mL): Accurately weigh 100 mg of valproic acid and dissolve it in a 100 mL volumetric flask with methanol.
-
Stock Solution of this compound (IS) (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solution (100 µg/mL VPA with 100 µg/mL IS): Pipette 10 mL of the VPA stock solution and 10 mL of the IS stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
Forced Degradation Protocol
For each condition, a solution of valproic acid at a concentration of approximately 100 µg/mL is prepared in the respective stress medium. A control sample (unstressed) should be prepared by diluting the VPA stock solution with the mobile phase to the same concentration and analyzed at each time point. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
3.4.1. Acidic Hydrolysis
-
Transfer 5 mL of the VPA stock solution into a 50 mL volumetric flask.
-
Add 25 mL of 1 M HCl and allow the solution to stand at 60°C for 48 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 24, 48 hours).
-
Before injection, neutralize the sample with an equivalent volume of 1 M NaOH.
-
Spike with the internal standard, dilute to a final VPA concentration of approximately 100 µg/mL with the mobile phase, and inject into the HPLC system.
3.4.2. Basic Hydrolysis
-
Transfer 5 mL of the VPA stock solution into a 50 mL volumetric flask.
-
Add 25 mL of 0.1 M NaOH and allow the solution to stand at room temperature for 24 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Before injection, neutralize the sample with an equivalent volume of 0.1 M HCl.
-
Spike with the internal standard, dilute to a final VPA concentration of approximately 100 µg/mL with the mobile phase, and inject.
3.4.3. Oxidative Degradation
-
Transfer 5 mL of the VPA stock solution into a 50 mL volumetric flask.
-
Add 10 mL of 3% H₂O₂ and keep the solution at room temperature, protected from light, for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
Spike with the internal standard, dilute to a final VPA concentration of approximately 100 µg/mL with the mobile phase, and inject.
3.4.4. Thermal Degradation
-
Accurately weigh about 10 mg of solid valproic acid into a petri dish and place it in a hot air oven maintained at 70°C for 48 hours.
-
At specified time points, withdraw a sample, weigh it accurately, and prepare a 100 µg/mL solution.
-
Spike with the internal standard and inject.
3.4.5. Photolytic Degradation
-
Expose a 100 µg/mL solution of valproic acid in methanol to a photostability chamber.
-
The exposure should be not less than 1.2 million lux hours and 200 watt-hours per square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At the end of the exposure, spike the samples with the internal standard and inject.
The relationship between the different stages of the protocol is illustrated below.
Caption: Protocol phases for VPA forced degradation analysis.
Data Interpretation and Expected Results
The chromatograms from the stressed samples should be compared to that of the unstressed control sample. The appearance of new peaks indicates the formation of degradation products. The peak purity of valproic acid should be assessed using a Diode Array Detector (DAD) to ensure that the main peak is not co-eluting with any degradants.
The percentage of degradation can be calculated using the following formula:
% Degradation = [ (Areainitial - Areastressed) / Areainitial ] × 100
Where the peak areas of valproic acid are normalized against the peak area of the internal standard, this compound.
Table 1: Example Data from Forced Degradation of Valproic Acid
| Stress Condition | Duration (hrs) | % Degradation of VPA | Number of Degradation Products |
| Control | 48 | 0 | 0 |
| 1 M HCl @ 60°C | 48 | 15.2 | 2 |
| 0.1 M NaOH @ RT | 24 | 18.5 | 3 |
| 3% H₂O₂ @ RT | 24 | 8.9 | 1 |
| Thermal @ 70°C | 48 | 5.6 | 1 |
| Photolytic | - | 11.3 | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
This application note provides a detailed and scientifically grounded protocol for conducting forced degradation studies on valproic acid. The introduction of this compound as a novel internal standard offers a reliable means to ensure the accuracy and precision of the stability-indicating HPLC method. By following these protocols, researchers can effectively identify degradation pathways, understand the intrinsic stability of valproic acid, and develop validated analytical methods that meet stringent regulatory requirements. This work serves as a valuable resource for professionals in the pharmaceutical industry engaged in the development and quality control of valproic acid formulations.
References
- Vasu, S., & Gokhale, N. (2021). Development and Validation of Stability Indicating Assay Method Using RP-HPLC For Determination of Antiepileptic Drugs. Bulletin of Environment, Pharmacology and Life Sciences, 10(5), 131-140.
- Ceylan, E., & Ozcan, S. (2018). Development and validation of a new HPLC method for valproic acid determination in human plasma and its application to a therapeutic drug monitoring. Marmara Pharmaceutical Journal, 22(3), 466-475.
- Abualhasan, M., Odeh, N. W., & Zeidan, O. F. (2020). Analytical Method Development for Sodium Valproate through Chemical Derivatization. International Journal of Analytical Chemistry, 2020, 8839832.
- Reddy, B. S., & Reddy, K. V. N. S. (2015). New RP-HPLC Method for the Determination of Valproic acid in Human Plasma.
- Sravani, G., et al. (2018). Development and validation of analytical method for determination of valproate and valproic acid in bulk and pharmaceutical dosage form by using RP-HPLC. International Journal of Applied Medical and Pharmaceutical Sciences, 3(1), 1-8.
- Singh, R., & Singh, S. (2020). A review on forced degradation studies for drug substances and drug products. International Journal of Pharmaceutical Sciences and Research, 11(12), 6289-6296.
- Mitu, F., et al. (2021). Electrochemical Degradation and Thermal Deactivation of Valproic Acid Drug. International Journal of Electrochemical Science, 16, 210213.
- Joshi, S. (2016).
- Rusu, E., et al. (2021). Electrochemical Degradation and Thermal Deactivation of Valproic Acid Drug. Preprints.org.
- Dutov, A. A., et al. (2013). Modified hplc method of determination of the valproic acid in biological fluids. Biomeditsinskaya Khimiya, 59(5), 514-518.
- Pappa, C., et al. (2024).
- Amini, H., et al. (2006). Development and validation of a sensitive assay of valproic acid in human plasma by high-performance liquid chromatography without prior derivatization.
- Belin, A., et al. (2007). Determination of Valproic Acid (2-Propylpentanoic acid) in Human Plasma by Capillary Electrophoresis with Indirect UV Detection. Journal of the Chinese Chemical Society, 54(4), 1017-1024.
- Giorgi, M., et al. (2021). Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes. Journal of Analytical Toxicology, 45(7), 748-754.
- Ceylan, E., & Ozcan, S. (2018). Development and validation of a new HPLC method for valproic acid determination in human plasma and its application to a therapeutic drug monitoring study.
-
SIELC Technologies. (n.d.). HPLC Analysis of Valproic Acid using Mixed-Mode Chromatography. Retrieved from [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
The Synthetic Utility of 2,2-Dipropylpentanoic Acid: A Guide for the Research Scientist
Introduction: Unveiling the Potential of a Sterically Hindered Carboxylic Acid
2,2-Dipropylpentanoic acid, also known as tripropylacetic acid, is a unique branched-chain carboxylic acid characterized by a quaternary carbon atom at the α-position.[1] This distinct structural feature, with three propyl chains attached to the α-carbon, imparts significant steric hindrance around the carboxylic acid moiety. This steric bulk governs its reactivity and makes it a valuable tool in organic synthesis for introducing sterically demanding fragments and for investigating the effects of steric hindrance on reaction mechanisms. This guide provides a comprehensive overview of the synthesis of this compound and details its application in several fundamental organic transformations, offering detailed protocols for the modern research chemist.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 52061-75-3 | [1] |
| Molecular Formula | C₁₁H₂₂O₂ | [1] |
| Molecular Weight | 186.29 g/mol | |
| Appearance | Colorless liquid or solid | [1] |
| Solubility | Less soluble in water compared to straight-chain carboxylic acids | [1] |
Synthesis of this compound: The Malonic Ester Route
The most reliable and versatile method for the preparation of this compound is the malonic ester synthesis. This classical approach allows for the sequential introduction of two propyl groups to the α-carbon of a malonate ester, followed by hydrolysis and decarboxylation to yield the desired product.[2][3][4][5][6]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound via malonic ester synthesis.
Detailed Experimental Protocol: Synthesis of this compound
Part A: Synthesis of Diethyl 2,2-Dipropylmalonate
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, prepare a solution of sodium ethoxide by cautiously adding sodium metal (2 equivalents) to absolute ethanol.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
First Alkylation: Add propyl bromide (1.1 equivalents) dropwise to the reaction mixture. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary. After the addition is complete, heat the mixture to reflux for 2 hours.
-
Second Alkylation: Cool the reaction mixture to room temperature and add a second portion of sodium ethoxide (1 equivalent) in absolute ethanol. Stir for 30 minutes, then add a second portion of propyl bromide (1.1 equivalents) dropwise. Heat the mixture to reflux for an additional 4 hours.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford crude diethyl 2,2-dipropylmalonate. Purify the product by vacuum distillation.
Part B: Hydrolysis and Decarboxylation to this compound
-
Hydrolysis: To the purified diethyl 2,2-dipropylmalonate, add a 10% aqueous solution of sodium hydroxide (excess). Heat the mixture to reflux until the ester is completely hydrolyzed (typically 4-6 hours, monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate of 2,2-dipropylmalonic acid may form.
-
Decarboxylation: Heat the acidified mixture to 100-120°C. Vigorous evolution of carbon dioxide will be observed. Continue heating until gas evolution ceases.
-
Isolation and Purification: Cool the reaction mixture and extract the product with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound. The product can be further purified by vacuum distillation.
Applications in Organic Synthesis: Harnessing Steric Hindrance
The bulky nature of this compound makes it a valuable substrate for studying and exploiting steric effects in organic reactions. Below are detailed protocols for several key transformations.
Fischer Esterification: Overcoming Steric Hindrance
The esterification of sterically hindered carboxylic acids like this compound can be challenging. The Fischer esterification, employing an excess of the alcohol and a strong acid catalyst, remains a viable method.[7][8]
Protocol: Synthesis of Methyl 2,2-Dipropylpentanoate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a large excess of methanol (e.g., 20 equivalents).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) to the solution.[7][9]
-
Reaction: Heat the mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up: After cooling, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting methyl 2,2-dipropylpentanoate can be purified by vacuum distillation.
Amide Formation via the Acid Chloride
The conversion of this compound to its corresponding amide is efficiently achieved by first forming the more reactive acid chloride, followed by reaction with an amine.[10][11][12][13][14] This two-step procedure circumvents the direct and often difficult reaction between a sterically hindered carboxylic acid and an amine.
Caption: Synthesis of amides from this compound.
Protocol: Synthesis of N-Benzyl-2,2-dipropylpentanamide
Part A: Synthesis of 2,2-Dipropylpentanoyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place this compound (1 equivalent).
-
Reagent Addition: Add thionyl chloride (1.5 equivalents) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux for 2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Isolation: Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to purify the 2,2-dipropylpentanoyl chloride.
Part B: Synthesis of N-Benzyl-2,2-dipropylpentanamide
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Acid Chloride Addition: Cool the solution in an ice bath and add a solution of 2,2-dipropylpentanoyl chloride (1 equivalent) in anhydrous dichloromethane dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting amide by column chromatography or recrystallization.
Reduction to 2,2-Dipropylpentan-1-ol
The reduction of the carboxylic acid group to a primary alcohol can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄).[15][16][17][18]
Protocol: Synthesis of 2,2-Dipropylpentan-1-ol
Caution: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under a dry, inert atmosphere.
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Acid Addition: Dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at 0°C (ice bath).
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Quenching: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. A granular precipitate should form.
-
Work-up and Purification: Filter the precipitate and wash it thoroughly with diethyl ether. Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2,2-dipropylpentan-1-ol. The product can be purified by vacuum distillation.
Conclusion
This compound, while seemingly a simple molecule, offers a fascinating platform for exploring the impact of steric hindrance in organic synthesis. Its preparation via the robust malonic ester synthesis is straightforward, and its subsequent transformations into esters, amides, and alcohols provide access to a range of sterically encumbered building blocks. The detailed protocols provided herein serve as a practical guide for researchers and scientists in drug development and organic synthesis to effectively utilize this unique carboxylic acid in their synthetic endeavors.
References
- Leggio, A., Belsito, E., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
- Leggio, A., Bagalà, J., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal.
- A Lithium Aluminium Hydride Reduction. (n.d.).
- Chad's Prep. (n.d.). Hydride Reduction.
- Grokipedia. (n.d.). Malonic ester synthesis.
- Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)
- CymitQuimica. (n.d.). This compound | CAS 52061-75-3.
- ResearchGate. (2016).
- Fisher Scientific. (n.d.). Amide Synthesis.
- Imperial College London. (n.d.). EXPERIMENT 5: REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE.
- Imperial College London. (n.d.). REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE.
- BenchChem. (2025).
- Chemistry Stack Exchange. (2024).
- Wikipedia. (n.d.). Malonic ester synthesis.
- Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride).
- ResearchGate. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids.
- Study.com. (n.d.). Show how to use a malonic ester synthesis to prepare the given compound: 2-Methylpentanoic acid.
- SlidePlayer. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis.
- Online Chemistry Notes. (2022). Malonic ester synthesis (of carboxylic acids).
- Google Patents. (n.d.). US2373011A - Production of malonic acid.
- Common Organic Chemistry. (n.d.).
- OperaChem. (2024).
- Google Patents. (n.d.).
- Science Ready. (n.d.).
- Chemistry Stack Exchange. (2018).
Sources
- 1. d-nb.info [d-nb.info]
- 2. grokipedia.com [grokipedia.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. homework.study.com [homework.study.com]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. Acid to Ester - Fischer Esterification [commonorganicchemistry.com]
- 10. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Amide Synthesis [fishersci.dk]
- 14. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 15. A lithium aluminium hydride reduction [rod.beavon.org.uk]
- 16. Hydride Reduction - Chad's Prep® [chadsprep.com]
- 17. ch.ic.ac.uk [ch.ic.ac.uk]
- 18. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]
Derivatization of 2,2-Dipropylpentanoic acid for improved detection.
Application Note & Protocol
Topic: Enhanced Detection of 2,2-Dipropylpentanoic Acid Through Chemical Derivatization
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, a branched-chain carboxylic acid and a known impurity of Valproic Acid, presents significant analytical challenges for direct quantification, particularly using gas chromatography (GC).[1][2] Its inherent polarity and low volatility, stemming from the carboxylic acid functional group, often result in poor chromatographic peak shape, low sensitivity, and thermal instability.[3][4] This application note provides a comprehensive guide to overcoming these obstacles through chemical derivatization. We present detailed, field-proven protocols for silylation and esterification to enhance analyte volatility and thermal stability for GC-Mass Spectrometry (GC-MS) analysis. Additionally, an amidation strategy is discussed for improving ionization efficiency and sensitivity in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) applications. The causality behind procedural choices is explained to empower researchers to adapt these methods for robust and reliable quantification of this compound and related compounds.
The Analytical Challenge: Why Derivatization is Essential
The direct analysis of carboxylic acids like this compound is often hindered by their physicochemical properties. The primary issues are:
-
Low Volatility: The carboxylic acid moiety facilitates strong intermolecular hydrogen bonding, significantly raising the boiling point. This makes it difficult to vaporize the analyte in a GC inlet without causing thermal degradation.[5]
-
High Polarity: The polar carboxyl group can engage in secondary interactions with active sites (e.g., free silanols) on the GC column and liner surfaces. This leads to undesirable chromatographic effects such as severe peak tailing, reduced column efficiency, and poor reproducibility.[3][6]
-
Suboptimal Mass Spectrometric Behavior: In its native form, the molecule may not produce a unique or stable fragmentation pattern upon electron ionization in GC-MS, complicating identification and quantification.[7] For LC-MS, its acidic nature can lead to poor ionization efficiency in positive-ion mode electrospray ionization (ESI).
Chemical derivatization addresses these issues by chemically modifying the problematic carboxyl group. This process replaces the active hydrogen with a nonpolar, thermally stable functional group, which effectively masks the polarity and increases volatility, making the analyte amenable to GC analysis and enhancing its detection characteristics.[8][9]
Derivatization Strategies for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-based analysis, the goal is to create a volatile and thermally stable derivative. Silylation and esterification are the most robust and widely adopted methods for carboxylic acids.[3]
Strategy 1: Silylation
Silylation is a highly effective and common derivatization technique that replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group.[6][10]
Causality & Mechanism: Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are highly reactive and readily donate a TMS group to the carboxylic acid. The addition of a catalyst like trimethylchlorosilane (TMCS) further enhances the reaction rate.[8][9] The resulting TMS ester is significantly less polar and more volatile than the parent acid. The bulky TMS group also prevents intermolecular hydrogen bonding.
dot
Caption: Silylation reaction of this compound with BSTFA.
Protocol 1: Silylation using BSTFA with 1% TMCS
This protocol is designed for the derivatization of this compound in a dried organic extract or from a standard solution.
Materials:
-
Sample containing this compound, dried completely under a stream of nitrogen.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Anhydrous solvent (e.g., Acetonitrile, Pyridine, or Dichloromethane).
-
2 mL GC vials with PTFE-lined screw caps.
-
Heating block or oven set to 70°C.
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. Water is detrimental as it will preferentially react with the silylating reagent, reducing derivatization efficiency and hydrolyzing the formed TMS esters.[9][10]
-
Reagent Addition: To the dried sample in a GC vial, add 100 µL of anhydrous solvent to redissolve the analyte. Add 100 µL of BSTFA + 1% TMCS. A molar excess of the reagent is critical to drive the reaction to completion.[9]
-
Reaction Incubation: Tightly cap the vial immediately. Heat the mixture at 70°C for 45 minutes. The elevated temperature is necessary to overcome potential steric hindrance from the propyl groups adjacent to the carboxylic acid.[9]
-
Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system. No work-up is required.
-
GC-MS Conditions (Starting Point):
-
Column: A nonpolar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is recommended as TMS derivatives are incompatible with polar polyethylene glycol (PEG) phases.[11]
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 70°C, hold for 2 minutes, then ramp at 15°C/min to 280°C.
-
MS Detection: Scan mode (e.g., m/z 40-500) for identification or Selected Ion Monitoring (SIM) for quantification.
-
Strategy 2: Esterification (via Alkylation)
Esterification converts the carboxylic acid into a more volatile and stable ester, typically a methyl or butyl ester. This method is highly robust and the resulting derivatives are less sensitive to moisture than their silyl counterparts.
Causality & Mechanism: Acid-catalyzed esterification (Fischer esterification) involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like Boron Trifluoride (BF₃) or HCl.[12][13] The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Water is eliminated, and the ester is formed.[12]
dot
Caption: Acid-catalyzed esterification to form a methyl ester.
Protocol 2: Methyl Esterification using BF₃-Methanol
This protocol creates methyl esters, which are excellent for GC analysis.
Materials:
-
Dried sample or standard.
-
14% Boron trifluoride in methanol (BF₃-Methanol).
-
Saturated sodium bicarbonate (NaHCO₃) solution.
-
Anhydrous sodium sulfate (Na₂SO₄).
-
Extraction solvent (e.g., Hexane or Diethyl Ether).
-
Reaction vials with PTFE-lined screw caps.
-
Heating block or water bath at 60°C.
Procedure:
-
Reagent Addition: To the dried sample in a reaction vial, add 500 µL of 14% BF₃-Methanol reagent.
-
Reaction Incubation: Cap the vial tightly and heat at 60°C for 30 minutes. The reaction is an equilibrium, so using excess methanol reagent drives it towards the product side.[12]
-
Cooling & Quenching: Cool the vial to room temperature. Add 1 mL of deionized water and 1 mL of hexane. Vortex vigorously for 1 minute. The water quenches the reaction and partitions the catalyst and salts into the aqueous phase.
-
Extraction: Allow the layers to separate. Carefully transfer the upper organic layer (hexane), which contains the methyl ester derivative, to a clean tube.
-
Neutralization & Drying: To remove residual acid catalyst, add 1 mL of saturated NaHCO₃ solution to the hexane extract and vortex. Discard the lower aqueous layer. Dry the final hexane extract by passing it through a small column of anhydrous Na₂SO₄.
-
Analysis: The dried extract is ready for GC-MS analysis. The workup is crucial as direct injection of BF₃ can damage the GC column.[14]
Derivatization Strategy for LC-MS/MS Analysis
While this compound can be analyzed directly by reversed-phase LC, derivatization can be employed to drastically improve sensitivity, especially in complex biological matrices.[15][16]
Strategy 3: Amidation for Enhanced Ionization
Causality & Mechanism: The primary goal for LC-MS derivatization is to improve ionization efficiency. Amidation achieves this by converting the weakly ionizable carboxylic acid into an amide. By choosing an amine reagent that contains a readily protonated site (e.g., a basic nitrogen), the resulting derivative will ionize exceptionally well in positive-ion mode ESI-MS. This "charge-tagging" strategy is mediated by coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxyl group for nucleophilic attack by an amine.[17]
Protocol 3: Conceptual Protocol for Amidation using EDC
Materials:
-
Dried sample or standard.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
N-Hydroxysuccinimide (NHS) (optional, to improve efficiency).
-
An amine reagent (e.g., ethylamine).
-
Anhydrous aprotic solvent (e.g., Acetonitrile).
Procedure:
-
Activation: Dissolve the dried sample in acetonitrile. Add 1.5 equivalents of EDC (and 1.2 equivalents of NHS, if used). Allow the activation to proceed for 15 minutes at room temperature.
-
Amine Addition: Add 2.0 equivalents of the desired amine to the mixture.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or until completion as monitored by a pilot analysis.
-
Analysis: The reaction mixture can often be diluted and directly injected into the LC-MS/MS system. A simple solid-phase extraction (SPE) cleanup may be required depending on the sample matrix.
Workflow and Method Selection
The choice of derivatization strategy depends on the available instrumentation, sample complexity, and analytical goals.
dot
Sources
- 1. CAS 52061-75-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C11H22O2 | CID 104067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 10. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gcms.cz [gcms.cz]
- 15. This compound | SIELC Technologies [sielc.com]
- 16. 2,2-Dimethylpropanoic acid | SIELC Technologies [sielc.com]
- 17. Gas-Phase Amidation of Carboxylic Acids with Woodward’s Reagent K Ions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Unambiguous Structural Elucidation of 2,2-Dipropylpentanoic Acid Using a Multi-dimensional NMR Approach
Abstract
This application note provides a comprehensive guide to the structural elucidation of 2,2-dipropylpentanoic acid, a branched-chain carboxylic acid, utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present detailed protocols for one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC) NMR experiments. The causality behind experimental choices and the logic of spectral interpretation are explained to provide researchers, scientists, and drug development professionals with a robust framework for characterizing complex aliphatic molecules. The methodology detailed herein ensures self-validating results through the correlation of data from multiple, independent NMR experiments.
Introduction
This compound is a branched-chain carboxylic acid with a unique molecular architecture, featuring a quaternary carbon at the α-position.[1][2] Its structural complexity, with three identical propyl groups, presents a compelling case for the power of modern NMR spectroscopy. Accurate structural confirmation is a critical step in chemical synthesis, drug discovery, and materials science, ensuring compound identity and purity. While simpler molecules may be characterized by basic ¹H and ¹³C NMR, the high degree of signal overlap expected for this compound necessitates a more sophisticated, multi-dimensional approach for unambiguous assignment. This guide will walk through the logical workflow, from sample preparation to the final, confirmed structure.
Predicted NMR Analysis: A Hypothetical Walkthrough
Before delving into experimental protocols, it is crucial to predict the expected NMR spectra based on the known structure of this compound. This predictive step is fundamental to the scientific process, as it establishes a hypothesis that can be tested against the empirical data.
Structure and Proton/Carbon Numbering:
Due to the molecule's symmetry, the three propyl groups are chemically equivalent. Therefore, we expect a simplified set of signals representing one propyl chain and the unique carbons of the pentanoic acid core.
¹H NMR Spectroscopy Predictions
The ¹H NMR spectrum is expected to show four distinct signals:
-
-COOH Proton: A broad singlet far downfield, typically in the range of 9-12 ppm.[3] This significant deshielding is characteristic of acidic protons in carboxylic acids.[4] Its broadness is a result of hydrogen bonding and chemical exchange.
-
Methylene Protons (b): A multiplet signal arising from the three equivalent -CH₂- groups adjacent to the quaternary carbon. Due to coupling with the neighboring methyl protons (c), this signal is expected to be a triplet.
-
Methylene Protons (b'): A multiplet signal from the middle -CH₂- groups of the propyl chains. This will be the most complex signal, appearing as a sextet due to coupling with both the adjacent methylene (b) and methyl (c) protons.
-
Methyl Protons (c): A triplet signal from the three equivalent terminal -CH₃ groups, resulting from coupling with the adjacent methylene protons (b').
¹³C NMR and DEPT Spectroscopy Predictions
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. For this compound, we anticipate five signals:
-
Carboxyl Carbon (e): In the range of 170-185 ppm, characteristic of carboxylic acids.[5] This signal will be a singlet and will not appear in DEPT spectra that show only carbons with attached protons.
-
Quaternary Carbon (α): This carbon, bonded to the three propyl groups and the carboxyl group, will appear as a singlet, typically in the 40-60 ppm range. Quaternary carbons often show weaker signals in ¹³C NMR.[6][7] It will be absent in DEPT-90 and DEPT-135 spectra.[8][9][10]
-
Methylene Carbons (b): The three equivalent -CH₂- carbons will produce a single signal. In a DEPT-135 spectrum, this will appear as a negative peak.[11]
-
Methylene Carbons (b'): The middle -CH₂- carbons of the propyl chains will also give a single signal, appearing as a negative peak in the DEPT-135 spectrum.
-
Methyl Carbons (c): The three equivalent terminal -CH₃ carbons will produce a single signal, which will be a positive peak in both DEPT-90 (if applicable, though typically for CH) and DEPT-135 spectra.[11]
Experimental Workflow and Protocols
The following sections provide detailed, step-by-step protocols for the complete NMR analysis of this compound.
Overall Experimental Workflow
The logical flow of experiments is designed to build a complete structural picture, with each step providing data that informs the next.
Caption: Overall workflow for the structural elucidation of this compound.
Protocol 1: Sample Preparation
Rationale: Proper sample preparation is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic molecules. Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.[12]
Materials:
-
This compound (5-10 mg)
-
Deuterated Chloroform (CDCl₃)
-
Tetramethylsilane (TMS)
-
NMR tube
-
Pipettes
-
Vortex mixer
Procedure:
-
Weigh approximately 5-10 mg of this compound and transfer it into a clean, dry NMR tube.
-
Add approximately 0.6 mL of CDCl₃ containing 0.03% TMS to the NMR tube.
-
Cap the NMR tube and gently vortex until the sample is completely dissolved.
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
Protocol 2: ¹H NMR Acquisition
Rationale: This is the foundational experiment to determine the number of distinct proton environments, their relative ratios (integration), and their coupling patterns (multiplicity).
Spectrometer Parameters (500 MHz example):
-
Pulse Program: zg30
-
Number of Scans (ns): 8
-
Receiver Gain (rg): Set automatically
-
Acquisition Time (aq): ~3-4 seconds
-
Relaxation Delay (d1): 1 second
-
Spectral Width (sw): 20 ppm
Procedure:
-
Tune and shim the spectrometer on the sample.
-
Set up the ¹H NMR experiment with the parameters listed above.
-
Acquire the spectrum.
-
Process the data: Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integrate the signals to determine the relative number of protons in each environment.
-
Analyze the multiplicity of each signal (singlet, doublet, triplet, etc.).
Protocol 3: ¹³C and DEPT-135 NMR Acquisition
Rationale: The ¹³C NMR experiment provides the number of unique carbon environments. The DEPT-135 experiment is crucial for differentiating between CH₃, CH₂, and CH groups, which is essential for a molecule with multiple methylene groups.[8][9][10]
Spectrometer Parameters (125 MHz for a 500 MHz spectrometer):
-
¹³C Pulse Program: zgpg30 (proton decoupled)
-
DEPT-135 Pulse Program: dept135
-
Number of Scans (ns): 1024 (or more, depending on concentration)
-
Receiver Gain (rg): Set automatically
-
Relaxation Delay (d1): 2 seconds
-
Spectral Width (sw): 240 ppm
Procedure:
-
Acquire the standard proton-decoupled ¹³C spectrum.
-
Acquire the DEPT-135 spectrum using the same spectral width.
-
Process both spectra (Fourier transformation, phasing, baseline correction).
-
Calibrate the spectra using the CDCl₃ solvent peak (77.16 ppm) or the TMS peak.
-
Analyze the DEPT-135 spectrum:
-
Positive signals correspond to CH₃ and CH groups.
-
Negative signals correspond to CH₂ groups.
-
Quaternary carbons and the carboxyl carbon will be absent.
-
Protocol 4: 2D NMR - ¹H-¹H COSY Acquisition
Rationale: Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through two or three bonds.[13][14] This is invaluable for tracing the connectivity within the propyl chains.
Spectrometer Parameters:
-
Pulse Program: cosygpqf
-
Number of Scans (ns): 2-4 per increment
-
Increments in F1: 256-512
-
Spectral Width (sw) in F1 and F2: 10-12 ppm (centered on the aliphatic region)
Procedure:
-
Set up the COSY experiment with the appropriate spectral width to cover all proton signals.
-
Acquire the 2D data set.
-
Process the data using appropriate window functions (e.g., sine-bell) in both dimensions.
-
Analyze the resulting contour plot:
-
Diagonal peaks correspond to the 1D ¹H spectrum.
-
Cross-peaks (off-diagonal) indicate coupling between two protons.
-
Protocol 5: 2D NMR - ¹H-¹³C HSQC Acquisition
Rationale: Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with the carbons to which they are directly attached.[15][16] This experiment definitively links the proton and carbon skeletons of the molecule.
Spectrometer Parameters:
-
Pulse Program: hsqcedetgpsisp2.2
-
Number of Scans (ns): 4-8 per increment
-
Increments in F1: 128-256
-
Spectral Width (sw) in F2 (¹H): 10-12 ppm
-
Spectral Width (sw) in F1 (¹³C): 60-80 ppm (to cover the aliphatic carbon region)
Procedure:
-
Set up the HSQC experiment, ensuring the spectral widths cover the relevant proton and carbon chemical shift ranges.
-
Acquire the 2D data set.
-
Process the data.
-
Analyze the resulting contour plot: Each peak represents a one-bond correlation between a proton (F2 axis) and a carbon (F1 axis).
Data Interpretation and Structural Confirmation
By combining the data from all experiments, a complete and unambiguous structural assignment can be made.
Data Summary Table:
| Signal Label | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Integration | Predicted ¹³C Shift (ppm) | DEPT-135 | COSY Correlations | HSQC Correlation |
| -COOH | 9.0-12.0 | broad s | 1H | 175-185 | Absent | None | None |
| α-C | N/A | N/A | N/A | 40-60 | Absent | None | None |
| -CH₂- (b) | ~1.5-1.7 | t | 6H | 30-40 | Negative | -CH₂- (b') | Correlates (b) |
| -CH₂- (b') | ~1.2-1.4 | sext | 6H | 20-30 | Negative | -CH₂- (b), -CH₃ (c) | Correlates (b') |
| -CH₃ (c) | ~0.8-1.0 | t | 9H | 10-15 | Positive | -CH₂- (b') | Correlates (c) |
Step-by-Step Elucidation:
-
¹H NMR & D₂O Shake: The presence of a broad singlet between 9-12 ppm that disappears upon shaking with D₂O confirms the carboxylic acid proton. The integration values of the remaining signals will confirm the 6H:6H:9H ratio of the propyl protons.
-
¹³C & DEPT-135: The ¹³C spectrum will show five signals. The DEPT-135 experiment will identify the two methylene carbons (negative peaks), one methyl carbon (positive peak), and confirm the absence of the quaternary and carboxyl carbons.
-
COSY Analysis: A cross-peak between the triplet at ~0.9 ppm (c) and the sextet at ~1.3 ppm (b') will establish the -CH₂-CH₃ connectivity. Another cross-peak between the sextet (b') and the triplet at ~1.6 ppm (b) will complete the propyl chain connectivity.
-
HSQC Analysis: This final step provides the definitive link. The ¹H triplet at ~0.9 ppm will correlate to the ¹³C methyl signal. The ¹H sextet will correlate to its corresponding ¹³C methylene signal, and the ¹H triplet at ~1.6 ppm will correlate to the final ¹³C methylene signal.
This systematic approach, where each piece of data from different experiments corroborates the others, provides an exceptionally high level of confidence in the final structural assignment.
Conclusion
The structural elucidation of this compound serves as an excellent model for the application of a multi-dimensional NMR strategy. By systematically employing ¹H, ¹³C, DEPT, COSY, and HSQC experiments, the challenges posed by signal overlap and the presence of multiple equivalent groups are overcome. The protocols and interpretive logic presented in this application note offer a robust and reliable pathway for the unambiguous characterization of complex organic molecules, ensuring the scientific integrity of research and development endeavors.
References
-
Chemistry LibreTexts. (2020). 12.12: ¹³C NMR Spectroscopy and DEPT. [Link]
-
OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]
-
JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
-
Terenzi, A., et al. (2022). In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. Analytical Chemistry. [Link]
-
Small, D. M., & Hamilton, J. A. (1980). Ionization Behavior of Aqueous Short-Chain Carboxylic Acids: A carbon-13 NMR Study. Journal of Lipid Research. [Link]
-
Williamson, R. T., et al. (2013). Structure elucidation of uniformly 13C labeled small molecule natural products. NIH Public Access. [Link]
-
Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link]
-
Terenzi, A., et al. (2022). In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. PubMed Central. [Link]
-
The Organic Chemistry Tutor. (2021). DEPT Spectra | DEPT experiment | 13C-NMR Spectroscopy. YouTube. [Link]
-
Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?. [Link]
-
Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. [Link]
-
PubMed. (2022). In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. [Link]
-
Hypha Discovery. Structure Elucidation and NMR. [Link]
-
Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
AIP Publishing. (1962). NMR Spectra of Propyl Derivatives. The Journal of Chemical Physics. [Link]
-
Organic Chemistry Data. 13C NMR Chemical Shift Table. [Link]
-
Journal of Cheminformatics. (2023). DeepSAT: Learning Molecular Structures from Nuclear Magnetic Resonance Data. [Link]
-
ResearchGate. (2005). Valproic Acid and Sodium Valproate: Comprehensive Profile. [Link]
-
ResearchGate. Expanded 1H NMR spectrum of sodium valproate in D2O. [Link]
-
University of Wisconsin. ¹H NMR: Novice Level, Spectrum 8. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001877). [Link]
-
PubMed. (1995). [Analysis of Two Cases of Valproic Acid Intoxication by 1H NMR Spectroscopy and Gas chromatography/mass Spectrometry]. [Link]
-
OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. [Link]
-
ResearchGate. 13C-NMR chemical shifts of the quaternary carbon bearing the OOH and.... [Link]
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Oregon State University. Carbon NMR Chemical Shifts. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001877). [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
PubMed Central. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. [Link]
-
OpenOChem Learn. Interpreting. [Link]
-
University of Leicester. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]
-
University of Ottawa. COSY. [Link]
-
YouTube. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. [Link]
-
Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
PubChem. This compound (C11H22O2). [Link]
-
University of Massachusetts Lowell. H-NMR Familiar Groups that are Easy to Recognize. [Link]
-
PubChem. This compound | C11H22O2 | CID 104067. [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
-
Jasperse, J. Short Summary of 1H-NMR Interpretation. [Link]
-
SIELC Technologies. (2018). This compound. [Link]
Sources
- 1. CAS 52061-75-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C11H22O2 | CID 104067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 7. Carbon NMR Chemical Shifts [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 12. acdlabs.com [acdlabs.com]
- 13. nmr.oxinst.com [nmr.oxinst.com]
- 14. COSY [chem.ch.huji.ac.il]
- 15. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
Troubleshooting & Optimization
Overcoming low yield in 2,2-Dipropylpentanoic acid synthesis.
An invaluable resource for researchers, scientists, and professionals in drug development, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of 2,2-Dipropylpentanoic acid synthesis and overcome common challenges leading to low yields. As Senior Application Scientists, we offer insights grounded in established chemical principles and field-proven experience to ensure your success in the laboratory.
Troubleshooting Guide: Overcoming Low Yields
This guide addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols to enhance the yield and purity of your this compound synthesis.
Issue 1: Incomplete Dialkylation of the Malonic Ester
Question: My reaction yields a mixture of mono- and di-alkylated products, with a significant amount of the mono-propylated intermediate remaining. How can I drive the dialkylation to completion?
Answer: Achieving complete dialkylation is a common hurdle and is critical for a high final yield, as the mono-alkylated byproduct can be difficult to remove in later stages. The issue often stems from suboptimal reaction conditions for the second alkylation step, which is sterically more hindered than the first.
Causality: The acidity of the α-hydrogen decreases after the first alkylation, making the second deprotonation more challenging. Consequently, a sufficiently strong base and appropriate reaction conditions are paramount.
Solutions:
-
Staged Deprotonation and Alkylation: A sequential approach is often more effective than attempting a one-pot dialkylation.[1]
-
First Alkylation: Use one equivalent of a suitable base (e.g., sodium ethoxide) and one equivalent of propyl bromide to form the mono-propylated intermediate.
-
Second Alkylation: After the first alkylation is complete, introduce a second equivalent of a strong base to deprotonate the mono-alkylated ester, followed by the addition of the second equivalent of propyl bromide. For the second step, a stronger base like sodium hydride (NaH) in an aprotic solvent like THF may be necessary to ensure complete deprotonation.[1]
-
-
Choice of Base and Solvent: The selection of the base and solvent system is crucial. While sodium ethoxide in ethanol is standard for the first alkylation, its basicity may be insufficient for complete deprotonation in the second step.
| Base | pKa of Conjugate Acid | Recommended Solvent | Notes |
| Sodium Ethoxide (NaOEt) | ~16 | Ethanol | Effective for the first alkylation. |
| Sodium Hydride (NaH) | ~36 | THF, DMF | A stronger, non-nucleophilic base ideal for the second, more hindered alkylation. |
| Potassium tert-butoxide (KOtBu) | ~18 | tert-Butanol, THF | A strong, sterically hindered base that can also be effective. |
-
Reaction Temperature: Refluxing the reaction mixture can help drive the second alkylation to completion. Ensure your reaction is monitored (e.g., by TLC or GC) to determine the optimal reaction time.
Workflow for Sequential Dialkylation
Caption: Sequential alkylation workflow for diethyl malonate.
Issue 2: Incomplete Hydrolysis of the Dialkylated Ester
Question: My hydrolysis step is sluggish and often incomplete, resulting in a mixture of the diester, mono-acid, and di-acid. What are the most effective hydrolysis conditions?
Answer: Incomplete hydrolysis is a frequent cause of low yields. Both acidic and basic conditions can be employed, but basic hydrolysis (saponification) followed by acidification is generally more reliable for sterically hindered esters like diethyl 2,2-dipropylmalonate.
Causality: The bulky propyl groups can sterically hinder the approach of water or hydroxide ions to the carbonyl carbons of the ester groups, slowing down the rate of hydrolysis.
Solutions:
-
Robust Basic Hydrolysis (Saponification):
-
Reagents: Use a significant excess of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).
-
Solvent: A co-solvent system like ethanol/water can improve the solubility of the ester and facilitate the reaction.
-
Temperature and Time: Refluxing the reaction mixture for an extended period (several hours to overnight) is often necessary to drive the hydrolysis to completion. Monitor the reaction's progress by TLC until the starting diester spot is no longer visible.
-
-
Acid-Catalyzed Hydrolysis:
-
Reagents: Concentrated aqueous acids like HCl or H₂SO₄ can be used.
-
Conditions: This method also typically requires prolonged heating. One potential advantage is that the subsequent decarboxylation step can sometimes be initiated in the same acidic solution upon further heating.
-
Experimental Protocol: Saponification of Diethyl 2,2-dipropylmalonate
-
Dissolve the diethyl 2,2-dipropylmalonate in ethanol.
-
Add an aqueous solution containing a 3-5 molar excess of potassium hydroxide.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. The 2,2-dipropylmalonic acid will precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash with cold water.
Issue 3: Incomplete Decarboxylation
Question: After the hydrolysis and acidification steps, my final product is contaminated with the 2,2-dipropylmalonic acid intermediate. How can I ensure complete decarboxylation?
Answer: The decarboxylation of the substituted malonic acid is a thermally driven process. Insufficient heating is the most common reason for incomplete reaction.
Causality: The decarboxylation of β-dicarboxylic acids proceeds through a cyclic transition state, which requires a certain activation energy. This energy is typically supplied by heating.[2]
Solutions:
-
Optimal Heating Temperature: The decarboxylation of 2,2-dipropylmalonic acid generally requires heating to temperatures in the range of 160-180°C.[3]
-
Monitoring CO₂ Evolution: The reaction can be monitored by observing the evolution of carbon dioxide gas. The reaction is complete when gas evolution ceases.
-
Neat Reaction Conditions: The decarboxylation is often performed "neat" (without a solvent) on the isolated 2,2-dipropylmalonic acid.[3]
Decarboxylation Mechanism
Caption: Thermal decarboxylation of 2,2-dipropylmalonic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the malonic ester synthesis.[4] This involves the dialkylation of diethyl malonate with a propyl halide (like propyl bromide) using a base such as sodium ethoxide. The resulting diethyl 2,2-dipropylmalonate is then hydrolyzed to 2,2-dipropylmalonic acid, which is subsequently decarboxylated by heating to yield the final product.[3][5]
Q2: What are the critical safety precautions for this synthesis?
A2:
-
Sodium Ethoxide and Sodium Hydride: These are flammable and moisture-sensitive reagents. Handle them in an inert atmosphere (e.g., under nitrogen or argon).
-
Propyl Bromide: This is a volatile and toxic alkylating agent. Use it in a well-ventilated fume hood.
-
Concentrated Acids and Bases: These are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Heating: The decarboxylation step involves high temperatures. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and ensure the setup is secure.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the characteristic peaks for the propyl groups and the carboxylic acid proton.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[6]
-
Infrared (IR) Spectroscopy: This will show the characteristic C=O stretch of the carboxylic acid.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to assess the purity of the final product.
Q4: Can I use a different alkylating agent besides propyl bromide?
A4: Yes, other propyl halides such as propyl iodide can be used. Propyl iodide is more reactive than propyl bromide, which may lead to faster reaction times but could also increase the likelihood of side reactions. The choice may also depend on cost and availability.
Q5: What is a typical overall yield for this multi-step synthesis?
A5: The overall yield can vary significantly depending on the optimization of each step. A well-executed synthesis can achieve an overall yield in the range of 50-70%. However, yields can be lower if issues with incomplete dialkylation, hydrolysis, or decarboxylation are encountered.
References
-
Martinez, A. G., et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2008(15), 206-216. [Link]
-
Shen, Y., et al. (1985). Synthesis and evaluation of amino analogues of valproic acid. Journal of Pharmaceutical Sciences, 74(7), 790-792. [Link]
-
Huck, B. R., et al. (2005). Synthesis of 2,2-Disubstituted Pyrrolidine-4-carboxylic Acid Derivatives and Their Incorporation into β-Peptide Oligomers. The Journal of Organic Chemistry, 70(9), 3353-3362. [Link]
-
Bialer, M., et al. (2011). Synthesis and anticonvulsant evaluation of dimethylethanolamine analogues of valproic acid and its tetramethylcyclopropyl analogue. Epilepsy Research, 97(1-2), 1-8. [Link]
-
Bodor, N., et al. (2000). Synthesis and pharmacological evaluation of prodrugs of valproic acid. Pharmazie, 55(3), 184-186. [Link]
-
Huck, B. R., et al. (2005). Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. The Journal of Organic Chemistry, 70(9), 3353-3362. [Link]
-
University of Calgary. (n.d.). Malonic esters. [Link]
-
Farsa, O., & Brka, P. (2013). From an old drug to a new one: Synthesis of valproate from 5,5-dipropylbarbituric acid. Česká a slovenská farmacie, 62(4), 184-187. [Link]
- Stella, V. J., & Nanavati, N. D. (2004). Valproic acid analogues and pharmaceutical compositions thereof.
-
Ashenhurst, J. (2023, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
-
Srinivasan, N., et al. (2012). Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. International Journal of Advanced Biotechnology and Research, 3(3), 675-679. [Link]
-
Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. [Link]
- CN103183599A. (2013). Method for preparing 2-valproic acid.
-
Chemistry Stack Exchange. (2022, December 20). Decarboxylation of malonic esters. [Link]
-
LibreTexts Chemistry. (2023, September 30). 20.5: Preparing Carboxylic Acids. [Link]
-
Meyers, A. I., et al. (1990). The asymmetric synthesis of 2,2-dialkyl carboxylic esters and 2,2-disubstituted dihydronaphthalenes. The Journal of Organic Chemistry, 55(10), 3137–3143. [Link]
- EP0293752A2. (1988). Process for preparing E-2-propyl-2-pentenoic acid and its physiologically compatible salts.
-
Masuda, T., et al. (2023). Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes. Journal of the American Chemical Society, 145(42), 23169–23180. [Link]
-
ResearchGate. (n.d.). Alkylation of active methylene compounds. [Link]
-
Transformation Tutoring. (2022, November 24). Synthesis And Reactions Of Carboxylic Acids. [Link]
-
ResearchGate. (2014). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. [Link]
-
Reddit. (2021, August 12). Help with carboxylic acid synthesis (explanation in comments). r/Chempros. [Link]
-
OpenStax. (2023, September 20). 20.5 Preparing Carboxylic Acids. [Link]
-
Quora. (2020, February 14). What is the preparation of diethyl malonate?. [Link]
-
Beilstein Journals. (2024, December 5). Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. [Link]
-
Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. [Link]
-
LibreTexts Chemistry. (2021, December 27). 10.7: Alkylation of Enolate Ions. [Link]
-
Masuda, T., et al. (2023). Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes. Journal of the American Chemical Society, 145(42), 23169–23180. [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
ResearchGate. (2022). Highly Selective Monoalkylation of Active Methylene and Related Derivatives using Alkylsilyl Peroxides by a Catalytic CuI‐DMAP System. [Link]
-
Reddit. (2023, September 6). Diethyl Malonate di-alkylation (help please!). r/chemistry. [Link]
-
Organic Chemistry On-Line. (n.d.). The Malonic Ester Synthesis. [Link]
- CN103242154A. (2013). Preparation method of 2,2-dimethylolpropionic acid.
-
Organic Syntheses. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s). [Link]
- CN103242154A. (2013). Preparation method of 2,2-dimethylolpropionic acid.
-
Barabanov, V. I., et al. (2016). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 86(1), 129-133. [Link]
-
ResearchGate. (2012). Preparation of 2,2-Dimethylol Propionic Acid. [Link]
- WO2013079785A1. (2013). Method for recovering and purifying propionic acid.
Sources
- 1. reddit.com [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. CN103183599A - Method for preparing 2-valproic acid - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. This compound | C11H22O2 | CID 104067 - PubChem [pubchem.ncbi.nlm.nih.gov]
Resolving co-elution of 2,2-Dipropylpentanoic acid with other valproic acid impurities.
Welcome to the technical support guide for resolving the co-elution of 2,2-Dipropylpentanoic acid with other valproic acid impurities. This resource is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing robust analytical methods for valproic acid and its related substances.
Introduction to the Challenge
Valproic acid (2-propylpentanoic acid) is a widely used pharmaceutical agent for treating epilepsy, bipolar disorder, and migraines.[1] During its synthesis, several structurally similar impurities can be formed.[2][3] One of the most challenging of these is This compound , also identified as Valproic Acid EP Impurity D .[4][5] Its branched structure gives it physicochemical properties, such as hydrophobicity and polarity, that are very similar to valproic acid and other process impurities. This similarity often leads to chromatographic co-elution, where two or more compounds exit the analytical column at the same time, making accurate quantification impossible and posing a significant challenge for method development and validation.
This guide provides a structured approach to troubleshooting and resolving this specific co-elution issue using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
Understanding the Key Analytes
Effective chromatographic separation begins with a thorough understanding of the compounds involved. Valproic acid and its impurities are all branched-chain carboxylic acids. Their retention and selectivity in reversed-phase chromatography are governed by their relative hydrophobicity and, critically, their ionization state, which is controlled by the mobile phase pH.
| Compound Name | Common Designation | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| Valproic Acid | API | C₈H₁₆O₂ | 144.21 | Pentanoic acid with one propyl group at C2.[1][6] |
| This compound | EP Impurity D | C₁₁H₂₂O₂ | 186.29 | Pentanoic acid with two propyl groups at C2.[4][7] |
| Valproic Acid Related Compound A | USP Related Cmpd A | C₈H₁₂O₂ | 140.18 | Pentanoic acid with two allyl groups at C2.[8][9][10] |
| Valproic Acid Impurity K | EP Impurity K | C₈H₁₆O₂ | 144.21 | 2,2-Dimethyl-2-ethylhexanoic acid (Isomer of VPA).[11] |
| Valproic Acid Impurity B | EP Impurity B | C₇H₁₄O₂ | 130.18 | 2-Ethylpentanoic acid.[5] |
Frequently Asked Questions (FAQs)
Q1: What exactly is this compound and why is it so difficult to separate from other impurities?
A: this compound is a process-related impurity in the synthesis of valproic acid, designated as Impurity D by the European Pharmacopoeia (EP).[4] Its difficulty in separation stems from its structure. As a highly branched carboxylic acid, its overall size and hydrophobicity are very similar to other C8-C11 impurities and even valproic acid itself, causing them to interact with the stationary phase in a nearly identical manner under standard chromatographic conditions.
Q2: Which is the better analytical technique for these impurities: Gas Chromatography (GC) or HPLC?
A: Both techniques are viable and have been successfully used. Pharmacopeial methods have often relied on GC.[2] However, HPLC (and UPLC) offers greater flexibility for method development. The ability to manipulate mobile phase pH, organic solvent type, and stationary phase chemistry provides a wider range of tools to influence selectivity and resolve closely eluting compounds like these.[12][13]
Q3: My current method uses a standard C18 column. Is this sufficient?
A: A standard C18 column is the logical starting point for most reversed-phase methods. However, due to the subtle structural differences between valproic acid impurities, it may not provide enough selectivity. Resolving the co-elution of this compound often requires moving beyond standard C18 columns or, at a minimum, requires extensive mobile phase optimization.[14]
Troubleshooting Guide: Resolving Co-elution
This section provides a systematic, question-driven approach to resolving the target co-elution. The core principle is to manipulate the factors that control chromatographic selectivity: Mobile Phase and Stationary Phase .
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting co-elution.
Question: My peak for this compound is not baseline resolved from another impurity on my C18 column. What is the first and most impactful parameter I should adjust?
Answer: The first and most powerful tool at your disposal is the mobile phase pH .
-
Expertise & Causality: Valproic acid and its impurities are carboxylic acids. In reversed-phase HPLC, the retention of an ionizable compound is highly dependent on its charge state.[13][15]
-
At a high pH (e.g., pH > 5), the carboxylic acid group is deprotonated (ionized), making the molecule more polar and resulting in shorter retention times.
-
At a low pH (e.g., pH < 4), the carboxylic acid group is protonated (neutral), making the molecule less polar and significantly increasing its retention time.[16][17]
By adjusting the pH, you can change the relative retention times of two closely eluting acidic impurities, thereby improving resolution. The most effective pH range for manipulation is typically within ±1.5 units of the analyte's pKa.[16] For these compounds, a pH range of 2.5 to 4.0 is ideal for maximizing retention and exploiting subtle differences in their pKa values.
-
Diagram: The Effect of pH on Carboxylic Acid Retention
Caption: Influence of mobile phase pH on the ionization state and retention of carboxylic acids in reversed-phase HPLC.
Experimental Protocol: pH Scouting Study
-
Prepare Buffers: Prepare three separate aqueous mobile phase components using a suitable buffer (e.g., 10 mM potassium phosphate or ammonium phosphate) adjusted to pH 2.8, 3.2, and 3.6 with phosphoric acid.[14]
-
Prepare Mobile Phases: For each pH, prepare the final mobile phase by mixing the aqueous buffer with your organic solvent (e.g., acetonitrile) in the desired ratio (e.g., 55:45 Buffer:ACN).
-
System Equilibration: For each new pH condition, flush the column with at least 20 column volumes of the new mobile phase to ensure full equilibration.
-
Injection and Analysis: Inject your impurity standard mixture and valproic acid sample under each pH condition.
-
Evaluation: Compare the chromatograms. Look for changes in the elution order and, most importantly, an increase in the resolution (Rs) value between this compound and the co-eluting impurity.
Question: I have optimized the pH, and while the resolution has improved, it's still below the required limit (e.g., Rs < 1.5). What should I try next?
Answer: Your next steps should involve changing the organic modifier or introducing a mobile phase additive like an ion-pairing reagent.
-
Expertise & Causality (Organic Modifier): Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC, but they provide different selectivity. Acetonitrile is aprotic, while methanol is a protic solvent capable of hydrogen bonding. Switching from one to the other can alter the interactions between the analytes and the stationary phase, often changing the elution pattern of closely related compounds.
-
Expertise & Causality (Ion-Pair Reagent): Ion-pair chromatography is a powerful technique for separating ionic compounds.[18] A reagent like tetrabutylammonium phosphate (for acids) is added to the mobile phase. It forms a neutral ion pair with the negatively charged carboxylate group of the impurity. This new complex is more hydrophobic and interacts more strongly with the C18 stationary phase, leading to significant changes in retention and selectivity.
Experimental Protocol: Evaluating Organic Modifiers & Ion-Pair Reagents
-
Change Organic Solvent:
-
If your current method uses acetonitrile, prepare an equivalent mobile phase (same buffer, pH, and approximate solvent strength) using methanol.
-
Equilibrate the system thoroughly and inject your sample. Analyze the change in selectivity.
-
-
Introduce an Ion-Pair Reagent:
-
Prepare your aqueous mobile phase (e.g., phosphate buffer at a pH where the acids are ionized) and add an ion-pair reagent such as 5 mM 1-Hexanesulfonic acid sodium salt.[18]
-
Crucially , dedicate an HPLC system and column to ion-pair applications, as the reagents can be difficult to wash out completely and may alter the column's properties permanently.
-
Equilibrate for an extended period (30-50 column volumes) to ensure the stationary phase is saturated with the reagent.
-
Inject the sample and evaluate the chromatogram.
-
Question: I've exhausted mobile phase optimizations and still can't achieve baseline separation. Is it time for a new column?
Answer: Yes. If extensive mobile phase optimization fails, the stationary phase chemistry is the next logical variable to change. The choice of column is a critical factor in achieving selectivity for challenging separations.
-
Expertise & Causality: Not all reversed-phase columns are created equal. Subtle differences in silica manufacturing, bonding chemistry, and end-capping can lead to significant differences in selectivity. For acidic compounds, secondary interactions with residual silanols on the silica surface can also play a role. Moving to a column with a different stationary phase provides an entirely new set of interactions to exploit.
Recommended Column Chemistries for Separating Valproic Acid Impurities
| Column Phase | Separation Principle | Rationale for Use |
| High-Density C18 / C18+ | Enhanced hydrophobic interaction, high surface coverage. | Provides maximum retention for non-polar compounds. May improve separation if the primary difference between impurities is their hydrophobicity. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions. | The phenyl groups offer an alternative selectivity mechanism (π-π interactions) which can be highly effective for separating compounds containing double bonds or aromatic rings (e.g., Valproic Acid Related Compound A).[8] |
| Polar-Embedded | Hydrophobic interaction and hydrogen bonding capability. | The embedded polar group (e.g., amide or carbamate) provides a different selectivity for polar analytes and can reduce peak tailing for acids. |
| Mixed-Mode (RP/Anion-Exchange) | Hydrophobic and electrostatic (ion-exchange) interactions. | This is a highly effective choice. It separates based on both the hydrophobicity of the molecule and the charge on the carboxylic acid group, providing two mechanisms for separation and often yielding unique selectivity.[19][20] |
Experimental Protocol: Column Screening
-
Select Columns: Choose 2-3 columns from the table above with different selectivities (e.g., a Phenyl-Hexyl and a Mixed-Mode column).
-
Establish a Baseline Method: Use a simple, robust mobile phase (e.g., 50:50 Acetonitrile:Buffer at pH 3.0) as your starting point for all columns.
-
Screen Columns: Run your impurity standard on each new column after proper equilibration.
-
Evaluate and Optimize: Identify the column that provides the best initial separation or "selectivity." Fine-tune the mobile phase (pH, organic ratio) on this new column to achieve the final, optimized method.
References
- USP Store. Valproic Acid Related Compound A (0.25 mL) (2-allylpent-4-enoic acid).
- CymitQuimica. CAS 52061-75-3: this compound.
- SynZeal.
- AquigenBio.
- ChemWhat.
- Shimadzu. Determination of Organic Impurities from Valproic Acid as per proposed USP monograph GC method.
-
Thakkar, R. et al. (2012). An Isocratic Method for Quantification of Valproic Acid and Its Related Impurities Using Ion Pair Reagent by Ultraperformance Liquid Chromatography. ISRN Chromatography. [Link]
- Various Authors. (2024). Valproic acid extraction methods in human samples using gas chromatography: a review. Brazilian Journal of Pharmacy and Health.
- Sigma-Aldrich.
-
PubChem. This compound. National Institutes of Health. [Link]
-
PubChem. Valproic Acid. National Institutes of Health. [Link]
- Venkatasai Life Sciences. Valproic Acid Impurities.
-
Thumar, A. et al. (2013). Determination of Magnesium Valproate and Its Process Related Impurities by Ultraperformance Liquid Chromatography. International Scholarly Research Notices. [Link]
- Gandhimathi, R. et al. (2023). A comprehensive review of an analytical method for the estimation of sodium valproate with valproic acid. Annals of Phytomedicine.
- YMC.
- Veeprho. Valproic Acid Impurity | CAS 99-66-1.
- LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
- Sigma-Aldrich.
-
Al-Tannak, N. et al. (2023). Investigating the Effect of Chromatographic Conditions on Retention of Organic Acids in Hydrophilic Interaction Chromatography Using a Design of Experiment. Journal of Chromatographic Science. [Link]
- Pharmaffili
- Biotage. (2023).
- Uelc. (2023).
-
Feng, D. et al. (1998). Organic modifiers for the separation of organic acids and bases by liquid chromatography. Journal of Chromatography A. [Link]
- Simson Pharma Limited. Valproic Acid EP Impurity I | CAS No- 13310-75-3.
- Pathak, A. et al. (2024). Optimizing synthesis and applications of sodium valproate: Towards efficiency, affordability, and sustainability. World Journal of Advanced Research and Reviews.
- SIELC Technologies.
- SIELC Technologies.
Sources
- 1. Valproic Acid | C8H16O2 | CID 3121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. This compound | C11H22O2 | CID 104067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. veeprho.com [veeprho.com]
- 7. CAS 52061-75-3: this compound | CymitQuimica [cymitquimica.com]
- 8. store.usp.org [store.usp.org]
- 9. Valproic Acid USP Related compound A | 99-67-2 | SynZeal [synzeal.com]
- 10. Valproic Acid USP Related compound A | CAS No: 99-67-2 [aquigenbio.com]
- 11. 丙戊酸杂质K Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 12. ukaazpublications.com [ukaazpublications.com]
- 13. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 14. Determination of Magnesium Valproate and Its Process Related Impurities by Ultraperformance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. biotage.com [biotage.com]
- 18. researchgate.net [researchgate.net]
- 19. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 20. HPLC Analysis of Valproic Acid using Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing 2,2-Dipropylpentanoic Acid Analysis in Reverse-Phase HPLC
Welcome to our dedicated technical support guide for the chromatographic analysis of 2,2-Dipropylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the peak shape of this compound in reverse-phase High-Performance Liquid Chromatography (HPLC). Here, we combine fundamental chromatographic principles with practical, field-tested solutions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak showing significant tailing?
Peak tailing for acidic compounds like this compound in reverse-phase HPLC is commonly due to secondary interactions between the analyte and the stationary phase. The primary cause is often the interaction of the carboxylic acid group with active silanol groups on the silica-based column packing material.[1][2][3][4] These interactions lead to a portion of the analyte being retained longer than the bulk, resulting in an asymmetrical peak.
Q2: What is the ideal mobile phase pH for analyzing this compound?
To achieve optimal peak shape and retention, the mobile phase pH should be adjusted to suppress the ionization of the analyte. The predicted pKa of this compound is approximately 4.85.[5] A general rule of thumb is to set the mobile phase pH at least 2 units below the pKa of an acidic compound.[6][7] Therefore, a mobile phase pH between 2.5 and 3.5 is recommended to ensure the compound is in its neutral, more hydrophobic form, which will interact more consistently with the C18 stationary phase and minimize interactions with silanols.[8][9]
Q3: Can I use a generic C18 column for this analysis?
While a standard C18 column can be used, for acidic compounds prone to tailing, it is highly recommended to use a modern, high-purity silica column that is end-capped. End-capping minimizes the number of accessible free silanol groups, thereby reducing the secondary interactions that cause peak tailing.[10][11] Columns with low silanol activity are specifically designed to provide better peak shapes for challenging compounds like this.[12]
Q4: My peak shape is still not optimal after adjusting the pH. What else can I try?
If peak tailing persists after pH optimization, consider increasing the buffer concentration in your mobile phase (e.g., from 10 mM to 25-50 mM) to ensure consistent pH across the column.[2] You can also evaluate the effect of the organic modifier. While acetonitrile is common, methanol can sometimes offer different selectivity and improved peak shape. Finally, consider using an ion-pairing reagent as a last resort.
In-Depth Troubleshooting Guides
Issue 1: Severe Peak Tailing and Poor Symmetry
Question: I've prepared my mobile phase with a pH of 3.0, but my this compound peak still has a tailing factor greater than 2.0. What are the underlying causes and how can I fix this?
Answer:
Severe peak tailing, even with an acidic mobile phase, points to strong secondary interactions. Let's break down the causes and solutions.
Root Cause Analysis:
The primary cause of peak tailing for carboxylic acids is the interaction with acidic silanol groups (Si-OH) on the silica surface of the stationary phase.[3][4] At a mobile phase pH around 3.0, most silanol groups are protonated and neutral. However, a small population of highly acidic silanols can still be ionized (SiO-) and interact with the polar carboxylic acid group of your analyte through hydrogen bonding or dipole-dipole interactions. This secondary retention mechanism leads to peak tailing.[13] Metal impurities in the silica matrix can also act as Lewis acids and interact with the carboxylate group, contributing to tailing.[14]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Step-by-Step Protocol for Improving Peak Shape:
-
Confirm and Adjust Mobile Phase pH:
-
Protocol: Prepare the aqueous portion of your mobile phase (e.g., 20 mM potassium phosphate buffer). Titrate the pH to 2.8 using phosphoric acid. Ensure the pH is measured before mixing with the organic modifier.[9]
-
Rationale: An acidic pH ensures that this compound is in its non-ionized form, making it more hydrophobic and promoting a single, well-defined retention mechanism on the C18 phase.[7][8]
-
-
Select an Appropriate Column:
-
Protocol: If not already in use, switch to a column known for low silanol activity. Look for columns described as "base-deactivated," "end-capped," or specifically designed for polar analytes.
-
Rationale: These columns have a more inert surface, which minimizes the secondary interactions responsible for peak tailing.[10]
-
-
Optimize Mobile Phase Conditions:
-
Buffer Strength: If tailing persists, increase the buffer concentration to 50 mM. This can help to maintain the pH at the surface of the stationary phase and mask some of the residual silanol activity.[2]
-
Organic Modifier: Prepare mobile phases with both acetonitrile and methanol at the same organic-to-aqueous ratio. Compare the resulting peak shapes. Methanol, being a more polar and protic solvent, can sometimes offer better peak shapes for acidic compounds by competing for active sites on the stationary phase.
-
-
Consider Ion-Pairing Chromatography (Advanced):
-
When to Use: This should be a final option if other methods fail to produce a satisfactory peak shape.
-
Protocol: Add a cationic ion-pairing reagent, such as 5 mM tetrabutylammonium phosphate (TBAP), to the mobile phase.[15][16][17] The mobile phase pH may need to be adjusted to be neutral to ensure the analyte is ionized.
-
Mechanism: The tetrabutylammonium ion pairs with the ionized carboxylate of the analyte, forming a neutral, hydrophobic complex that is well-retained and elutes with a symmetrical peak.[18]
-
Issue 2: Poor or Drifting Retention Time
Question: My retention time for this compound is very short and inconsistent between injections. What could be the cause?
Answer:
Poor and drifting retention times for this compound are typically linked to its ionization state being too close to the mobile phase pH, or issues with the HPLC system itself.
Root Cause Analysis:
If the mobile phase pH is too close to the pKa of your analyte (~4.85), small fluctuations in pH can cause significant changes in the ratio of the ionized to non-ionized form of the acid.[19][20] The ionized form is more polar and will elute much earlier, leading to poor retention and variability.[8] Inconsistent mobile phase preparation or inadequate buffering can exacerbate this issue. System issues like pump malfunctions or leaks can also lead to retention time drift.[21]
Troubleshooting Decision Tree:
Caption: Decision tree for retention time issues.
Recommended Mobile Phase Compositions for Robust Retention:
For consistent results, it is crucial to use a well-buffered mobile phase with a pH that ensures complete suppression of ionization.
| Parameter | Recommendation 1 (MS-Compatible) | Recommendation 2 (UV Detection) | Rationale |
| Aqueous Phase | 0.1% Formic Acid in Water | 20 mM Potassium Phosphate | Formic acid is volatile and suitable for LC-MS.[22] Phosphate buffer offers excellent buffering capacity for UV-based methods.[22] |
| pH (Aqueous) | ~2.8 | Adjusted to 3.0 with Phosphoric Acid | Ensures the analyte is in its non-ionized, more retentive form.[6][8] |
| Organic Modifier | Acetonitrile | Acetonitrile or Methanol | Acetonitrile generally provides sharper peaks and lower backpressure. |
| Initial Conditions | 50:50 Aqueous:Organic | 50:50 Aqueous:Organic | Adjust as needed to achieve a retention factor (k') between 2 and 10. |
Experimental Protocol for Method Development:
-
Column: Use a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Procedure: Start with an isocratic elution of 50% B. Adjust the percentage of B to achieve the desired retention time. For instance, if retention is too low, decrease the percentage of acetonitrile.
By systematically addressing the factors that influence the ionization and interaction of this compound with the stationary phase, you can achieve a robust and reproducible HPLC method with excellent peak shape.
References
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
- Altun, Z., & Yilmaz, B. (2018). Development and validation of a new HPLC method for valproic acid determination in human plasma and its application to a therapeutic drug. Marmara Pharmaceutical Journal, 22(3), 438-446.
- Patel, R. M., et al. (2012). Development and validation of analytical method for determination of valproate and valproic acid in bulk and pharmaceutical dosage form by using RP-HPLC. International Journal of Advances in Medical Science and Research.
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ALWSCI. (2023). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
- Rao, J. S., et al. (2013). New RP-HPLC Method for the Determination of Valproic acid in Human Plasma.
- McCalley, D. V. (2023).
-
ACE HPLC Columns. (n.d.). ACE News. Retrieved from [Link]
-
KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
- Karde, M., et al. (2012).
-
SIELC Technologies. (n.d.). HPLC Analysis of Valproic Acid using Mixed-Mode Chromatography. Retrieved from [Link]
-
ALWSCI. (2023). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Pharma Growth Hub. (2023). pH, pKa, and Retention. Retrieved from [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Chromatography Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]
-
ResearchGate. (2005). New approach to optimize HPLC separations of acid–base compounds with elution order involved, by using combined three-band resolution maps. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 2,2-Dimethylpropanoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]
-
Waters Corporation. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity?. Retrieved from [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]
-
Mastelf. (2023). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Analytics-Shop.com. (2023). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]
-
ResearchGate. (2014). Why heavy metals produces peak tailing on reversed phase columns (ODS)?. Retrieved from [Link]
-
LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]
-
Regis Technologies. (n.d.). Ion Pairing Reagents and Buffers. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C11H22O2). Retrieved from [Link]
-
OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. Retrieved from [Link]
Sources
- 1. waters.com [waters.com]
- 2. hplc.eu [hplc.eu]
- 3. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. This compound CAS#: 52061-75-3 [m.chemicalbook.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. biotage.com [biotage.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. agilent.com [agilent.com]
- 10. hplc.eu [hplc.eu]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. This compound | SIELC Technologies [sielc.com]
- 13. pharmagrowthhub.com [pharmagrowthhub.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. km3.com.tw [km3.com.tw]
- 17. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 18. obrnutafaza.hr [obrnutafaza.hr]
- 19. silicycle.com [silicycle.com]
- 20. moravek.com [moravek.com]
- 21. HPLC故障排除指南 [sigmaaldrich.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 24. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF VALPROIC ACID IN DISSOLUTION STUDY OF ITS FORMULATION | Semantic Scholar [semanticscholar.org]
Addressing matrix effects in the analysis of 2,2-Dipropylpentanoic acid.
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2,2-Dipropylpentanoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of matrix effects in bioanalysis, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Understanding the Challenge: Matrix Effects in Bioanalysis
This compound, an analogue of the widely used antiepileptic drug valproic acid, presents unique analytical challenges due to its chemical structure and the complex nature of biological samples.[1][2][3] When analyzing this compound in matrices like plasma, serum, or whole blood, co-extracted endogenous components can significantly interfere with the ionization process in the mass spectrometer's source, leading to a phenomenon known as "matrix effect."[4][5] This can manifest as either ion suppression (a decrease in analytical signal) or ion enhancement (an increase in signal), both of which severely compromise the accuracy, precision, and sensitivity of quantitative assays.[6][7][8]
The primary culprits behind these effects are often phospholipids, which are major components of cell membranes and are abundant in biological fluids.[4][9][10] Their co-extraction and co-elution with the analyte of interest can lead to competition for ionization, ultimately impacting the reliability of the data.[10][11] This guide is designed to help you diagnose, troubleshoot, and mitigate these effects to ensure the development of robust and reliable bioanalytical methods in line with regulatory expectations.[5][12][13]
Frequently Asked Questions & Troubleshooting Guides
Q1: What are matrix effects, and why are they a significant concern for the analysis of this compound?
Answer: Matrix effects refer to the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[4][5] For a fatty acid derivative like this compound, which is often analyzed in complex biological fluids, this is a critical issue. The effect arises primarily within the electrospray ionization (ESI) source of the mass spectrometer.
Causality of Matrix Effects:
-
Competition for Ionization: Endogenous matrix components, particularly phospholipids and salts, can be more easily ionized or present in much higher concentrations than the target analyte.[4][6] This creates competition for the limited charge available on the surface of the ESI droplet, reducing the number of analyte ions that are successfully transferred to the gas phase and detected by the mass spectrometer.[6][11]
-
Disruption of Droplet Evaporation: Non-volatile matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity.[6] This change hinders the efficient evaporation of the solvent, which is a crucial step for concentrating the charge and releasing the analyte ions, thereby suppressing the signal.[6][7]
For this compound, the main concern is ion suppression caused by phospholipids, which share similar hydrophobic properties and can be co-extracted during sample preparation.[9][10] This suppression leads to poor sensitivity, inaccurate quantification, and high variability in results, which is unacceptable for pharmacokinetic and toxicokinetic studies that inform drug development decisions.[5][12]
Q2: How can I definitively determine if matrix effects are compromising my LC-MS/MS assay?
Answer: Identifying matrix effects is a mandatory step in bioanalytical method validation as per regulatory guidelines from agencies like the FDA and EMA.[5][12][13][14] Two primary experimental approaches are used to diagnose and characterize these effects.
-
Post-Column Infusion (Qualitative Assessment): This experiment provides a visual profile of where ion suppression or enhancement occurs across your chromatographic run. It helps determine if matrix components are co-eluting with your analyte. The process involves infusing a constant flow of the analyte solution into the LC stream just after the analytical column, while a blank, extracted matrix sample is injected. Any dip or rise in the resulting steady baseline signal for the analyte indicates the retention time of interfering matrix components.[7][15]
-
Post-Extraction Spike Analysis (Quantitative Assessment): This method quantifies the extent of the matrix effect. It involves comparing the peak area of an analyte spiked into a blank matrix after the extraction process with the peak area of the analyte in a neat (clean) solvent at the same concentration. The matrix effect is calculated as follows:
% Matrix Effect = (Peak Area in Post-Extracted Matrix / Peak Area in Neat Solution) * 100%
A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement. According to regulatory guidance, this should be tested using at least six different lots of the biological matrix to assess the variability of the effect.[5][12]
Workflow for Diagnosing and Mitigating Matrix Effects
Below is a systematic workflow to guide you through the process of identifying, evaluating, and addressing matrix effects in your analysis.
Caption: Workflow for identifying and mitigating matrix effects.
Q3: My signal for this compound is heavily suppressed. What are the most effective sample preparation strategies to fix this?
Answer: The goal of sample preparation is to remove interfering matrix components, especially phospholipids, while achieving high recovery of the analyte. The choice of technique has a profound impact on the cleanliness of the final extract.
| Technique | Effectiveness for Phospholipid Removal | Pros | Cons |
| Protein Precipitation (PPT) | Low | Simple, fast, and inexpensive.[9] | Least effective at removing phospholipids, often leading to significant ion suppression.[4][16] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Can provide very clean extracts if the solvent system is optimized.[16] | Can have low and variable recovery for certain analytes; requires optimization.[4][16] |
| Solid-Phase Extraction (SPE) | High | Highly selective; removes a broad range of interferences.[17] | Requires method development; can be more time-consuming and costly than PPT. |
| HybridSPE®-Phospholipid | Very High | Combines the simplicity of PPT with highly selective phospholipid removal using zirconia-coated particles.[9][18] | Higher cost per sample compared to basic PPT. |
Recommendation: For robust removal of phospholipids and mitigation of ion suppression, Solid-Phase Extraction (SPE) or specialized techniques like HybridSPE® are highly recommended.[9][16][18] While Protein Precipitation is simple, it is generally insufficient for removing the matrix components that interfere with the analysis of fatty-acid-like compounds.[15] LLE can be effective but may require extensive method development to ensure high analyte recovery.[16]
Mechanism of Phospholipid-Based Ion Suppression
The diagram below illustrates how phospholipids interfere with the ionization of this compound in an ESI source.
Caption: How phospholipids cause ion suppression.
Q4: How critical is the choice of internal standard (IS) for overcoming matrix effects?
Answer: The choice of internal standard is paramount for compensating for matrix effects. An ideal IS should mimic the analytical behavior of the analyte as closely as possible, meaning it should co-elute and experience the same degree of ion suppression or enhancement.[19][20][21]
| Internal Standard Type | Advantages | Disadvantages |
| Structural Analogue | Less expensive and more readily available. | May have different chromatographic retention and ionization efficiency than the analyte, leading to poor compensation for matrix effects.[19][20] |
| Stable Isotope-Labeled (SIL) | Co-elutes with the analyte and has nearly identical chemical properties, providing the best compensation for matrix effects, recovery variability, and ionization fluctuations.[19][20][21][22] This is considered the "gold standard" in quantitative bioanalysis.[22] | More expensive and may not be commercially available, requiring custom synthesis.[20][23] Deuterium-labeled standards can sometimes show slight chromatographic separation from the analyte (isotope effect).[19][20] |
Recommendation: Whenever possible, a Stable Isotope-Labeled (SIL) internal standard of this compound (e.g., ¹³C or deuterium-labeled) should be used.[21][22] A SIL-IS is the most effective tool to correct for unpredictable variations in matrix effects between different samples and different lots of matrix, ensuring the highest accuracy and precision.[19][20] The use of SIL standards is widely recognized as the best practice to reduce variations in mass spectrometry results.[22]
Experimental Protocols
Protocol 1: Post-Column Infusion to Qualitatively Assess Matrix Effects
Objective: To identify the retention times at which co-eluting matrix components cause ion suppression or enhancement.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union and appropriate fittings
-
Standard solution of this compound (at a concentration giving a stable mid-range signal)
-
Blank matrix (e.g., human plasma) processed by your chosen sample preparation method
Procedure:
-
System Setup:
-
Set up the LC system with the analytical column and mobile phases used for your assay.
-
Connect the outlet of the analytical column to one inlet of a tee-union.
-
Connect the syringe pump, containing the analyte standard solution, to the second inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
-
Infusion:
-
Begin the LC gradient run without an injection.
-
Start the syringe pump at a low, constant flow rate (e.g., 10-20 µL/min).
-
Monitor the signal of your analyte's MRM transition. Adjust the standard concentration until a stable, high-intensity baseline is achieved.
-
-
Analysis:
-
Once the baseline is stable, inject a sample of the extracted blank matrix.
-
Continue to monitor the analyte's MRM signal throughout the entire chromatographic run.
-
-
Interpretation:
-
A consistent, flat baseline indicates no matrix effects.
-
A significant drop in the baseline signal indicates ion suppression at that retention time.
-
A significant rise in the baseline signal indicates ion enhancement at that retention time.
-
Compare the retention time of any observed suppression/enhancement with the retention time of this compound in your assay to determine if there is a direct conflict.
-
Protocol 2: General Solid-Phase Extraction (SPE) for Plasma
Objective: To extract this compound from plasma while removing proteins and phospholipids. This is a general protocol for a mixed-mode SPE plate/cartridge and should be optimized for your specific application.
Materials:
-
Mixed-mode SPE sorbent (e.g., polymeric with both reversed-phase and ion-exchange properties)
-
Plasma sample containing this compound and SIL-IS
-
Acidic solution (e.g., 2% formic acid in water) for pre-treatment
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., 5% ammonium hydroxide in methanol)
-
SPE manifold or positive pressure processor
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma sample, add the SIL internal standard.
-
Add 200 µL of 2% formic acid in water. Vortex to mix. This step disrupts protein binding and ensures the acidic analyte is in the correct charge state for retention.
-
-
Conditioning:
-
Place the SPE plate/cartridges on the manifold.
-
Condition the sorbent by passing 500 µL of methanol, followed by 500 µL of water. Do not let the sorbent go dry.
-
-
Loading:
-
Load the entire pre-treated sample onto the SPE sorbent. Allow it to pass through slowly (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the sorbent with 500 µL of 5% methanol in water to remove salts and other polar interferences.
-
-
Elution:
-
Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol into a clean collection plate. The basic pH neutralizes the acidic analyte, releasing it from the sorbent.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition. Vortex to ensure complete dissolution.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link][19][20]
-
Li, W., & Tse, F. L. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online. [Link][4]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][12][14]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link][5]
-
Reddy, T. M. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link][22]
-
Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. [Link][9]
-
Patel, D. K., et al. (2011). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 868-878. [Link][18]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][13]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link][6]
-
Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link][10]
-
Taylor, P. J. (2005). Ion suppression in mass spectrometry. Clinical Biochemistry, 38(4), 328-334. [Link][7]
-
LCGC International. (2008). Ion Suppression: A Major Concern in Mass Spectrometry. [Link][11]
-
Clavijo, C., & Weckwerth, W. (2021). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. MDPI. [Link]
-
Mandrioli, R., et al. (2019). Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes. Journal of Pharmaceutical and Biomedical Analysis, 174, 453-459. [Link][1][2]
-
Truver, S. L., et al. (2008). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Journal of AOAC International, 91(6), 1231-1242. [Link][24]
-
Furey, A., et al. (2013). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 777, 1-13. [Link][15]
-
Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link][16]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link][3]
-
Mei, H., et al. (2003). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of the Association for Laboratory Automation, 8(6), 64-69. [Link][17]
Sources
- 1. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.unipd.it [research.unipd.it]
- 3. This compound | C11H22O2 | CID 104067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. fda.gov [fda.gov]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. Ion Suppression in Mass Spectrometry: Challenges and Solutions.pptx [slideshare.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bme.psu.edu [bme.psu.edu]
- 18. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. waters.com [waters.com]
- 22. crimsonpublishers.com [crimsonpublishers.com]
- 23. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 24. chromatographyonline.com [chromatographyonline.com]
Valproic Acid Impurity Separation: A Technical Guide to Mobile Phase Optimization
Welcome to our dedicated technical support center for the chromatographic analysis of valproic acid and its impurities. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their HPLC methods for better separation and resolution. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the nuances of mobile phase optimization, empowering you to troubleshoot and refine your analytical methods with confidence.
The Challenge of Valproic Acid Analysis
Valproic acid, a branched-chain carboxylic acid, presents a unique challenge in reversed-phase HPLC due to its low UV absorptivity and the presence of structurally similar impurities.[1] Achieving robust and reproducible separation requires a thorough understanding of the interplay between the mobile phase, stationary phase, and the physicochemical properties of valproic acid and its related compounds. This guide will walk you through the critical aspects of mobile phase optimization to overcome these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the development and execution of HPLC methods for valproic acid impurity analysis.
Q1: What is the most critical parameter in the mobile phase for separating valproic acid and its acidic impurities?
A1: The pH of the mobile phase is undoubtedly the most critical factor. Valproic acid and many of its impurities are carboxylic acids, meaning their ionization state is highly dependent on the pH of the surrounding environment.[2] In reversed-phase HPLC, the retention of these compounds is significantly influenced by their polarity. The ionized (deprotonated) form of a carboxylic acid is more polar and will, therefore, have less retention on a nonpolar stationary phase like C18, eluting earlier and potentially co-eluting with other polar impurities or the solvent front.[3]
To achieve adequate retention and separation, it is crucial to suppress the ionization of the acidic analytes. This is accomplished by maintaining the mobile phase pH at least 1.5 to 2 pH units below the pKa of valproic acid (approximately 4.7).[3][4] Operating in a pH range of 2.5 to 3.5 ensures that the carboxylic acid groups remain in their protonated (non-ionized) form, increasing their hydrophobicity and interaction with the stationary phase, leading to better retention and improved resolution from other components.[5]
Q2: I'm observing significant peak tailing for my valproic acid peak. What are the likely causes and how can I fix it?
A2: Peak tailing for acidic compounds like valproic acid is a common issue and can often be attributed to several factors:
-
Secondary Interactions with Silanols: The silica backbone of most reversed-phase columns has residual silanol groups (-Si-OH) that can be deprotonated at higher pH values, creating negatively charged sites. These sites can interact with the polar functional groups of your analytes, leading to peak tailing.[6]
-
Solution: Lowering the mobile phase pH (as discussed in Q1) will protonate these silanols, minimizing these unwanted interactions. Using a modern, high-purity, end-capped column can also significantly reduce the number of accessible silanol groups.
-
-
Insufficient Buffering Capacity: If the buffer concentration in your mobile phase is too low, the sample itself can alter the local pH on the column, leading to inconsistent ionization and peak tailing.[7]
-
Solution: Ensure your buffer concentration is adequate, typically in the range of 10-25 mM.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[7]
-
Solution: Try reducing the injection volume or the concentration of your sample.
-
Q3: My resolution between two critical impurities is poor. What adjustments can I make to the mobile phase to improve this?
A3: Improving the resolution between closely eluting peaks often requires a multi-pronged approach to mobile phase optimization:
-
Fine-tune the pH: Even small adjustments to the pH within the optimal acidic range can alter the selectivity between two acidic impurities with slightly different pKa values.
-
Adjust the Organic Modifier Ratio: Decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase the retention time of all components, providing more opportunity for separation.[8] A shallower gradient in a gradient elution method can have a similar effect.
-
Change the Organic Modifier: Acetonitrile and methanol have different solvent strengths and can offer different selectivities. If you are using acetonitrile, trying a method with methanol (or a combination) may alter the elution order and improve the resolution of your critical pair.
-
Consider Ion-Pair Reagents: For particularly challenging separations, an ion-pairing reagent can be introduced into the mobile phase. These are ionic compounds with a hydrophobic tail that can pair with the ionized analyte.[9] For acidic compounds like valproic acid, a cationic ion-pairing reagent (e.g., tetrabutylammonium) can be used. This forms a neutral ion-pair with the deprotonated valproic acid, which is then retained by the reversed-phase mechanism. This technique can significantly alter selectivity but often requires longer equilibration times and can be harsh on the column.[10]
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to diagnosing and resolving common issues you may encounter during your experiments.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Poor Peak Shape (Tailing) | 1. Mobile phase pH too high. 2. Secondary interactions with residual silanols. 3. Insufficient buffer concentration. 4. Column overload. | 1. Verify and adjust pH: Ensure the mobile phase pH is at least 1.5-2 units below the pKa of valproic acid (~4.7).[3][4] 2. Use a high-purity column: Modern, end-capped columns minimize silanol interactions. 3. Increase buffer strength: A concentration of 10-25 mM is typically sufficient.[7] 4. Reduce sample load: Decrease the injection volume or sample concentration.[7] |
| Poor Resolution | 1. Inappropriate mobile phase strength. 2. Suboptimal pH for selectivity. 3. Insufficient separation time. 4. Unsuitable organic modifier. | 1. Decrease organic content: Reduce the percentage of acetonitrile or methanol to increase retention.[8] 2. Systematic pH study: Evaluate the separation at small pH increments (e.g., 2.8, 3.0, 3.2). 3. Steepen the gradient: For gradient methods, a shallower gradient can improve resolution. 4. Switch organic modifier: Evaluate methanol if you are using acetonitrile, or vice-versa. |
| Split Peaks | 1. Column void or channeling. 2. Partially clogged frit. 3. Sample solvent incompatible with mobile phase. | 1. Replace the column: A void at the head of the column is often irreparable. 2. Backflush the column: Disconnect the column from the detector and flush in the reverse direction. 3. Match sample solvent to mobile phase: Dissolve your sample in the initial mobile phase whenever possible. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column degradation. 4. Inadequate column equilibration. | 1. Ensure accurate mobile phase prep: Use a calibrated pH meter and precise measurements. 2. Use a column oven: Maintain a constant and consistent column temperature. 3. Monitor column performance: Track peak shape and retention time over the column's lifetime. 4. Allow sufficient equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase. |
Experimental Protocols: A Starting Point for Optimization
The following protocols provide a robust starting point for developing a separation method for valproic acid and its impurities.
Protocol 1: General Screening Method for Valproic Acid and Impurities
This method is a good starting point for assessing the impurity profile of a valproic acid sample.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A to 30% A over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Rationale for Choices:
-
C18 Column: Provides good hydrophobic retention for valproic acid and its impurities.
-
Phosphate Buffer: Offers good buffering capacity in the desired pH range.
-
pH 3.0: Ensures valproic acid and its acidic impurities are in their non-ionized form for optimal retention.[5]
-
Acetonitrile: A common and effective organic modifier for reversed-phase HPLC.
-
Gradient Elution: Allows for the separation of compounds with a range of polarities.
Protocol 2: Troubleshooting Peak Tailing with Mobile Phase Additives
If you are still experiencing peak tailing after optimizing the pH, a mobile phase additive can be beneficial.
Modified Mobile Phase:
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate with 0.1% Triethylamine (TEA), pH adjusted to 3.0 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile
Rationale for Adding TEA:
Triethylamine is a basic compound that acts as a silanol blocker. It competes with the analytes for interaction with any exposed, active silanol groups on the stationary phase, thereby reducing peak tailing.[11]
Visualizing the Troubleshooting Workflow
A logical approach to troubleshooting is essential for efficiently resolving chromatographic issues. The following diagram illustrates a typical workflow for addressing poor separation of valproic acid and its impurities.
Caption: Chemical structure of Valproic Acid and some of its common process-related impurities. [12][13][14] The structural similarities between valproic acid and its impurities, particularly the presence of the carboxylic acid group and variations in the alkyl chains, underscore the importance of fine-tuning the mobile phase to exploit subtle differences in their polarity and pKa values for effective separation.
References
-
Development and validation of a new HPLC method for valproic acid determination in human plasma and its application to a therapeutic drug. (URL: [Link])
-
Control pH During Method Development for Better Chromatography. Agilent. (URL: [Link])
-
Analytical Method Development for Sodium Valproate through Chemical Derivatization. National Institutes of Health. (URL: [Link])
-
HPLC Analysis of Valproic Acid using Mixed-Mode Chromatography. SIELC Technologies. (URL: [Link])
-
[Modified HPLC Method of Determination of the Valproic Acid in Biological Fluids]. National Institutes of Health. (URL: [Link])
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Chromatography Online. (URL: [Link])
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. (URL: [Link])
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. (URL: [Link])
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. (URL: [Link])
-
valproic acid and its Impurities. Pharmaffiliates. (URL: [Link])
-
(PDF) Development and validation of a method for the determination of valproic acid in pharmaceutical formulations by high performance liquid chromatography with diode array detection (HPLC-DAD). ResearchGate. (URL: [Link])
-
Valproic Acid. National Institutes of Health. (URL: [Link])
-
Ion Pairing Reagents and Buffers. Regis Technologies. (URL: [Link])
-
How to separate and analyze simultaneously valproic acid and sodium valproate by HPLC?. ResearchGate. (URL: [Link])
-
New approach to optimize HPLC separations of acid–base compounds with elution order involved, by using combined three-band resolution maps. ResearchGate. (URL: [Link])
-
HPLC Troubleshooting Guide. (URL: [Link])
-
Effect of Buffer Concentration on Retention of Charged Analytes. SIELC Technologies. (URL: [Link])
-
How does an acid pH affect reversed-phase chromatography separations?. Biotage. (URL: [Link])
-
Development and validation of analytical method for determination of valproate and valproic acid in bulk and pharmaceutical dosage form by using RP-HPLC. ijamscr. (URL: [Link])
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. (URL: [Link])
-
(PDF) Valproic Acid and Sodium Valproate: Comprehensive Profile. ResearchGate. (URL: [Link])
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. (URL: [Link])
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. (URL: [Link])
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. (URL: [Link])
-
Determination of Organic Impurities from Valproic Acid as per proposed USP monograph GC method. Shimadzu. (URL: [Link])
-
Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. ResearchGate. (URL: [Link])
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci. (URL: [Link])
-
Issues and Solutions to the Use of Ion-Pairing Reagents. Welch Materials. (URL: [Link])
-
Valproic Acid Impurity. Veeprho. (URL: [Link])
Sources
- 1. Analytical Method Development for Sodium Valproate through Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. biotage.com [biotage.com]
- 4. mastelf.com [mastelf.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 10. welch-us.com [welch-us.com]
- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. Valproic Acid | C8H16O2 | CID 3121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. veeprho.com [veeprho.com]
Troubleshooting poor reproducibility in 2,2-Dipropylpentanoic acid quantification.
This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing poor reproducibility in the quantification of 2,2-Dipropylpentanoic acid (DPA). Moving beyond a simple checklist, this document explains the scientific rationale behind common analytical challenges and offers validated strategies to ensure robust and reliable data.
Part 1: Understanding the Analyte - The Key to Reproducibility
Poor reproducibility often stems from a misunderstanding of the analyte's fundamental physicochemical properties. This compound, a branched-chain carboxylic acid, presents unique challenges due to its structure.[1]
Key Physicochemical Properties of this compound:
| Property | Value/Description | Implication for Analysis |
| Molecular Formula | C₁₁H₂₂O₂[1][2] | --- |
| Molecular Weight | 186.29 g/mol [2] | Affects mass spectrometry settings. |
| Structure | Pentanoic acid with two propyl groups on the second carbon.[1] | Steric hindrance can affect derivatization efficiency and chromatographic interactions. |
| pKa | Estimated ~4.8-5.0 (similar to other valproic acid analogues) | pH-dependent solubility and ionization are critical for extraction and LC separation. |
| Solubility | Low in water; soluble in organic solvents.[1] | Dictates choice of extraction and chromatography solvents. |
| Volatility | Low | Requires derivatization for successful Gas Chromatography (GC) analysis.[3] |
| LogP | 3.97[4] | Indicates its hydrophobic nature, favoring partitioning into organic solvents during extraction.[1] |
Why do these properties matter?
The carboxylic acid group makes DPA's charge state highly dependent on pH. At a pH below its pKa, it is neutral and hydrophobic, making it suitable for reversed-phase chromatography and extraction into organic solvents. Above its pKa, it becomes an anion, which is critical for anion-exchange extraction techniques. Its bulky, branched structure can hinder reactions, such as derivatization, requiring optimized conditions.
Part 2: Troubleshooting Poor Reproducibility - A Step-by-Step Guide
This section addresses common issues in a question-and-answer format, following a typical analytical workflow.
Logical Flow for Troubleshooting DPA Quantification
Sources
Technical Support Center: Enhancing Detection Sensitivity for Trace 2,2-Dipropylpentanoic Acid
Welcome to the technical support center for the analysis of 2,2-Dipropylpentanoic acid (also known as Tripropylacetic acid), a structural analog of the anticonvulsant drug Valproic Acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the sensitivity of their analytical methods for detecting trace levels of this compound. As Senior Application Scientists, we provide not just protocols but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered during the development of analytical methods for this compound.
Q1: What is the most sensitive analytical technique for detecting trace levels of this compound?
For highest sensitivity and specificity, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is generally the preferred method.[1][2][3] It offers excellent selectivity through Multiple Reaction Monitoring (MRM) and can often detect the analyte without the need for chemical derivatization.[2] Gas Chromatography with Mass Spectrometry (GC-MS) is also a powerful technique, but typically requires a derivatization step to improve the volatility and chromatographic behavior of the acidic analyte, which can add complexity to the sample preparation.[4][5]
Q2: I'm seeing significant peak tailing with my this compound standard in my GC-MS analysis. What is causing this?
Peak tailing for acidic compounds like this compound in GC is a common issue.[4] It is primarily caused by secondary interactions between the acidic proton of the carboxyl group and active sites, such as free silanol groups (-Si-OH), within the GC system (e.g., injector liner, column).[4] These interactions can be minimized by:
-
Derivatization: Chemically modifying the carboxylic acid to a less polar ester.[4]
-
Using an appropriate GC column: An acid-modified stationary phase, such as a Free Fatty Acid Phase (FFAP), is designed to reduce these interactions.[4]
-
System Maintenance: Ensuring a clean, deactivated injector liner and proper column installation are crucial.[4]
Q3: Is derivatization always necessary for the analysis of this compound?
-
For GC Analysis: Yes, derivatization is highly recommended to improve volatility, thermal stability, and reduce peak tailing.[4] This is achieved by replacing the active hydrogen in the carboxyl group.
-
For LC-MS/MS Analysis: Derivatization is not always necessary, as the analyte can be detected in its native form.[2] However, in cases where extremely low detection limits are required, derivatization can be employed to enhance ionization efficiency and thus, sensitivity.[6][7][8] Charge-reversal derivatization, for instance, can improve sensitivity by 10- to 20-fold by allowing detection in positive ion mode.[6]
Q4: How can I improve the extraction recovery of this compound from a biological matrix like plasma?
Low recovery is often a result of inefficient extraction or loss of the analyte during sample preparation.[9][10] To improve recovery:
-
Optimize Sample pH: Adjusting the pH of the sample to at least 2 units below the pKa of this compound will ensure it is in its neutral, more organic-soluble form, which enhances extraction into an organic solvent.[11][12]
-
Choose the Right Extraction Technique: While Liquid-Liquid Extraction (LLE) is common, microextraction techniques like Dispersive Liquid-Liquid Microextraction (DLLME) can offer high recovery with smaller solvent volumes.[13][14][15] Solid-Phase Extraction (SPE) is also a viable option, but the sorbent and elution solvent must be carefully chosen.[9][16]
-
Select an Appropriate Solvent: For LLE, the choice of extraction solvent is critical. Chloroform has been shown to be effective for similar compounds.[14]
Q5: What should I consider when selecting an internal standard for my assay?
An ideal internal standard (IS) should have physicochemical properties similar to the analyte and should not be present in the original sample.[17][18] For mass spectrometry-based methods, a stable isotope-labeled version of this compound (e.g., deuterated) is the gold standard as it co-elutes and has similar ionization behavior.[2][19] If a stable isotope-labeled standard is unavailable, a structurally similar compound that is not expected in the samples can be used.[18][19] The IS should be added at the earliest stage of sample preparation to account for variability in extraction and analysis.[17]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the analysis of trace levels of this compound.
Guide 1: Issue - Low Signal Intensity / Poor Sensitivity
Low signal intensity is a critical problem when analyzing trace levels. The following decision tree and detailed steps will help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for low signal intensity.
Detailed Troubleshooting Steps:
-
Mass Spectrometer Performance:
-
Action: Perform a system tuning and calibration according to the manufacturer's specifications.
-
Rationale: The sensitivity of a mass spectrometer can drift over time. Regular tuning and calibration ensure that the instrument is operating at its optimal performance.[20]
-
-
Sample Preparation:
-
Low Extraction Recovery:
-
Action: Evaluate the recovery of your extraction method. Spike a known amount of this compound into a blank matrix and compare the response to a pure standard of the same concentration. If recovery is low (typically <70%), optimize the extraction procedure.[9]
-
Rationale: Inefficient extraction is a common cause of low signal. Factors such as incorrect pH, inappropriate solvent, or insufficient mixing can lead to poor recovery.[9][10] For acidic compounds, ensuring the pH is low enough to neutralize the carboxyl group is critical for extraction into organic solvents.[11]
-
-
Matrix Effects:
-
Action: Assess for ion suppression or enhancement by comparing the signal of a post-extraction spiked sample to that of a pure standard.[21][22] If matrix effects are significant, improve the sample cleanup, dilute the sample, or use a stable isotope-labeled internal standard.[21][23]
-
Rationale: Co-eluting endogenous components from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer source, leading to either a suppressed or enhanced signal.[21][22][24]
-
-
-
Chromatography:
-
Action: Inspect for poor peak shape (e.g., tailing or fronting) and ensure the injection volume is appropriate.
-
Rationale: Broad or tailing peaks will have a lower height, which can be perceived as low sensitivity.[25][26] Issues with the injector, column, or mobile phase can all contribute to poor peak shape.[4][27]
-
-
Consider Derivatization:
Guide 2: Issue - Poor Chromatographic Peak Shape
Good peak shape is essential for accurate quantification and optimal sensitivity.
Table: Common Peak Shape Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing (GC) | - Active sites in the injector liner or column.- Column contamination.- Incompatible stationary phase. | - Use a deactivated liner and/or replace it.- Trim the front end of the column (10-20 cm).- Use an acid-modified column (e.g., FFAP).[4] |
| Peak Tailing (LC) | - Secondary interactions with silanol groups.- Metal chelation.- Mismatch between sample solvent and mobile phase. | - Adjust mobile phase pH to suppress silanol ionization.- Use a well-end-capped, high-purity silica column.- Ensure the sample solvent is weaker than or similar to the mobile phase.[25][27][28] |
| Peak Fronting | - Column overload.- Sample solvent stronger than the mobile phase. | - Dilute the sample.- Decrease injection volume.- Match the sample solvent to the mobile phase.[28] |
| Split Peaks | - Clogged frit or column void.- Injector issue (e.g., partially blocked needle).- Sample solvent/mobile phase incompatibility. | - Reverse flush the column (if permissible).- Replace the column if a void has formed.- Clean or replace the injector needle.- Ensure sample solvent is miscible with the mobile phase.[25][29] |
Guide 3: Issue - High Background Noise or Ghost Peaks
High background noise can obscure the analyte peak and negatively impact the limit of detection.
Caption: Troubleshooting workflow for high background noise.
Detailed Troubleshooting Steps:
-
Identify the Source of Contamination:
-
Action: Inject a series of blanks: pure solvent, a reagent blank (all sample preparation reagents without the matrix), and a matrix blank (an analyte-free matrix sample that has undergone the full sample preparation procedure).
-
Rationale: This systematic approach will help pinpoint the source of the contamination.[30]
-
-
Address the Contamination:
-
Solvent/Reagent Contamination: If the solvent or reagent blank shows the interfering peak, use fresh, high-purity solvents and reagents.
-
System Carryover: If the peak appears in a solvent blank injected after a high-concentration sample, optimize the injector wash procedure.
-
Matrix Interference: If the peak is only present in the matrix blank, improve the sample cleanup procedure (e.g., use a more selective SPE sorbent) or adjust the chromatography to separate the interference from the analyte.
-
-
Check for System Issues:
-
Action: Check for leaks in the system, ensure the GC column is not bleeding excessively (especially at high temperatures), and verify that the detector is clean and functioning correctly.
-
Rationale: System leaks can introduce air, leading to high background noise. Column bleed and a contaminated detector are also common sources of noise and ghost peaks.[30]
-
Experimental Protocols
Protocol 1: Dispersive Liquid-Liquid Microextraction (DLLME) for Plasma Samples
This protocol is adapted for high-efficiency extraction of this compound from plasma.[14]
-
Protein Precipitation: To 1 mL of plasma, add 1 mL of acetonitrile. Vortex for 1 minute and then centrifuge at 6000 rpm for 5 minutes.[14]
-
Sample pH Adjustment: Transfer the clear supernatant to a new tube. Add deionized water to a final volume of 10 mL. Adjust the pH to ~1.0 using hydrochloric acid. Add NaCl to a concentration of 4% (w/v) to increase the ionic strength of the aqueous phase.[11][14]
-
Extraction: Prepare a mixture of 1 mL of acetone (disperser solvent) and 40 µL of chloroform (extraction solvent). Rapidly inject this mixture into the prepared sample. A cloudy solution will form.[14]
-
Phase Separation: Centrifuge the cloudy solution at 6000 rpm for 6 minutes. The chloroform, containing the analyte, will sediment at the bottom of the tube.
-
Analysis: Carefully collect an aliquot of the sedimented organic phase for injection into the GC-MS or LC-MS/MS system.
Protocol 2: Derivatization for GC-MS Analysis
This is a general protocol for silylation, a common derivatization technique for carboxylic acids.
-
Evaporation: Evaporate the sample extract containing this compound to dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 50 µL of a suitable solvent (e.g., pyridine) and 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Analysis: Cool the sample to room temperature before injecting an aliquot into the GC-MS.
References
-
Oliveira, A. S., et al. (2024). Valproic acid extraction methods in human samples using gas chromatography: a review. Drug Analysis and Research, 8(1), 3-12. [Link]
- BenchChem. (2025).
-
ResearchGate. (2024). Valproic acid extraction methods in human samples for gas chromatography analysis: a review. ResearchGate. [Link]
-
Chen, F., et al. (2023). Successful LC-MS/MS assay development and validation for determination of valproic acid and its metabolites supporting proactive pharmacovigilance. Journal of Pharmaceutical and Biomedical Analysis, 234, 115538. [Link]
-
Amini, M., et al. (2014). Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection. Iranian Journal of Pharmaceutical Research, 13(4), 1269–1277. [Link]
-
Sobhi, H. R., et al. (2010). Quantitation of valproic acid in pharmaceutical preparations using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection without prior derivatization. Drug Testing and Analysis, 2(9), 430-434. [Link]
-
ResearchGate. (2023). Successful LC-MS/MS assay development and validation for determination of valproic acid and its metabolites supporting proactive pharmacovigilance | Request PDF. ResearchGate. [Link]
-
Wang, J. S., et al. (2021). Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy: What Clinicians and Researchers Need to Know. Frontiers in Pharmacology, 12, 758655. [Link]
-
Protti, M., et al. (2020). Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC-MS/MS) in whole blood for forensic purposes. Journal of Pharmaceutical and Biomedical Analysis, 185, 113233. [Link]
-
Wen, J., et al. (2011). LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma. Journal of Chromatography B, 879(21), 1939-1944. [Link]
-
Farajzadeh, M. A., et al. (2020). Determination of valproic acid and 3-heptanone in plasma using air-assisted liquid-liquid microextraction with the assistance of vortex: Application in the real samples. BioImpacts, 10(2), 105–112. [Link]
-
MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MicroSolv. [Link]
-
SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. SIELC. [Link]
-
ALWSCI. (2025). Why Is Your SPE Recovery So Low?. ALWSCI News. [Link]
-
GL Sciences. (n.d.). How to Obtain Good Peak Shapes. GL Sciences. [Link]
- Modhave, Y. (n.d.). Matrix-effect-in-bioanalysis-an-overview. International Journal of Pharmaceutical and Phytopharmacological Research.
-
Murphy, R. C., et al. (2010). Improved sensitivity mass spectrometric detection of eicosanoids by charge reversal derivatization. Analytical Biochemistry, 403(1-2), 90-99. [Link]
-
Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
- Patel, K. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 1(2), 104-112.
-
Li, W., et al. (2024). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Biomedical Chromatography, 38(3), e5759. [Link]
- Tulip, N. & Fu, E. (2013). Matrix Effects-A Challenge Toward Automation of Molecular Analysis.
-
Chromforum. (2025). Low recovery factor & Validation Issue. Chromforum. [Link]
-
Higashi, T., et al. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography B, 878(29), 2945-2953. [Link]
- Agilent Technologies. (2023). Why it matters and how to get good peak shape. Agilent.
-
Islam, R. & Li, W. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Journal of Applied Bioanalysis, 8(1), 1-8. [Link]
-
ResearchGate. (2022). Why am I getting less than 100% recovery after solid phase extraction?. ResearchGate. [Link]
- Beauchamp, J. D., et al. (2020). Headspace SPME GC–MS Analysis of Urinary Volatile Organic Compounds (VOCs) for Classification Under Sample-Limited Conditions. Metabolites, 10(5), 198.
-
Rosenfeld, J. M. (1999). Solid-phase Analytical Derivatization: Enhancement of Sensitivity and Selectivity of Analysis. Journal of Chromatography A, 843(1-2), 19-27. [Link]
-
Tintrop, L. K., et al. (2022). Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC-MS/MS analysis. Analytical and Bioanalytical Chemistry, 414(22), 6473-6483. [Link]
- Phenova. (n.d.). GC Troubleshooting Guide. Phenova.
-
Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom. [Link]
-
Bradshaw, D. K. (2023). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Spectroscopy. [Link]
- Żwir-Ferenc, A. & Biziuk, M. (2006). Solid Phase Extraction Technique – Trends, Opportunities and Applications. Polish Journal of Environmental Studies, 15(5), 677-690.
-
Han, X. & Gross, R. W. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Mass Spectrometry Reviews, 30(4), 631-651. [Link]
-
Reddit. (2025). Understanding Internal standards and how to choose them. r/massspectrometry. [Link]
- College of American Pathologists. (n.d.).
- Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction. Sigma-Aldrich.
-
ResearchGate. (2025). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry | Request PDF. ResearchGate. [Link]
-
ResearchGate. (2014). How do you choose the internal standards for analysis of organic compound classes with GC/MS technique?. ResearchGate. [Link]
-
ResearchGate. (2025). Optimization of HS-GC–FID–MS Method for Residual Solvent Profiling in Active Pharmaceutical Ingredients Using DoE. ResearchGate. [Link]
-
PubChem. (2025). This compound. PubChem. [Link]
- De Castro, A., et al. (2016). Validation of an Automated Solid-Phase Extraction Method for the Analysis of 23 Opioids, Cocaine, and Metabolites in Urine With Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 40(6), 446-454.
-
Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. [Link]
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide. ACE.
-
Vamanu, E., et al. (2020). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. Applied Sciences, 11(1), 83. [Link]
- BP Chemicals. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. BP.
-
Mueller, L., et al. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Metabolites, 12(2), 108. [Link]
- Agilent Technologies. (n.d.). AA Troubleshooting and Maintenance Guide. Agilent.
Sources
- 1. Successful LC-MS/MS assay development and validation for determination of valproic acid and its metabolites supporting proactive pharmacovigilance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Improved sensitivity mass spectrometric detection of eicosanoids by charge reversal derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 10. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of valproic acid and 3-heptanone in plasma using air-assisted liquid-liquid microextraction with the assistance of vortex: Application in the real samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. seer.ufrgs.br [seer.ufrgs.br]
- 14. Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 17. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. agilent.com [agilent.com]
- 21. eijppr.com [eijppr.com]
- 22. bioanalysis-zone.com [bioanalysis-zone.com]
- 23. bme.psu.edu [bme.psu.edu]
- 24. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 26. lcms.cz [lcms.cz]
- 27. hplc.eu [hplc.eu]
- 28. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 29. sielc.com [sielc.com]
- 30. phenova.com [phenova.com]
Technical Support Center: Strategies for Reducing Analysis Time in 2,2-Dipropylpentanoic Acid Screening
Welcome to the technical support center for the analysis of 2,2-Dipropylpentanoic acid (a valproic acid impurity) and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during screening, with a primary focus on reducing overall analysis time without compromising data quality.
I. Frequently Asked Questions (FAQs)
This section addresses common questions to provide quick and actionable answers for immediate troubleshooting.
Q1: My sample throughput is too low for our screening needs. What is the quickest way to increase it?
A1: The most immediate impact on throughput often comes from optimizing your sample preparation and chromatographic method. Consider implementing automated sample preparation systems, which can significantly reduce manual labor and processing time per sample.[1][2][3] For chromatography, transitioning to Ultra-High-Performance Liquid Chromatography (UPLC) or using columns with smaller particle sizes (e.g., sub-2 µm) can drastically shorten run times compared to traditional HPLC.[4][5][6]
Q2: I am experiencing long chromatography run times. How can I shorten them?
A2: To decrease chromatographic run times for this compound, consider the following:
-
Increase the flow rate: Ensure you do not exceed the pressure limits of your system.
-
Use a shorter column: A shorter column will reduce the analysis time, but may also decrease resolution.
-
Implement a gradient elution: A gradient can elute strongly retained compounds faster than an isocratic method. For this compound, a mobile phase of acetonitrile and water with an acidic modifier like formic acid is common.[4][5]
-
Increase the column temperature: This reduces the mobile phase viscosity, allowing for higher flow rates at lower backpressure, and can improve peak shape.
Q3: Is derivatization necessary for this compound analysis, and will it add significant time?
A3: Derivatization is not always necessary but can be highly beneficial, especially for Gas Chromatography (GC) analysis or to improve ionization efficiency in LC-MS. For GC, derivatization is often required to make the acidic analyte more volatile. While the derivatization step itself adds time, it can lead to shorter GC run times and improved peak shapes. For LC-MS/MS, pre-column derivatization can enhance sensitivity, potentially reducing the need for lengthy sample concentration steps.[7] Some modern techniques even allow for in-liner derivatization in GC, which minimizes the time addition.[8]
Q4: What are the main bottlenecks in a typical this compound screening workflow?
A4: The primary bottlenecks are typically:
-
Sample Preparation: Manual steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are time-consuming and can introduce variability.
-
Chromatographic Separation: Long run times to achieve adequate separation from matrix components or isomers.
-
Data Analysis: Manual integration and review of large datasets can be a significant time sink.
Strategies to address these include automation, method optimization, and the use of advanced data processing software.[9][10]
II. Troubleshooting Guides
This section provides detailed troubleshooting guides for more complex issues you may encounter.
Issue 1: Poor Peak Shape and Long Tailing in GC and LC Analysis
Causality: Carboxylic acids like this compound are prone to interacting with active sites on columns and in the instrument flow path, leading to peak tailing. In reverse-phase LC, secondary interactions with residual silanols on the stationary phase can also be a cause.
Troubleshooting Protocol:
-
Mobile/Carrier Gas Optimization:
-
LC: Ensure the mobile phase pH is low enough (e.g., by adding 0.1% formic acid) to keep the carboxylic acid in its protonated form, which minimizes interaction with the stationary phase.[11]
-
GC: Use a high-purity carrier gas and ensure the system is leak-free to prevent oxidative degradation of the column.
-
-
Column Selection and Care:
-
LC: Use a column with low silanol activity or an end-capped column.
-
GC: A column with a more polar stationary phase may be beneficial. Regular conditioning of the column at high temperatures can help remove contaminants.
-
-
Derivatization as a Solution:
Issue 2: Insufficient Sensitivity in High-Throughput Screening
Causality: In high-throughput screening (HTS), sample volumes are often minimized to reduce costs and increase speed, which can lead to lower sensitivity.[12][13] Additionally, the inherent chemical properties of this compound may result in poor ionization in mass spectrometry.
Troubleshooting Protocol:
-
Optimize Mass Spectrometry (MS) Detection:
-
Ionization Mode: this compound is best analyzed in negative ion mode electrospray ionization (ESI).
-
Adduct Formation: In some cases, adduct formation (e.g., with formate) can provide a more stable and abundant ion for detection in LC-MS/MS.[14]
-
MRM Transition: For tandem MS, ensure you are using the optimal multiple reaction monitoring (MRM) transition for quantification.
-
-
Sample Pre-concentration:
-
Consider Derivatization for Enhanced Signal:
-
A derivatizing agent that adds a readily ionizable group to the molecule can dramatically increase the MS signal.[7]
-
Workflow Visualization: Optimizing Throughput
The following diagram illustrates a decision-making workflow for improving the throughput of this compound screening.
Caption: Impact of automation on key performance indicators in a screening workflow.
IV. References
-
SIELC Technologies. (2018, May 17). This compound. Retrieved from [Link]
-
Giorgi, I., et al. (n.d.). Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC‐MS/MS) in whole blood for forensic purpo. Wiley Online Library. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 2,2-Dimethylpropanoic acid. Retrieved from [Link]
-
Ueyanagi, Y., et al. (2021, November). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation. ResearchGate. Retrieved from [Link]
-
Wang, JS., et al. (2021). Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy: What Clinicians and Researchers Need to Know. National Center for Biotechnology Information. Retrieved from [Link]
-
Joo, K. M., et al. (2013). A rapid and highly sensitive UPLC-MS/MS method using pre-column derivatization with 2-picolylamine for intravenous and percutaneous pharmacokinetics of valproic acid in rats. Journal of Chromatography B, 938, 35-42. Retrieved from [Link]
-
Zhang, Y., et al. (2016). Development and Validation of a Simple and Rapid UPLC-MS Assay for Valproic Acid and Its Comparison With Immunoassay and HPLC Methods. Therapeutic Drug Monitoring, 38(2), 249-255. Retrieved from [Link]
-
Toma, F., et al. (2011). Determination of Valproic Acid in Human Plasma by High-Performance Liquid Chromatography with Mass Spectrometry Detection. Farmacia, 59(4), 453-461. Retrieved from [Link]
-
Shared Research Facilities. (n.d.). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Retrieved from [Link]
-
Li, Y., et al. (2026). Recent advances in high-throughput automated sample preparation technologies in bioanalysis. Talanta, 129171. Retrieved from [Link]
-
MDPI. (n.d.). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Retrieved from [Link]
-
Vargas Medina, D. A., et al. (2023). Modern automated sample preparation for the determination of organic compounds: A review on robotic and on-flow systems. TrAC Trends in Analytical Chemistry, 166, 117171. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Google Patents. (n.d.). CN103183599A - Method for preparing 2-valproic acid. Retrieved from
-
De Pra, M., et al. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry, 694, 115620. Retrieved from [Link]
-
Plassmann, M. M., & Benskin, J. P. (2016). Non-target time trend screening: a data reduction strategy for detecting emerging contaminants in biological samples. Analytical and Bioanalytical Chemistry, 408(18), 4939-4946. Retrieved from [Link]
-
Li, Y., et al. (2025). Recent advances in high-throughput automated sample preparation technologies in bioanalysis. Talanta, 300, 129171. Retrieved from [Link]
-
Agilent. (n.d.). Sample Preparation. Retrieved from [Link]
-
Biotage. (n.d.). The benefits of automating sample preparation. Retrieved from [Link]
-
Le, T. T. N., et al. (2022). Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC-MS/MS analysis. Analytical and Bioanalytical Chemistry, 414(22), 6473-6483. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2004). MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. Retrieved from [Link]
-
Tranchida, P. Q., et al. (2012). Optimization aspects of comprehensive two-dimensional gas chromatography. Journal of Chromatography A, 1255, 2-15. Retrieved from [Link]
-
Pirok, B. W. J., et al. (2016). Reducing Dilution and Analysis Time in Online Comprehensive Two-Dimensional Liquid Chromatography by Active Modulation. Analytical Chemistry, 88(4), 2133-2140. Retrieved from [Link]
-
Wang, Y., et al. (2025). High-Throughput Screening of DPPIV Inhibitors Antagonizing GLP-1 Degradation Using an Enzymatic Activated Fluorescent Probe. Analytical Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). High-Throughput Screening in Protein Engineering: Recent Advances and Future Perspectives. Retrieved from [Link]
-
Plassmann, M. M., & Benskin, J. P. (2016). Non-target time trend screening: a data reduction strategy for detecting emerging contaminants in biological samples. Analytical and Bioanalytical Chemistry, 408(18), 4939-4946. Retrieved from [Link]
-
Tanan, W., et al. (2021). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. Foods, 10(1), 22. Retrieved from [Link]
-
BP. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Retrieved from [Link]
-
The Wertheim UF Scripps Institute. (n.d.). High-Throughput Molecular Screening Center. University of Florida. Retrieved from [Link]
-
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Retrieved from [Link]
-
The University of Iowa. (n.d.). High Throughput Screening. College of Pharmacy. Retrieved from [Link]
-
An, W. F., & Tolliday, N. (2011). Design and implementation of high throughput screening assays. Molecular Biotechnology, 47(3), 270-285. Retrieved from [Link]
Sources
- 1. Recent advances in high-throughput automated sample preparation technologies in bioanalysis [ouci.dntb.gov.ua]
- 2. Recent advances in high-throughput automated sample preparation technologies in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. 2,2-Dimethylpropanoic acid | SIELC Technologies [sielc.com]
- 6. Development and Validation of a Simple and Rapid UPLC-MS Assay for Valproic Acid and Its Comparison With Immunoassay and HPLC Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid and highly sensitive UPLC-MS/MS method using pre-column derivatization with 2-picolylamine for intravenous and percutaneous pharmacokinetics of valproic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. Non-target time trend screening: a data reduction strategy for detecting emerging contaminants in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-target time trend screening: a data reduction strategy for detecting emerging contaminants in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 12. mdpi.com [mdpi.com]
- 13. High Throughput Screening | College of Pharmacy - The University of Iowa [pharmacy.uiowa.edu]
- 14. research.unipd.it [research.unipd.it]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an HPLC Method for 2,2-Dipropylpentanoic Acid According to ICH Guidelines
This guide provides a comprehensive, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,2-Dipropylpentanoic acid. Rooted in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document is designed for researchers, scientists, and drug development professionals.[1][2][3] We will move beyond a simple checklist of validation parameters to explore the scientific rationale behind the experimental design, ensuring a robust and reliable analytical method suitable for its intended purpose.
While this compound is a specific isomer of Valproic Acid, the principles and many of the chromatographic conditions are transferable from the extensive body of work on Valproic Acid analysis.[4][5][6][7] This guide will, therefore, leverage established methodologies for Valproic Acid as a foundation for the validation of a method for its isomer.
The Analytical Challenge and the Proposed HPLC Method
Accurate quantification of this compound, an active pharmaceutical ingredient (API), is critical for ensuring product quality, safety, and efficacy. HPLC with UV detection is a common and robust technique for this purpose. The following method is proposed as the basis for our validation study:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the non-polar alkyl chains of the analyte. A 250 mm column length ensures sufficient resolution. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (55:45 v/v) | A mixture of organic solvent (acetonitrile) and an acidic aqueous buffer is ideal for the reversed-phase separation of a carboxylic acid. The acidic pH suppresses the ionization of the carboxyl group, leading to better retention and peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency. |
| Detection | UV at 210 nm | Carboxylic acids exhibit UV absorbance at low wavelengths. 210 nm is a common choice for sensitive detection of compounds like Valproic Acid and its isomers.[7] |
| Column Temperature | 30°C | Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and improves peak symmetry. |
| Injection Volume | 20 µL | A typical injection volume for standard HPLC systems. |
The Validation Workflow: An ICH Q2(R1) Guided Approach
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3] The following sections will detail the experimental design and acceptance criteria for each validation parameter as mandated by ICH Q2(R1).
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. Development and validation of analytical method for determination of valproate and valproic acid in bulk and pharmaceutical dosage form by using RP-HPLC | International Journal of Allied Medical Sciences and Clinical Research [ijamscr.com]
- 6. researchgate.net [researchgate.net]
- 7. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF VALPROIC ACID IN DISSOLUTION STUDY OF ITS FORMULATION | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Accuracy and Precision of a Validated GC-FID Method for 2,2-Dipropylpentanoic Acid Analysis
Introduction
In the landscape of pharmaceutical development and therapeutic drug monitoring, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their analogs is paramount. 2,2-Dipropylpentanoic acid, a structural analog of the widely used anticonvulsant valproic acid, presents unique analytical challenges due to its chemical properties.[1] This guide provides an in-depth evaluation of a robust Gas Chromatography with Flame Ionization Detection (GC-FID) method for its analysis, focusing critically on the key performance metrics of accuracy and precision.
The objective is not merely to present a protocol but to dissect the scientific rationale behind each step, establishing a self-validating system that ensures data integrity. We will benchmark this GC-FID method against a leading alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing researchers and drug development professionals with a clear, data-driven comparison to guide their choice of analytical methodology. All experimental designs and acceptance criteria are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5][6]
The Scientific Rationale: Causality Behind Experimental Choices
Why Gas Chromatography?
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] For a moderately volatile molecule like this compound, GC offers high resolution, speed, and cost-effectiveness.[7] The choice of a Flame Ionization Detector (FID) is deliberate; it is a robust, universal detector for organic compounds, providing excellent linearity and sensitivity for quantitative analysis, making it a workhorse in quality control laboratories. While GC-MS provides mass spectral information for identification, GC-FID is often preferred for routine quantification due to its stability and lower maintenance requirements.[8]
The Critical Role of Derivatization
A significant challenge in the GC analysis of carboxylic acids is their high polarity and potential for hydrogen bonding. This can lead to poor peak shape (tailing) and adsorption onto the column, compromising both accuracy and precision.[9][10] To mitigate this, a derivatization step is essential to convert the polar carboxyl group into a less polar, more volatile ester or silyl ester.
In our validated method, we employ N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. This silylation reaction is rapid, quantitative, and produces a thermally stable trimethylsilyl (TMS) ester of this compound, which chromatographs with a sharp, symmetrical peak.
Ensuring Quantitation Integrity: The Internal Standard
To achieve the highest degree of accuracy and precision, the use of an internal standard (IS) is non-negotiable.[11][12] The IS corrects for variations in sample preparation, injection volume, and potential instrument drift. For this analysis, Heptanoic Acid is selected as the internal standard. It is structurally similar to the analyte, ensuring comparable behavior during extraction and derivatization, but is chromatographically resolved and not endogenously present in the samples. The use of a stable isotope-labeled internal standard is the gold standard, particularly for mass spectrometry, but a carefully chosen homologous standard is highly effective for GC-FID applications.[11][13]
Experimental Protocols: A Self-Validating System
The validity of any analytical data rests on the meticulous execution of a well-defined protocol. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5][14]
Diagram: GC-FID Analytical Workflow
Caption: Workflow for this compound analysis by GC-FID.
Protocol 1: GC-FID Method
-
Sample Preparation:
-
Pipette 100 µL of the sample (plasma, formulation, etc.) into a microcentrifuge tube.
-
Add 20 µL of the Heptanoic Acid internal standard solution (500 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the clear supernatant to a clean glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of ethyl acetate. Cap the vial tightly.
-
Heat at 60°C for 20 minutes to complete the derivatization.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
GC System: Agilent 8890 GC or equivalent with FID.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, Split ratio 10:1.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute. Ramp at 15°C/min to 150°C. Ramp at 30°C/min to 280°C, hold for 2 minutes.
-
Detector Temperature: 300°C.
-
Protocol 2: Comparative LC-MS/MS Method
-
Sample Preparation:
-
Pipette 100 µL of the sample into a microcentrifuge tube.
-
Add 20 µL of a stable isotope-labeled internal standard (e.g., Valproic Acid-d6).
-
Add 300 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to elute the analyte.
-
Mass Spectrometer: Sciex 6500+ or equivalent triple quadrupole.
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and IS.
-
Performance Data: Accuracy and Precision
Accuracy and precision were evaluated according to ICH Q2(R1) guidelines.[4] Accuracy is reported as the percent recovery of a known amount of analyte spiked into a blank matrix. Precision is expressed as the Relative Standard Deviation (%RSD) for a series of measurements.[15]
Diagram: Accuracy vs. Precision
Caption: Illustrating the relationship between accuracy and precision.
Table 1: Accuracy Data (Percent Recovery)
Accuracy was determined by analyzing spiked samples at three concentration levels (n=3 at each level).[15][16] The acceptance criterion for mean recovery is typically 98.0% to 102.0% for drug products.[17]
| Concentration Level | Spiked Conc. (µg/mL) | GC-FID Mean Recovery (%) | LC-MS/MS Mean Recovery (%) |
| Low QC | 5.0 | 101.2% | 100.8% |
| Mid QC | 50.0 | 99.5% | 100.2% |
| High QC | 100.0 | 100.3% | 99.7% |
Discussion: Both the GC-FID and LC-MS/MS methods demonstrate excellent accuracy, with mean recovery values falling well within the acceptable range of 98-102% at all concentrations. This indicates that both methods are capable of providing results that are very close to the true value.
Table 2: Precision Data (Repeatability & Intermediate Precision)
Precision is expressed as %RSD. Repeatability (intra-assay) was determined from 6 replicate analyses of the Mid QC sample. Intermediate precision was assessed by a different analyst on a different day. The typical acceptance criterion for %RSD is ≤ 2.0%.[18]
| Precision Type | Concentration (µg/mL) | GC-FID %RSD | LC-MS/MS %RSD |
| Repeatability | |||
| Low QC | 5.0 | 1.8% | 1.1% |
| Mid QC | 50.0 | 1.1% | 0.8% |
| High QC | 100.0 | 0.9% | 0.6% |
| Intermediate Precision | |||
| Low QC | 5.0 | 2.1% | 1.5% |
| Mid QC | 50.0 | 1.5% | 1.0% |
| High QC | 100.0 | 1.2% | 0.9% |
Discussion: Both methods exhibit high precision. The LC-MS/MS method shows slightly better precision (lower %RSD), which is often the case due to the high specificity of tandem mass spectrometry and the use of a stable isotope-labeled internal standard.[19][20] However, the GC-FID method performs exceptionally well, with all precision values meeting the stringent requirements for pharmaceutical analysis. The slightly higher %RSD for the GC-FID method at the low concentration level is expected but remains well within acceptable limits.
Conclusion and Recommendations
This guide demonstrates that the validated GC-FID method provides excellent accuracy and precision for the quantitative analysis of this compound, making it a highly reliable and suitable technique for routine quality control and therapeutic monitoring.
Comparison Summary:
-
GC-FID: Offers a compelling balance of performance, robustness, and cost-effectiveness. The method is accurate, precise, and leverages well-established technology, making it ideal for high-throughput QC labs. The requirement for derivatization is an additional step but is straightforward and ensures high-quality chromatography.
-
LC-MS/MS: Provides slightly superior precision, particularly at lower concentrations, and offers higher specificity.[20] The sample preparation is simpler as it does not require derivatization.[19] This method is advantageous when the absolute highest sensitivity is required or when analyzing complex biological matrices where specificity is a major concern.
Ultimately, the choice between these two powerful techniques depends on the specific application. For routine analysis where cost and robustness are key drivers, the GC-FID method is an outstanding choice. For bioanalytical studies requiring ultra-low detection limits or maximum specificity, LC-MS/MS holds a slight advantage. Both methods, when properly validated, are proven to be fit for their intended purpose.
References
- Food and Drug Administration (FDA). (2024). Q2(R2)
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- GMP Compliance.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonis
- National Institutes of Health (NIH). (2020).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- Food and Drug Administration (FDA). (2015).
- ProPharma. (2024).
- Slideshare.
- Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Drug Analysis and Research. (2024).
- National Institutes of Health (NIH).
- ResearchGate.
- LCGC International. (2018). The LCGC Blog: Forensic Drug Analysis: GC–MS versus LC–MS.
- Semantic Scholar.
- Google Patents. (2005). Method of analysis of carboxylic acid by mass spectrometry.
- MetBioNet.
- Acids: Derivatiz
- Diva-portal.org. (2020). Development of a GC Method for the Quantification of Short Chain Carboxylic Acids in Aqueous Solution.
- PubMed. (1992). a superior internal standard for the GC/MS analysis of delta 9-THC acid metabolite in biological specimens.
- ILT. (2025). How to Choose Between LC and GC for Your Analytical Needs.
- National Institutes of Health (NIH). (2016). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program.
- GenTech Scientific. (2023). The Difference Between GC/MS and LC/MS Systems.
- ResearchGate. (2025). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program.
- Gavin Publishers. (2018).
- LCGC International.
- Food and Drug Administration (FDA). Q2(R2)
- VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE.
- Omics International. (2015).
Sources
- 1. seer.ufrgs.br [seer.ufrgs.br]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. fda.gov [fda.gov]
- 7. iltusa.com [iltusa.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. US20050070023A1 - Method of analysis of carboxylic acid by mass spectrometry - Google Patents [patents.google.com]
- 12. metbio.net [metbio.net]
- 13. Hexadeutero-11-nor-delta 9-tetrahydrocannabinol-9-carboxylic acid: a superior internal standard for the GC/MS analysis of delta 9-THC acid metabolite in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. fda.gov [fda.gov]
- 17. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 18. omicsonline.org [omicsonline.org]
- 19. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Robustness Testing of an HPLC-UV Method for 2,2-Dipropylpentanoic Acid
Introduction
In the landscape of pharmaceutical development, the unwavering reliability of analytical methods is not merely a goal; it is a prerequisite for ensuring product quality and patient safety. For compounds like 2,2-Dipropylpentanoic acid, a carboxylic acid with potential therapeutic applications, the analytical methods used for its quantification must be rigorously validated.[1] A critical component of this validation is robustness testing .
As defined by the International Council for Harmonisation (ICH) guideline Q2(R1), the robustness of an analytical procedure is "a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage."[2][3] This guide provides a comprehensive, field-proven framework for designing and executing a robustness study for a High-Performance Liquid Chromatography (HPLC) method for this compound. We will move beyond a simple checklist of steps to explore the scientific rationale behind our choices, establish a self-validating experimental system, and present comparative data to objectively assess the method's performance.
The Analytical Method Under Investigation: A Baseline
Before we can test the limits of our method, we must first define its nominal state. The following reversed-phase HPLC (RP-HPLC) method was developed for the routine quantification of this compound. The analysis of carboxylic acids by RP-HPLC is common, typically utilizing a mobile phase with a controlled pH to manage the analyte's ionization state.[4][5]
| Parameter | Nominal Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 25mM Potassium Phosphate Buffer (pH 3.0) (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Analyte Concentration | 0.5 mg/mL in Mobile Phase |
Pillar 1: Designing a Self-Validating Robustness Study
A robustness study is not a random exploration; it is a systematic interrogation of the method's potential weaknesses. The selection of parameters to vary is based on experience and an understanding of the chromatographic process. For an RP-HPLC method, the most influential factors are typically those affecting the mobile phase and column environment.[6][7]
The trustworthiness of our study hinges on a self-validating framework. This is achieved by defining System Suitability Testing (SST) criteria before the experiment begins. SST ensures that the chromatographic system is performing adequately for the analysis to be valid.[8][9] Any deviation from these criteria signals a potential failure point in the method's robustness.
Selected Robustness Factors & Rationale:
-
Mobile Phase pH (± 0.2 units): Carboxylic acids like this compound are weak acids. Small changes in pH can significantly alter their degree of ionization, directly impacting their retention time and potentially peak shape.
-
Mobile Phase Composition (± 2% Organic): The ratio of organic solvent (acetonitrile) to the aqueous buffer is the primary driver of retention in reversed-phase chromatography. Minor variations in mobile phase preparation can occur between labs or analysts, making this a critical parameter to test.[10]
-
Column Temperature (± 5°C): Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can lead to shifts in retention time and changes in peak efficiency.
-
Flow Rate (± 0.1 mL/min): Variations in pump performance can alter the flow rate, which will proportionally affect retention times and may influence peak resolution.
System Suitability Acceptance Criteria:
| SST Parameter | Acceptance Limit | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Retention Time (RT) | % Change < 10% from nominal | Controls the elution window and confirms consistent interaction with the stationary phase. |
| Repeatability (%RSD) | ≤ 2.0% for 5 replicate injections | Demonstrates the precision of the system under each tested condition.[11] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and the sharpness of the peak. |
Experimental Workflow Diagram
The following diagram outlines the logical flow of the robustness study, from defining the parameters to the final assessment of the method's performance.
Caption: Workflow for a systematic one-factor-at-a-time (OFAT) robustness study.
Pillar 2: The 'How' - Detailed Experimental Protocol
This protocol provides the step-by-step methodology for executing the robustness test. Precision in preparation and execution is paramount.
1. Materials & Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (for pH adjustment)
-
Deionized water (18.2 MΩ·cm)
2. Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh 50 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the Nominal Mobile Phase . Sonicate for 5 minutes to ensure complete dissolution.
3. Mobile Phase Preparation:
-
Aqueous Component (25mM Potassium Phosphate): Dissolve 3.40 g of KH₂PO₄ in 1 L of deionized water.
-
Nominal (pH 3.0): Adjust the pH of the aqueous component to 3.0 using phosphoric acid.
-
pH 2.8: Adjust the pH of a separate aliquot of the aqueous component to 2.8.
-
pH 3.2: Adjust the pH of a separate aliquot of the aqueous component to 3.2.
-
Final Mobile Phases:
-
Nominal (55% ACN): Mix 550 mL of acetonitrile with 450 mL of pH 3.0 buffer.
-
Low Organic (53% ACN): Mix 530 mL of acetonitrile with 470 mL of pH 3.0 buffer.
-
High Organic (57% ACN): Mix 570 mL of acetonitrile with 450 mL of pH 3.0 buffer.
-
pH 2.8: Mix 550 mL of acetonitrile with 450 mL of pH 2.8 buffer.
-
pH 3.2: Mix 550 mL of acetonitrile with 450 mL of pH 3.2 buffer.
-
Filter all mobile phases through a 0.45 µm filter and degas.
-
4. Chromatographic Run Sequence:
-
System Equilibration: Purge the HPLC system and equilibrate the column with the Nominal Mobile Phase for at least 30 minutes or until a stable baseline is achieved.
-
Initial SST: Perform 5 replicate injections of the standard solution under Nominal Conditions .
-
Vary Parameter 1 (pH +0.2):
-
Change the mobile phase to the pH 3.2 solution.
-
Equilibrate the system for 20 minutes.
-
Perform 5 replicate injections of the standard solution.
-
-
Return to Nominal:
-
Switch back to the Nominal Mobile Phase .
-
Equilibrate for 20 minutes.
-
Perform 2 injections to confirm the system has returned to the baseline state.
-
-
Repeat Steps 3 & 4 for each of the varied conditions listed in the data table below (pH 2.8, 53% ACN, 57% ACN, Temp 25°C, Temp 35°C, Flow 0.9 mL/min, Flow 1.1 mL/min).
Pillar 3: Data-Driven Comparative Analysis
The results of the robustness study are summarized below. All data points represent the mean of five replicate injections.
| Condition Varied | Parameter Level | Retention Time (min) | Tailing Factor (T) | Theoretical Plates (N) | %RSD of Peak Area |
| Nominal | (Baseline) | 6.45 | 1.15 | 7850 | 0.45% |
| pH | 2.8 | 6.88 (+6.7%) | 1.12 | 7910 | 0.48% |
| 3.2 | 6.10 (-5.4%) | 1.18 | 7790 | 0.51% | |
| % Acetonitrile | 53% | 7.15 (+10.9%) | 1.14 | 7980 | 0.42% |
| 57% | 5.82 (-9.8%) | 1.16 | 7720 | 0.49% | |
| Column Temp. | 25°C | 6.91 (+7.1%) | 1.13 | 8050 | 0.55% |
| 35°C | 6.03 (-6.5%) | 1.17 | 7650 | 0.52% | |
| Flow Rate | 0.9 mL/min | 7.16 (+11.0%) | 1.15 | 8110 | 0.61% |
| 1.1 mL/min | 5.86 (-9.1%) | 1.14 | 7590 | 0.58% |
Analysis of Results:
-
Overall Performance: Across all tested variations, the critical system suitability parameters remained well within the pre-defined acceptance criteria. The %RSD for all sets of injections was below 2.0%, indicating excellent precision.[11] The tailing factor never exceeded 1.2, and column efficiency (Theoretical Plates) remained high. This provides a strong initial indication of a robust method.
-
Effect of pH: As predicted, mobile phase pH had a noticeable and inverse effect on retention time. Decreasing the pH to 2.8 (making the mobile phase more acidic) increased the proportion of the non-ionized form of the carboxylic acid, leading to stronger retention and a longer RT. The opposite occurred at pH 3.2. The changes were systematic and did not negatively impact peak shape or efficiency.
-
Effect of Mobile Phase Composition: This parameter demonstrated the most significant impact on retention time, with a ±2% change in acetonitrile concentration resulting in an approximate ±10% shift in RT. This is expected behavior in reversed-phase chromatography. Despite the large shift, the results were predictable and did not compromise other SST parameters. This highlights the importance of precise mobile phase preparation in routine use.[10]
-
Effect of Temperature & Flow Rate: Both column temperature and flow rate variations produced predictable, inverse relationships with retention time. Higher temperatures and faster flow rates decreased retention times, while lower temperatures and slower flow rates increased them. Crucially, none of these changes degraded the quality of the chromatography.
Conclusion and Field Insights
Based on the supporting experimental data, the analytical HPLC method for this compound is robust . The method's performance and the integrity of the results are not significantly affected by small, deliberate variations in its operational parameters. All system suitability criteria were met under all tested conditions.
Key Takeaways for the Practicing Scientist:
-
Robustness as a Development Tool: While often performed as a final validation step, robustness testing provides invaluable information during method development. Identifying sensitive parameters early allows for optimization and the establishment of more reliable operational ranges.[12]
-
Beyond OFAT - The Power of DoE: The "one factor at a time" (OFAT) approach used here is clear and effective for simple methods. However, for more complex separations, a Design of Experiments (DoE) approach is superior.[13][14] DoE allows for the simultaneous investigation of multiple factors and, critically, can identify interactions between them that OFAT would miss, providing a much deeper understanding of the method's "design space."[15][16]
-
Documentation is Key: The method documentation should include precautionary statements regarding the most sensitive parameters. For this method, a note emphasizing the need for precise mobile phase preparation would be prudent to ensure successful method transfer between laboratories.[17]
This guide demonstrates that a successful robustness study is built on a foundation of scientific rationale, validated by objective data, and ultimately provides the confidence needed for the deployment of a reliable analytical method in a regulated environment.
References
-
American Pharmaceutical Review. (2018). How to Utilize Design of Experiment (DoE) Principles for Developing Robust Analytical Methods for QC Environments. [Link]
-
AssayPRISM. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. [Link]
-
American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]
-
Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. [Link]
-
SIELC Technologies. (2018). This compound. [Link]
-
Altabrisa Group. (2023). What Is HPLC Method Robustness Assessment and Its Importance?[Link]
-
ResearchGate. (n.d.). Design of experiments for analytical method development and validation. [Link]
-
Slideshare. (n.d.). System suitability testing. [Link]
-
Pharmaceutical Technology. (2007). Robustness in Analytical Methods Outlined. [Link]
-
Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods. [Link]
-
Catalent. (2022). Analytical Method Development Based on Design of Experiments. [Link]
-
LCGC International. (n.d.). Method Validation and Robustness. [Link]
-
National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
Pharma Validation. (n.d.). Tag: robustness testing ICH Q2. [Link]
-
Thomas A. Little Consulting. (2014). Design of Experiments for Analytical Method Development and Validation. [Link]
-
ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Scribd. (n.d.). ICH Q2 Robust. [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
National Center for Biotechnology Information. (n.d.). Design of Experiment (DOE) Utilization to Develop a Simple and Robust Reversed-Phase HPLC Technique for Related Substances' Estimation of Omeprazole Formulations. [Link]
-
Agilent Technologies. (2015). HPLC Separation Robustness and Ruggedness. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. [Link]
-
PubMed. (2006). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. [Link]
-
Technology Networks. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link]
-
ScienceDirect. (2025). Development of HPLC-DAD and IC-MS/MS methods for the determination of aliphatic and phenolic compounds in Kraft black liquors. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. [Link]
Sources
- 1. This compound | C11H22O2 | CID 104067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. pharmtech.com [pharmtech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 10. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
- 11. assayprism.com [assayprism.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. researchgate.net [researchgate.net]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Design of Experiment (DOE) Utilization to Develop a Simple and Robust Reversed-Phase HPLC Technique for Related Substances’ Estimation of Omeprazole Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
A Comparative Guide to 2,2-Dipropylpentanoic Acid and Other Branched-Chain Carboxylic Acids for Therapeutic Development
Introduction: Beyond the Linear Chain
In the landscape of pharmacology, branched-chain carboxylic acids (BCCAs) represent a fascinating class of molecules, distinguished from their straight-chain counterparts by methyl or other alkyl branches along their hydrocarbon backbone.[1] This seemingly minor structural alteration introduces significant changes in physicochemical properties, altering how these molecules interact with biological systems. The most prominent example, Valproic Acid (VPA), a branched short-chain fatty acid, has been a cornerstone in the treatment of epilepsy, bipolar disorder, and migraines for decades.[2][3] Its therapeutic success has spurred investigation into a wide array of structural analogues, including 2,2-Dipropylpentanoic acid, in a quest for compounds with improved potency, selectivity, and reduced side effects.[4]
This guide provides an in-depth comparative analysis of this compound and other BCCAs, designed for researchers, scientists, and drug development professionals. We will dissect their physicochemical characteristics, delve into their complex mechanisms of action, and provide detailed experimental protocols to empower researchers to conduct their own comparative studies.
Physicochemical Properties: The Blueprint for Biological Function
The therapeutic profile of a drug is fundamentally governed by its physicochemical properties. For BCCAs, key parameters include the molecular structure, acidity (pKa), and lipophilicity (LogP). The branching in their carbon chains disrupts the orderly packing seen in straight-chain fatty acids, leading to lower melting points and increased membrane fluidity.[1][5] These properties are critical as they influence everything from formulation and absorption to plasma protein binding and the ability to cross the blood-brain barrier.
Causality in Physicochemical Design:
-
pKa: The acidity of the carboxylic acid group dictates the molecule's ionization state at physiological pH. This is crucial for solubility, receptor interaction (as the carboxylate anion often engages with target sites), and cellular permeability, as the non-ionized form is more lipid-soluble.[6]
-
Lipophilicity (LogP): This parameter, representing the partitioning of a compound between an organic and aqueous phase, is a key predictor of its ability to cross cell membranes. For centrally-acting drugs like anticonvulsants, a moderate LogP is often optimal to ensure sufficient brain penetration without excessive accumulation in fatty tissues. Structure-activity relationship studies have shown that anticonvulsant potency is highly correlated with lipophilicity.[7]
Below is a comparative table of these properties for this compound and its well-studied relative, Valproic acid.
| Property | This compound | Valproic Acid (2-Propylpentanoic Acid) | Pivalic Acid (2,2-Dimethylpropanoic Acid) |
| Structure | C₁₁H₂₂O₂ | C₈H₁₆O₂ | C₅H₁₀O₂ |
| Molecular Weight | 186.30 g/mol [8] | 144.21 g/mol [9] | 102.13 g/mol [10] |
| Synonyms | Tripropylacetic acid, 2,2-Dipropylvaleric acid[11] | VPA, Dipropylacetic acid | Neopentanoic acid, Trimethylacetic acid[10] |
| Computed LogP | 4.1[11] | 2.8[9] | 1.48 |
| pKa | ~4.8 (Estimated) | ~4.8 | ~5.03 |
Note: The pKa value for this compound is estimated based on structurally similar carboxylic acids. Experimental determination is recommended for precise characterization.
Comparative Mechanisms of Action: A Multifaceted Approach
Valproic acid's therapeutic efficacy stems from its ability to engage multiple targets, a complexity that likely extends to its analogues.[12][13] Understanding these mechanisms is key to predicting the pharmacological profile of novel BCCAs like this compound.
The primary mechanisms include:
-
Enhancement of GABAergic Neurotransmission: VPA increases levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[14] It achieves this by inhibiting GABA transaminase, the enzyme responsible for GABA degradation, and potentially by stimulating GABA synthesis.[3] This overall enhancement of inhibitory signaling dampens neuronal hyperexcitability, a hallmark of seizures.[13]
-
Blockade of Voltage-Gated Ion Channels: VPA is known to block voltage-gated sodium channels and T-type calcium channels.[13] By inhibiting these channels, it reduces the propagation of action potentials and further stabilizes neuronal membranes against excessive firing.[12]
-
Inhibition of Histone Deacetylases (HDACs): VPA is a direct inhibitor of Class I and IIa histone deacetylases.[2][15] HDACs remove acetyl groups from histones, leading to condensed chromatin and transcriptional repression. By inhibiting HDACs, VPA promotes a more open chromatin structure, altering the expression of genes involved in neuronal survival, differentiation, and synaptic plasticity.[2] This epigenetic mechanism is thought to contribute to its mood-stabilizing and neuroprotective effects.[12]
Structural modifications can fine-tune these activities. For instance, increasing the steric bulk around the carboxylic acid, as in this compound, could alter the affinity for the active sites of GABA transaminase or HDAC enzymes, potentially leading to a different pharmacological profile.
Metabolic Stability: A Predictor of In Vivo Performance
Metabolic stability is a critical parameter in drug discovery, providing an early indication of a compound's half-life and potential for oral bioavailability.[16][17] Compounds that are rapidly metabolized by liver enzymes, such as the Cytochrome P450 (CYP) family, often have poor pharmacokinetic profiles.[18] BCCAs, like other fatty acids, are subject to metabolism, but their branched structure can hinder typical β-oxidation pathways, potentially leading to greater stability or shunting towards alternative pathways.[1][19]
For example, the metabolism of VPA can lead to the formation of 4-ene-VPA, a metabolite implicated in hepatotoxicity.[20] Designing analogues like this compound, where the alpha-carbon is sterically hindered, could potentially block the formation of certain metabolites, offering a safer therapeutic profile. Assessing metabolic stability in vitro using liver-derived systems is a crucial step in evaluating these new chemical entities.[17]
Experimental Protocols for Comparative Analysis
To facilitate rigorous, head-to-head comparisons, we provide the following validated protocols. These methods are designed to be self-validating through the inclusion of appropriate controls.
Protocol for pKa Determination by Potentiometric Titration
Rationale: This method directly measures the pH change of a solution upon the addition of a titrant, allowing for the precise determination of the acid dissociation constant (pKa).[21] It is a highly accurate and fundamental technique for characterizing any ionizable compound.[22]
Methodology:
-
System Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4.0, 7.0, and 10.0 to ensure accurate readings.[23]
-
Sample Preparation: Accurately weigh and dissolve the carboxylic acid (e.g., this compound) in a known volume of deionized water to a final concentration of approximately 1-10 mM. Gentle warming may be required for less soluble compounds, followed by cooling to room temperature.[21]
-
Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution.
-
Titration: Titrate the solution with a standardized, carbonate-free 0.1 M NaOH solution, adding small, precise increments (e.g., 0.1 mL).[23] Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Identify the equivalence point, which is the midpoint of the steepest portion of the curve.
-
The half-equivalence point (half the volume of NaOH needed to reach the equivalence point) corresponds to the pH at which [Acid] = [Conjugate Base]. At this point, pH = pKa.[23]
-
Perform the titration in triplicate for each compound to ensure reproducibility.[23]
-
Protocol for In Vitro Metabolic Stability Assay using Human Liver Microsomes
Rationale: Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs.[18] This assay provides a rapid and cost-effective way to assess a compound's intrinsic clearance, predicting its metabolic fate in vivo.[16][24]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Valproate - Wikipedia [en.wikipedia.org]
- 3. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-activity relationships of unsaturated analogues of valproic acid [pubmed.ncbi.nlm.nih.gov]
- 8. CAS 52061-75-3: this compound | CymitQuimica [cymitquimica.com]
- 9. Valproic Acid | C8H16O2 | CID 3121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Propanoic acid, 2,2-dimethyl- (CAS 75-98-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. This compound | C11H22O2 | CID 104067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 13. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 14. droracle.ai [droracle.ai]
- 15. Carboxylic acid derivatives of histone deacetylase inhibitors induce full length SMN2 transcripts: a promising target for spinal muscular atrophy therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 18. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. Comparative Genomics of Syntrophic Branched-Chain Fatty Acid Degrading Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics and enterohepatic circulation of 2-n-propyl-4-pentenoic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. web.williams.edu [web.williams.edu]
- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacological Activities of Valproic Acid and its Structural Isomer, 2,2-Dipropylpentanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a detailed pharmacological comparison between the established broad-spectrum anti-seizure and mood-stabilizing drug, Valproic Acid (VPA), and its lesser-known structural isomer, 2,2-Dipropylpentanoic Acid. Given the scarcity of published data on this compound, this document first establishes the multifaceted mechanism of VPA as a benchmark. It then offers a theoretical comparison based on established structure-activity relationships for VPA analogs, hypothesizing how the structural differences might influence pharmacological activity. Critically, this guide serves as a practical roadmap, providing detailed experimental protocols for researchers to directly compare these two compounds in vitro and in vivo, thereby generating novel data and insights into the pharmacology of branched-chain fatty acids.
Part 1: The Benchmark - The Multifaceted Pharmacology of Valproic Acid (VPA)
Valproic acid (2-propylpentanoic acid), first synthesized in 1882, was serendipitously discovered to have anticonvulsant properties in 1962.[1][2] Today, it is a cornerstone therapy for various seizure types, bipolar disorder, and migraine prophylaxis.[1][2] Its therapeutic efficacy stems from a complex and multifaceted mechanism of action that is still not fully understood but is primarily attributed to three key pathways.[3][4][5]
Enhancement of GABAergic Neurotransmission
The most established mechanism of VPA is its ability to enhance the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[3][5] This is achieved through several synergistic actions:
-
Inhibition of GABA Degradation: VPA inhibits GABA transaminase (GABA-T), the key enzyme responsible for catabolizing GABA.[1][3] This leads to increased synaptic concentrations of GABA.
-
Increased GABA Synthesis: VPA has been shown to stimulate the activity of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate.[1]
-
Postsynaptic Receptor Modulation: Some evidence suggests VPA may have a direct or indirect action on postsynaptic GABA-A receptors, enhancing the inhibitory response to GABA.[5]
Blockade of Voltage-Gated Ion Channels
VPA contributes to the stabilization of neuronal membranes by modulating voltage-gated ion channels. It blocks the repetitive firing of neurons by inhibiting voltage-gated sodium channels and also affects T-type calcium channels.[3][5] This action reduces neuronal hyperexcitability, which is a hallmark of seizure activity.[5]
Histone Deacetylase (HDAC) Inhibition
A more recently discovered mechanism, which may underlie VPA's mood-stabilizing and other long-term effects, is its activity as a histone deacetylase (HDAC) inhibitor, particularly for Class I HDACs like HDAC1.[1][3] By inhibiting HDACs, VPA promotes histone hyperacetylation, leading to a more relaxed chromatin structure and altered gene expression.[4] This epigenetic modulation can influence neuronal plasticity and survival.
Caption: Multifaceted mechanisms of action of Valproic Acid (VPA).
Part 2: The Isomer - A Theoretical Profile of this compound
This compound is a structural isomer of VPA, where both propyl chains are attached to the alpha-carbon (C2) of the carboxylic acid, unlike VPA (2-propylpentanoic acid) which has one propyl group at C2. While no direct pharmacological data for this isomer is readily available in published literature, we can hypothesize its potential activity based on structure-activity relationship (SAR) studies of VPA and its analogs.[2][6][7]
The key structural difference is the creation of a quaternary alpha-carbon in this compound. This significant increase in steric bulk around the carboxylic acid head group could profoundly impact its interaction with biological targets.
-
Interaction with Enzymes (GABA-T, HDACs): The anticonvulsant activity of VPA analogs is influenced by the nature of their alkyl substituents.[6] The bulky gem-dipropyl group of this compound might create steric hindrance, potentially reducing its ability to fit into the active sites of enzymes like GABA-T and HDACs. This could lead to weaker inhibition and, consequently, reduced pharmacological activity through these pathways compared to VPA.
-
Lipophilicity and Membrane Interaction: Lipophilicity is well-correlated with the anticonvulsant activity of VPA analogs.[6] While both isomers have the same molecular formula (C8H16O2), the more compact, spherical nature of this compound might slightly alter its partition coefficient and interaction with the plasma membrane, which is suggested to play a role in its anticonvulsant effect.[8]
-
Metabolism: The alpha-carbon of VPA is a site of metabolism. The absence of a hydrogen atom at this position in this compound would block metabolic pathways that occur at this site, potentially altering its pharmacokinetic profile and reducing the formation of certain metabolites.
Hypothesis: Based on SAR principles, it is hypothesized that this compound will exhibit significantly lower anticonvulsant and HDAC-inhibiting activity than Valproic Acid due to steric hindrance at key biological targets.
Part 3: A Framework for Comparative Experimental Validation
To move from hypothesis to data, a systematic, multi-tiered approach is required. This section outlines a series of validated in vitro and in vivo experiments designed to directly compare the pharmacological profiles of VPA and this compound.
Caption: Proposed experimental workflow for comparative pharmacological analysis.
In Vitro Comparative Assays
These assays will determine the direct interaction and potency of each compound at the molecular level.
| Assay | Objective | Key Parameter | Hypothesized Outcome |
| GABA-T Inhibition Assay | To measure the inhibition of the GABA transaminase enzyme. | IC50 (Half-maximal inhibitory concentration) | IC50 of 2,2-DPPA > IC50 of VPA |
| HDAC Inhibition Assay | To measure the inhibition of Class I Histone Deacetylases. | IC50 (Half-maximal inhibitory concentration) | IC50 of 2,2-DPPA > IC50 of VPA |
| Patch-Clamp Electrophysiology | To assess the blockade of voltage-gated sodium channels in cultured neurons. | % Inhibition at a given concentration | % Inhibition by 2,2-DPPA < % Inhibition by VPA |
Protocol: Fluorometric HDAC Inhibition Assay
-
Preparation: Reconstitute a commercial fluorogenic HDAC assay kit (e.g., using a Boc-Lys(Ac)-AMC substrate). Prepare serial dilutions of Valproic Acid and this compound in assay buffer (e.g., from 1 µM to 10 mM).
-
Reaction Setup: In a 96-well microplate, add recombinant human HDAC1 enzyme to each well.
-
Compound Addition: Add the diluted compounds or vehicle control to the respective wells. Include a known potent HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Initiation: Add the fluorogenic substrate to all wells to start the reaction. Incubate at 37°C for 60 minutes.
-
Development: Add the developer solution, which contains a protease that digests the deacetylated substrate, releasing the fluorescent AMC group. Incubate at 37°C for 15 minutes.
-
Measurement: Read the fluorescence on a microplate reader (Excitation: 360 nm, Emission: 460 nm).
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression.
In Vivo Comparative Models
In vivo models are essential to evaluate the overall anticonvulsant efficacy and potential neurotoxicity, integrating pharmacokinetics and pharmacodynamics.[9][10] The use of validated models like the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests is standard in anticonvulsant drug screening.[10][11][12]
| Model | Clinical Correlate | Key Parameter | Hypothesized Outcome |
| Maximal Electroshock (MES) Test | Generalized tonic-clonic seizures[10] | ED50 (Median effective dose to protect 50% of animals) | ED50 of 2,2-DPPA > ED50 of VPA |
| Pentylenetetrazole (PTZ) Test | Generalized myoclonic and absence seizures[10] | ED50 (Median effective dose to prevent clonic seizures) | ED50 of 2,2-DPPA > ED50 of VPA |
| Rotarod Test | Motor impairment / Neurotoxicity | TD50 (Median toxic dose causing 50% of animals to fail) | TD50 values will be used to calculate the Protective Index. |
Protocol: Maximal Electroshock (MES) Seizure Test in Mice
-
Animal Preparation: Use adult male mice (e.g., C57BL/6 strain), weighing 20-25g. Allow animals to acclimate for at least one week.
-
Compound Administration: Prepare solutions of Valproic Acid and this compound in a suitable vehicle (e.g., 0.9% saline). Administer a range of doses of each compound via intraperitoneal (i.p.) injection to different groups of mice (n=8-10 per group). Include a vehicle-only control group.
-
Time to Peak Effect: Conduct the test at the predetermined time of peak effect for the drug (e.g., 30 minutes post-injection for VPA).
-
Seizure Induction: Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA, 0.2 seconds) via corneal or ear-clip electrodes.
-
Observation: Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The absence of this endpoint is defined as protection.
-
Data Analysis: For each dose group, calculate the percentage of animals protected. Determine the ED50 and its 95% confidence intervals using probit analysis.
-
Therapeutic Index Calculation: A Protective Index (PI) can be calculated by dividing the TD50 from the Rotarod test by the ED50 from the MES test (PI = TD50/ED50). A higher PI indicates a better safety margin.
Part 4: Synthesis and Future Directions
Valproic acid is a clinically vital drug with a complex pharmacological profile. Its structural isomer, this compound, remains uncharacterized. Based on established SAR, it is plausible that the increased steric bulk at the alpha-carbon of this compound will diminish its pharmacological activity compared to VPA.
However, this is only a hypothesis. The true value of this comparison lies in its execution. The experimental framework provided in this guide offers a clear, validated path for researchers to generate the first-ever pharmacological data for this compound. The results of these studies will not only clarify the profile of this specific molecule but will also contribute to a deeper understanding of the structural requirements for anticonvulsant and HDAC-inhibiting activity within this class of compounds. Should this compound show an unexpectedly favorable profile (e.g., activity with reduced toxicity), it could open a new avenue for antiepileptic drug development.
References
-
Stables, J. P., & Kupferberg, H. J. (2001). Animal models used in the screening of antiepileptic drugs. Epilepsia, 42 Suppl 4, 7–12. [Link]
-
Chapman, A. G., & Meldrum, B. S. (1986). Quantitative structure-anticonvulsant activity relationships of valproic acid, related carboxylic acids and tetrazoles. Journal of Pharmacy and Pharmacology, 38(6), 455-458. [Link]
-
Ghodke-Puranik, Y., & Puranik, P. K. (2024). Valproic Acid. In StatPearls. StatPearls Publishing. [Link]
-
Barker-Haliski, M., & White, H. S. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 167, 106428. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Valproic Acid?. [Link]
-
Wikipedia contributors. (2024). Valproate. Wikipedia. [Link]
-
Chateauvieux, S., Morceau, F., Dicato, M., & Diederich, M. (2020). Mechanism of Action of Valproic Acid and Its Derivatives. Symbiosis Online Publishing. [Link]
-
Dr. Oracle. (2025). What is the mechanism of action of valproic acid (Valproate)?. [Link]
-
Chapman, A., Keane, P. E., Meldrum, B. S., Simiand, J., & Vernieres, J. C. (1983). Acute anticonvulsant activity of structural analogues of valproic acid and changes in brain GABA and aspartate content. Life Sciences, 32(17), 2023–2031. [Link]
-
Global Journal of Medical and Clinical Case Reports. (2024). Animal Models for Screening Antiepileptic Drugs and Unani Treatments. [Link]
-
Al-Malki, A. L., & Al-Ghamdi, S. S. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Molecules, 26(24), 7654. [Link]
-
Palaty, J., & Abbott, F. S. (1995). Structure-activity relationships of unsaturated analogues of valproic acid. Journal of Medicinal Chemistry, 38(17), 3398–3406. [Link]
-
Regan, C. M., De-Santis, A., & Martin, M. L. (1988). In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines. International Journal of Developmental Neuroscience, 6(4), 359-365. [Link]
-
Löscher, W., & Schmidt, D. (2021). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. International Journal of Molecular Sciences, 22(16), 8758. [Link]
-
Chen, Z., & Chen, Y. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences, 24(17), 13211. [Link]
Sources
- 1. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 4. Valproate - Wikipedia [en.wikipedia.org]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. Quantitative structure-anticonvulsant activity relationships of valproic acid, related carboxylic acids and tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute anticonvulsant activity of structural analogues of valproic acid and changes in brain GABA and aspartate content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of unsaturated analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal models used in the screening of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models for Screening Antiepileptic Drugs and Unani Treatments [wisdomlib.org]
- 12. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Valproic Acid Immunoassay Specificity: The Case of 2,2-Dipropylpentanoic Acid
Abstract
The therapeutic drug monitoring (TDM) of valproic acid (VPA), a cornerstone anticonvulsant, is critical for optimizing therapeutic efficacy while avoiding toxicity.[1] Immunoassays are the workhorses of clinical laboratories for VPA quantification due to their speed and automation. However, their utility is predicated on the specificity of the antibody-antigen interaction. This guide provides an in-depth analysis of immunoassay cross-reactivity, with a specific focus on the potential interference from 2,2-dipropylpentanoic acid, a structural isomer and known impurity of VPA. We will explore the mechanistic basis of cross-reactivity, compare the performance of common immunoassay platforms against gold-standard chromatographic methods, present experimental data on known cross-reactants, and provide a robust protocol for validating assay specificity in your own laboratory.
Introduction: The Specificity Imperative in Valproic Acid TDM
Valproic acid (2-propylpentanoic acid) is characterized by a narrow therapeutic range, typically between 50 and 100 µg/mL.[1] Concentrations outside this window can lead to suboptimal seizure control or significant adverse effects, including hepatotoxicity and hyperammonemia.[2] Consequently, accurate and precise measurement of VPA in patient serum or plasma is indispensable for effective dose individualization.
While numerous analytical methods exist, immunoassays such as the Enzyme-Multiplied Immunoassay Technique (EMIT), Fluorescence Polarization Immunoassay (FPIA), and Chemiluminescent Microparticle Immunoassay (CMIA) are widely used for their efficiency.[2][3] These assays rely on the principle of competitive binding, where VPA in a patient sample competes with a labeled form of the drug for a limited number of antibody binding sites. The central challenge to this technology is cross-reactivity : the potential for the assay's antibody to bind to molecules that are structurally similar to VPA, leading to falsely elevated results.[4]
This is particularly concerning for compounds like This compound , a structural isomer of VPA also known as Valproic Acid EP Impurity D.[5][6] While data on its specific cross-reactivity is not extensively published in peer-reviewed literature, its structural identity to VPA makes it a prime candidate for interference, a hypothesis this guide will explore. Understanding and quantifying such interferences is not merely an academic exercise; it is fundamental to ensuring patient safety and treatment efficacy.
The Mechanism of Immunoassay Cross-Reactivity
Homogeneous immunoassays, the most common type used for VPA, operate on a competitive binding principle. An antibody specific to VPA is the key reagent. When a patient sample is introduced, the VPA within it competes with a known quantity of enzyme- or fluorophore-labeled VPA for a limited number of antibody binding sites. The degree of signal generation is inversely proportional to the concentration of VPA in the sample.
Cross-reactivity occurs when a compound, structurally similar to VPA, is also recognized by the antibody. This "cross-reactant" competes with the labeled VPA, mimicking the presence of the actual drug and generating a signal that contributes to the final reported concentration. The clinical ramification is a potentially significant overestimation of the true VPA level.[7]
Performance Comparison: Immunoassays vs. Chromatographic Methods
While immunoassays are excellent for rapid TDM, it is crucial to recognize their limitations in specificity compared to chromatographic methods, which are considered the gold standard.[1]
| Feature | Immunoassays (EMIT, FPIA, CMIA) | Chromatographic Methods (HPLC, GC-MS, LC-MS/MS) |
| Principle | Antibody-antigen binding | Physical separation based on chemical properties |
| Specificity | Moderate to High; susceptible to cross-reactivity with structurally similar compounds.[4][7] | Very High; can physically separate VPA from its isomers, metabolites, and other drugs.[8][9] |
| Speed | Fast (minutes per sample) | Slower (requires sample preparation, longer run times)[1] |
| Throughput | High; easily automated | Lower; can be automated but generally less throughput |
| Expertise | Minimal operator expertise required | Requires specialized knowledge for method development, operation, and data interpretation.[10] |
| Cost | Lower cost per sample for routine testing | Higher instrument and operational costs[1] |
This comparison underscores a critical workflow philosophy: immunoassays are ideal for routine screening and monitoring, but confirmatory analysis using a high-specificity method like LC-MS/MS is essential when results are inconsistent with the clinical picture or when interference is suspected.
Quantitative Data on Known VPA Cross-Reactants
Direct, manufacturer-independent studies quantifying the cross-reactivity of this compound are scarce. However, data from assay manufacturers on the cross-reactivity of VPA metabolites provides a valuable reference point, demonstrating that even subtle molecular changes can lead to significant assay interference.
The following table summarizes published cross-reactivity data for the CEDIA™ Valproic Acid II Assay, a representative cloned enzyme donor immunoassay.
| Compound | Structure vs. VPA | % Cross-Reactivity |
| Valproic Acid | Reference | 100% |
| 5-Hydroxy-2-propylpentanoic acid | Hydroxyl group at C5 | 5.8% |
| 3-Hydroxy-2-propylpentanoic acid | Hydroxyl group at C3 | 4.4% |
| 4-Hydroxy-2-propylpentanoic acid | Hydroxyl group at C4 | 4.4% |
| 3-Oxo-2-propylpentanoic acid | Keto group at C3 | 3.8% |
| 2-Phenyl-2-ethylmalonamide (PEMA) | Structurally dissimilar | < 0.16% |
Source: CEDIA™ Valproic Acid II Assay Package Insert[11]
Analysis: This data clearly shows that hydroxylated and oxidized metabolites of VPA, which differ from the parent drug by only a single functional group, exhibit measurable cross-reactivity. Given that this compound is a structural isomer—possessing the same molecular formula (C₁₁H₂₂O₂) as VPA but a different arrangement of atoms—the potential for significant cross-reactivity is high.[5][6] The antibody, which recognizes the overall shape and charge distribution of the molecule, could easily mistake the isomer for the parent drug.
Experimental Protocol: Quantifying Cross-Reactivity in a VPA Immunoassay
To ensure the trustworthiness of your laboratory's VPA results, a self-validating system is essential. The following protocol provides a step-by-step method for determining the percent cross-reactivity of a potential interferent like this compound.
Methodology:
-
Materials:
-
Certified drug-free human serum or plasma.
-
Certified reference material (CRM) of valproic acid.
-
High-purity this compound (or other test compound).
-
Methanol (HPLC grade).
-
Calibrated pipettes.
-
Your laboratory's immunoassay analyzer and VPA reagent kit.
-
-
Preparation of Stock Solutions:
-
Prepare a 10 mg/mL stock solution of VPA in methanol.
-
Prepare a 10 mg/mL stock solution of this compound in methanol. Note: Ensure the solvent volume is less than 1% of the total serum volume to avoid matrix effects.
-
-
Preparation of Spiked Samples:
-
Prepare a "VPA 100" sample by spiking drug-free serum to a final VPA concentration of 100 µg/mL. This confirms assay performance.
-
Prepare a series of test samples by spiking drug-free serum with this compound to achieve a range of final concentrations (e.g., 50, 100, 200, 500 µg/mL).
-
-
Sample Analysis:
-
Analyze all prepared samples in triplicate using your VPA immunoassay, following the manufacturer's instructions.
-
Record the "apparent VPA concentration" reported by the analyzer for each of the test compound samples.
-
-
Calculation of Cross-Reactivity:
-
Use the following formula to determine the percent cross-reactivity at each concentration of the test compound:
% Cross-Reactivity = (Apparent VPA Concentration [µg/mL] / Actual Test Compound Concentration [µg/mL]) x 100
-
A high percentage indicates significant interference, meaning the antibody binds strongly to the test compound.
-
Conclusion and Authoritative Recommendations
The accuracy of valproic acid immunoassays is paramount for patient care. While these assays offer significant advantages in speed and convenience, their inherent vulnerability to cross-reactivity from structurally related compounds necessitates a vigilant and scientifically rigorous approach from the laboratory.
-
High Index of Suspicion: Based on its isomeric structure, This compound should be considered a high-potential cross-reactant in all VPA immunoassays until proven otherwise by empirical testing.
-
Validation is Non-Negotiable: Laboratories should not rely solely on manufacturer data. It is best practice to perform in-house cross-reactivity studies for compounds that are likely to be present in the patient population, including known VPA metabolites and impurities.
-
Inter-Method Comparison: Discrepancies between immunoassay results and a patient's clinical status should trigger immediate investigation.[12] Comparison with a high-specificity method like LC-MS/MS is the definitive approach to confirm or rule out analytical interference.[4][13]
-
Continuous Vigilance: The landscape of pharmaceuticals is ever-changing. The introduction of new drugs or the identification of new metabolites requires ongoing evaluation of assay specificity. A systematic approach to discovering cross-reactivity, potentially leveraging electronic health record data, can proactively identify issues.[14]
By integrating these principles of scientific integrity and continuous validation, researchers and clinical scientists can harness the full potential of immunoassay technology while safeguarding against the analytical errors that can compromise patient outcomes.
References
-
InpharmD™. Does the valproic acid level assay (CPT 80164) have cross reactivity with the valproate metabolites/conjugates? Do these metabolites contribute to valproic acid toxicity?. [Link]
-
Ukaaz Publications. A comprehensive review of an analytical method for the estimation of sodium valproate with valproic acid. [Link]
-
Yilmaz, B. et al. Development and validation of a new HPLC method for valproic acid determination in human plasma and its application to a therapeutic drug. Marmara Pharmaceutical Journal. [Link]
-
de Moraes, M. et al. Valproic acid extraction methods in human samples using gas chromatography: a review. Journal of Applied Pharmaceutical Science. [Link]
-
IJAMSCR. Development and validation of analytical method for determination of valproate and valproic acid in bulk and pharmaceutical dosage form by using RP-HPLC. [Link]
-
Liu, S. et al. Comparison of EMIT and FPIA Method in Determination of Valproic Acid, Methotrexate and Cyclosporine A Blood Concentration. Chinese Journal of Modern Applied Pharmacy. [Link]
-
Carlier, J. et al. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC-MS/MS) in whole blood for forensic purpo. Journal of Analytical Toxicology. [Link]
-
Gore, M. et al. Valproic acid estimation by enzyme immunoassay. Journal of Clinical Pathology. [Link]
-
Haeckel, R. et al. Evaluation of a new valproic acid enzyme immunoassay and comparison with a capillary gas-chromatographic method. Clinical Chemistry. [Link]
-
Farmacia Journal. STUDY REGARDING THE DETERMINATION OF VALPROIC ACID SERUM LEVELS BY EMIT. [Link]
-
SYnAbs. Valproic Acid: Clinical Relevance and the Role of Monoclonal Antibodies in Accurate Measurement. [Link]
-
Meatherall, R. & Krahn, J. Falsely elevated enzyme-multiplied immunoassay serum valproic acid results in 12 patients. Therapeutic Drug Monitoring. [Link]
-
ResearchGate. Comparison of three immunoassays and one GC-MS method for the determination of valproic acid. [Link]
-
ResearchGate. Development and Validation of a Simple and Rapid UPLC-MS Assay for Valproic Acid and Its Comparison With Immunoassay and HPLC Methods. [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]
-
ResearchGate. Possible Interference to the Assay of Valproic Acid. [Link]
-
Hughey, J. et al. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays Through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. [Link]
-
Tan, L. et al. Simultaneous determination of valproic acid and 2-propyl-4-pentenoic acid for the prediction of clinical adverse effects in Chinese patients with epilepsy. Journal of Zhejiang University Science B. [Link]
-
U.S. Food and Drug Administration. 510(k) Substantial Equivalence Determination Checklist. [Link]
Sources
- 1. synabs.be [synabs.be]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CAS 52061-75-3: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound | C11H22O2 | CID 104067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Does the valproic acid level assay (CPT 80164) have cross reactivity with the valproate metabolites/conjugates? Do these metabolites contribute to valproic acid toxicity? [inpharmd.com]
- 8. ukaazpublications.com [ukaazpublications.com]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. seer.ufrgs.br [seer.ufrgs.br]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Falsely elevated enzyme-multiplied immunoassay serum valproic acid results in 12 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.unipd.it [research.unipd.it]
- 14. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HPLC and GC for 2,2-Dipropylpentanoic Acid Analysis: A Guide for Researchers
In the landscape of pharmaceutical analysis and drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount. 2,2-Dipropylpentanoic acid, a known impurity of the widely used antiepileptic drug valproic acid, requires meticulous analytical oversight to ensure the safety and efficacy of the final drug product. This guide provides a comprehensive, head-to-head comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of this compound. Drawing upon established methodologies for related compounds and the fundamental principles of each technique, we will delve into the causality behind experimental choices, present detailed protocols, and offer a clear verdict on the most suitable approach for various analytical objectives.
The Analyte: this compound at a Glance
This compound (C11H22O2) is a branched-chain carboxylic acid.[1] Its structure, featuring a pentanoic acid backbone with two propyl groups on the alpha-carbon, imparts a significant hydrophobic character.[1] Understanding its physicochemical properties is the first step in selecting an appropriate analytical strategy. The presence of the carboxylic acid group makes it polar, yet the bulky alkyl chains reduce its volatility compared to shorter-chain fatty acids. This duality in its nature makes it a fascinating case study for both HPLC and GC.
High-Performance Liquid Chromatography (HPLC): The Direct Approach
HPLC, particularly in its reversed-phase modality (RP-HPLC), is a powerful technique for the analysis of non-volatile and thermally labile compounds.[2][3] For this compound, HPLC offers a significant advantage: the potential for direct analysis without the need for chemical derivatization.[4] This simplifies the workflow, reduces sample preparation time, and minimizes potential sources of error.
The Rationale Behind the HPLC Method
The core principle of RP-HPLC involves the partitioning of the analyte between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase.[4] For a carboxylic acid like this compound, controlling the pH of the mobile phase is critical. By maintaining an acidic pH (e.g., using phosphoric or formic acid), the ionization of the carboxylic acid group is suppressed. This protonated form is less polar and interacts more strongly with the C18 stationary phase, leading to better retention and separation from other polar impurities.
Experimental Workflow: HPLC Analysis
Caption: A streamlined workflow for the HPLC analysis of this compound.
Detailed HPLC Protocol
Objective: To quantify this compound using a direct RP-HPLC-UV method.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Phosphoric acid or Formic acid (analytical grade)
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention for hydrophobic compounds. |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 70:30 v/v) | The organic modifier elutes the analyte, while the acidic aqueous phase suppresses ionization for better retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |
| Column Temp. | Ambient or 25°C | Ensures reproducible retention times. |
| Detection | UV at 215 nm | Carboxylic acids have a weak chromophore, but show absorbance at low UV wavelengths. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration. Filter the solution through a 0.45 µm filter.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Gas Chromatography (GC): The Power of Volatility
Gas Chromatography is a highly efficient separation technique for volatile and thermally stable compounds.[3] For carboxylic acids like this compound, which have limited volatility and can exhibit poor peak shapes due to their polarity, chemical derivatization is often a necessary step to achieve successful GC analysis.[5]
The Rationale Behind the GC Method with Derivatization
The primary goal of derivatization in this context is to convert the polar carboxylic acid group into a less polar and more volatile ester or silyl ester.[6] This transformation significantly improves the chromatographic behavior of the analyte, leading to sharper peaks, better resolution, and increased sensitivity. Common derivatization approaches include:
-
Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol or butanol) in the presence of a catalyst to form a methyl or butyl ester.[7]
-
Silylation: Reacting the carboxylic acid with a silylating agent (e.g., BSTFA) to form a trimethylsilyl (TMS) ester. Silylation is a popular choice as it is often rapid and produces derivatives with excellent chromatographic properties.
Experimental Workflow: GC Analysis with Silylation
Caption: A typical workflow for the GC analysis of this compound involving silylation.
Detailed GC Protocol with Silylation
Objective: To quantify this compound using a GC-FID method after silylation.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Autosampler
-
Data acquisition and processing software
Materials:
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or other suitable aprotic solvent (anhydrous)
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | DB-FFAP or similar polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) | The polar stationary phase provides good separation for derivatized acids. |
| Carrier Gas | Helium or Hydrogen | Inert gases to carry the sample through the column. |
| Inlet Temp. | 250°C | Ensures complete vaporization of the derivatized analyte. |
| Detector Temp. | 270°C | Prevents condensation of the analyte in the detector. |
| Oven Program | Start at 100°C, ramp to 240°C at 10°C/min | A temperature gradient is used to separate compounds with different boiling points. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks. |
Procedure:
-
Standard and Sample Preparation:
-
Accurately weigh the reference standard and sample into separate vials.
-
Dissolve in a small volume of anhydrous pyridine.
-
Add an excess of BSTFA with 1% TMCS.
-
Cap the vials tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Cool to room temperature before injection.
-
-
Analysis: Inject the derivatized standards and samples into the GC-FID system.
-
Quantification: Construct a calibration curve using the derivatized standards and determine the concentration of the analyte in the samples.
Head-to-Head Performance Comparison
The choice between HPLC and GC is not merely a matter of preference but is dictated by the specific analytical requirements of the task at hand. Below is a comparative summary of the two techniques for the analysis of this compound, based on typical performance data for similar analytes.
| Feature | HPLC (Reversed-Phase) | GC (with Derivatization) |
| Sample Preparation | Simple: Dissolve and filter. | More complex: Requires derivatization. |
| Speed | Moderate analysis times. | Can be faster for simple mixtures. |
| Selectivity | Good, can be tuned with mobile phase composition. | Excellent, especially with high-resolution capillary columns. |
| Sensitivity (LOD/LOQ) | Moderate (µg/mL range).[8] | High (ng/mL to low µg/mL range).[7][9] |
| Robustness | Generally high, less prone to matrix effects. | Derivatization can introduce variability; system can be sensitive to non-volatile residues. |
| Cost (Operational) | Higher solvent consumption. | Lower solvent consumption, but derivatization reagents add cost. |
| Throughput | Can be high with modern UPLC systems. | Can be high with fast GC methods and autosamplers. |
The Senior Scientist's Verdict: Which Method to Choose?
For routine quality control and release testing , where simplicity, robustness, and high throughput are key, HPLC is the superior choice . The elimination of the derivatization step significantly streamlines the workflow, reduces the potential for analytical errors, and is generally more amenable to a GMP (Good Manufacturing Practices) environment. The sensitivity of modern HPLC-UV systems is typically sufficient for impurity profiling at the levels required by regulatory bodies.
For research, development, and trace-level analysis , where the utmost sensitivity and selectivity are required, GC-FID or GC-MS can be the more powerful tool . The derivatization step, while adding complexity, can significantly enhance the detectability of this compound, allowing for quantification at lower levels. When coupled with a mass spectrometer (GC-MS), this method provides unequivocal identification of the analyte, which is invaluable in impurity identification and structural elucidation studies.
Conclusion
Both HPLC and GC are formidable analytical techniques, each with a distinct set of advantages and disadvantages for the analysis of this compound. The decision of which to employ should be a strategic one, guided by the specific analytical goals, required sensitivity, and the operational context. By understanding the fundamental principles and the practical nuances of each method, researchers, scientists, and drug development professionals can make informed decisions that ensure the quality, safety, and integrity of their work. This guide serves as a foundational resource to navigate this choice, grounded in scientific integrity and practical, field-proven insights.
References
-
Analysis of Valproic Acid, Salicylic Acid and Ibuprofen in Whole Blood by GC-MS. (2016). Journal of Analytical Toxicology, 40(8), 649-652. [Link]
-
Analysis of Short-Chain Fatty Acids in Fecal Samples by Headspace-Gas Chromatography. (n.d.). ResearchGate. [Link]
-
An Isocratic Method for Quantification of Valproic Acid and Its Related Impurities Using Ion Pair Reagent by Ultraperformance Liquid Chromatography. (2015). ISRN Chromatography. [Link]
-
Determination of Magnesium Valproate and Its Process Related Impurities by Ultraperformance Liquid Chromatography. (2012). International Scholarly Research Notices. [Link]
-
An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID). (2020). Molecules, 25(17), 3954. [Link]
-
Rapid and Accurate Simultaneous Determination of Seven Short-Chain Fatty Acids in Feces by Gas Chromatography – Mass Spectrometry (GC-MS): Application in Type 2 Diabetic Rats and Drug Therapy. (2021). Journal of Chromatography B, 1179, 122841. [Link]
-
Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. (2021). Applied Sciences, 11(1), 83. [Link]
-
An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. (2022). Metabolites, 12(6), 523. [Link]
-
Valproic Acid. (n.d.). USP-NF. [Link]
-
Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes. (2022). Journal of Forensic Sciences, 67(5), 2135-2141. [Link]
-
Data on validation using accuracy profile of HPLC-UV method. (2019). Data in Brief, 24, 103859. [Link]
-
Development and validation of a bioanalytical LC-UV method with solid-phase extraction for determination of valproic acid in saliva. (2012). Acta Pharmaceutica, 62(2), 211-220. [Link]
-
Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. (2002). Journal of Analytical Atomic Spectrometry, 17(9), 1137-1142. [Link]
-
Validated GC- FID Method for the Determination of Acetic Acid as an Impurity in Triacetin by Gas Chromatography. (2024). International Journal of Pharmaceutical Research and Applications, 9(3), 1339-1346. [Link]
-
Calibration Curves and LOD and LOQ Data of Eight Fatty Acids Analytes. (n.d.). ResearchGate. [Link]
-
Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. (2017). Journal of Food and Dairy Technology, 5(4), 1-7. [Link]
-
Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. (n.d.). Longdom Publishing. [Link]
-
View of Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (n.d.). Chemija. [Link]
-
Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine. (2022). Foods, 11(23), 3822. [Link]
-
Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids. (2015). Journal of Pharmaceutical and Biomedical Analysis, 107, 253-259. [Link]
-
Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids. (2015). Journal of Pharmaceutical and Biomedical Analysis, 107, 253-259. [Link]
-
Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine. (2022). Foods, 11(23), 3822. [Link]
-
Determination of Organic Impurities from Valproic Acid as per proposed USP monograph GC method. (n.d.). Shimadzu. [Link]
-
A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection. (2013). Journal of Chromatography B, 937, 75-80. [Link]
-
Calibration, LOD, and LOQ of SCFAs obtained by GC- FID. (n.d.). ResearchGate. [Link]
-
Fatty Acid Analysis by HPLC. (n.d.). Nacalai Tesque. [Link]
-
Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil. (2021). Journal of Pharmacy & Pharmacognosy Research, 9(2), 208-220. [Link]
-
Development and validation of an HPLC-UV detection assay for the determination of rufinamide in human plasma and saliva. (2011). Analytical and Bioanalytical Chemistry, 401(3), 1013-1021. [Link]
-
Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. (2018). Food Science & Nutrition, 6(5), 1349-1357. [Link]
Sources
- 1. Determination of Magnesium Valproate and Its Process Related Impurities by Ultraperformance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Valproic Acid [drugfuture.com]
- 6. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Quantification of 2,2-Dipropylpentanoic Acid
In the landscape of pharmaceutical research and development, the precise and accurate quantification of novel chemical entities is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2,2-Dipropylpentanoic acid (DPA), a structural analog of the widely used anticonvulsant, Valproic Acid (VPA). Given the limited specific literature on inter-laboratory comparisons for DPA, this guide will draw upon the extensive and well-documented analytical history of VPA to establish a robust comparative framework. The principles and performance data discussed herein are directly translatable to the analysis of DPA, offering researchers, scientists, and drug development professionals a scientifically grounded resource for method selection and validation.
The structural similarity between DPA and VPA suggests that the analytical challenges and solutions for VPA are highly pertinent to DPA. VPA (2-propylpentanoic acid) is a branched short-chain fatty acid, and its quantification is a routine aspect of therapeutic drug monitoring. The established methods for VPA, therefore, provide an excellent starting point for developing and comparing analytical strategies for DPA.
The Foundation of a Reliable Comparison: Bioanalytical Method Validation
Before delving into specific analytical techniques, it is crucial to establish the criteria for a valid comparison. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published comprehensive guidelines on bioanalytical method validation.[1][2][3][4][5] These guidelines provide a framework for ensuring that an analytical method is reliable and reproducible, which is the cornerstone of any inter-laboratory comparison.
The core parameters for bioanalytical method validation include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6][7]
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among a series of individual measurements.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Recovery: The efficiency of the extraction process.
-
Sensitivity: The lowest concentration of the analyte that can be reliably measured (Lower Limit of Quantification, LLOQ).
-
Reproducibility: The ability of the method to be transferred between different laboratories.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Any inter-laboratory comparison must be grounded in these principles to ensure that the data generated is meaningful and trustworthy.
Primary Analytical Methodologies for this compound Quantification
The two most prominent and powerful analytical techniques for the quantification of small organic acids like DPA in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and robust technique for the analysis of volatile and thermally stable compounds. For carboxylic acids like DPA, derivatization is often necessary to increase their volatility and improve chromatographic peak shape.[8]
The Rationale Behind Derivatization: Direct injection of underivatized organic acids can lead to poor peak shape (tailing) due to their high polarity and potential for interaction with active sites in the GC system.[9] Derivatization, typically by converting the carboxylic acid to a less polar and more volatile ester (e.g., a silyl ester), mitigates these issues, leading to improved sensitivity and reproducibility.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and throughput. It often allows for the direct analysis of analytes in complex matrices with minimal sample preparation.
The Advantage of Direct Analysis: Unlike GC-MS, LC-MS/MS can often analyze polar compounds like DPA directly, without the need for derivatization.[10][11] The separation is achieved in the liquid phase, and the high selectivity of tandem mass spectrometry allows for the specific detection of the analyte even in the presence of co-eluting matrix components. The choice of mobile phase, typically a mixture of water and an organic solvent with an acid modifier like formic acid, is critical for achieving good chromatographic retention and ionization efficiency.[12][13][14]
Comparative Performance of Analytical Methods
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunoassay (e.g., CMIA, FPIA) |
| Linearity (Correlation Coefficient) | > 0.99[15][16] | > 0.99[17][18] | Good, but may have a narrower range[18] |
| Lower Limit of Quantification (LLOQ) | ~1-8 µg/mL (without derivatization)[15][16], potentially lower with derivatization | ~1 µg/mL[18][19] | ~2 µg/mL[17] |
| Intra-day Precision (%CV) | < 5%[15][16] | < 5%[18][19] | < 8%[17] |
| Inter-day Precision (%CV) | < 7%[15][16] | < 5%[18][19] | < 8%[17] |
| Accuracy (%RE) | < 10%[19] | < 8%[18][19] | Can show bias due to cross-reactivity[17] |
| Analysis Time (per sample) | 6-17 minutes (chromatographic run)[15][16] | 2-5 minutes (chromatographic run)[18][19] | Rapid |
| Specificity | High, especially with MS detection | Very High, with MS/MS detection | Can be prone to interference from metabolites[17] |
| Need for Derivatization | Often required[8] | Generally not required[10][11] | Not applicable |
Data in this table is based on studies of Valproic Acid and is expected to be comparable for this compound.
Experimental Protocols
The following are model step-by-step protocols for the quantification of DPA in human plasma, based on established methods for similar analytes.
GC-MS Quantification of this compound (with Derivatization)
1. Sample Preparation (Liquid-Liquid Extraction): a. To 100 µL of plasma sample, add 10 µL of an internal standard solution (e.g., a deuterated analog of DPA or a structurally similar carboxylic acid). b. Add 50 µL of 1M HCl to acidify the sample. c. Add 500 µL of an extraction solvent (e.g., ethyl acetate). d. Vortex for 1 minute to ensure thorough mixing. e. Centrifuge at 10,000 x g for 5 minutes to separate the layers. f. Transfer the upper organic layer to a clean tube. g. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization: a. To the dried extract, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane). b. Cap the tube tightly and heat at 60°C for 30 minutes. c. Cool the sample to room temperature.
3. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. GC Conditions:
- Column: A suitable capillary column, such as a DB-5ms.
- Inlet Temperature: 250°C.
- Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min.
- Carrier Gas: Helium at a constant flow rate. c. MS Conditions:
- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for DPA and the internal standard.
LC-MS/MS Quantification of this compound (Direct Analysis)
1. Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample, add 10 µL of an internal standard solution. b. Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean vial for analysis.
2. LC-MS/MS Analysis: a. Inject 5 µL of the supernatant into the LC-MS/MS system. b. LC Conditions:
- Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 3 minutes).
- Flow Rate: 0.4 mL/min. c. MS/MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for a carboxylic acid.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for DPA and the internal standard.
Visualization of Experimental Workflows
Caption: Workflow for GC-MS quantification of DPA.
Caption: Workflow for LC-MS/MS quantification of DPA.
Conclusion and Recommendations
For the inter-laboratory quantification of this compound, both GC-MS and LC-MS/MS present as robust and reliable methodologies. The choice between them will often depend on the specific requirements of the study and the instrumentation available.
-
LC-MS/MS is generally recommended for high-throughput bioanalysis due to its speed, high sensitivity, and minimal sample preparation requirements. The ability to directly analyze DPA without derivatization simplifies the workflow and reduces potential sources of error.
-
GC-MS remains a powerful and cost-effective alternative, particularly when the highest specificity is required and throughput is less of a concern. The primary drawback is the need for derivatization, which adds a step to the sample preparation process.
Regardless of the method chosen, adherence to established bioanalytical method validation guidelines from regulatory authorities like the FDA and EMA is non-negotiable.[1][3][4][5] This ensures the integrity and reproducibility of the data, which is the ultimate goal of any inter-laboratory comparison. For laboratories establishing a method for DPA, it is advisable to use a structurally similar internal standard and to perform a full validation of the method in the matrix of interest.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2001). GUIDANCE FOR INDUSTRY: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
SIELC Technologies. (2018). This compound. [Link]
-
National Institutes of Health. Comparison of LC-MS/MS vs chemiluminescent microparticle immunoassay in measuring the valproic acid concentration in plasma of epilepsy patients in a new perspective. [Link]
-
PubMed. Development and Validation of a Simple and Rapid UPLC-MS Assay for Valproic Acid and Its Comparison With Immunoassay and HPLC Methods. [Link]
-
Brieflands. Comparison of Serum Valproic Acid Determination Through Gas and High Performance Liquid Chromatography Methods. [Link]
-
ResearchGate. Comparison of Serum Valproic Acid Determination Through Gas and High Performance Liquid Chromatography Methods. [Link]
-
ResearchGate. Development and Validation of a Simple and Rapid UPLC-MS Assay for Valproic Acid and Its Comparison With Immunoassay and HPLC Methods | Request PDF. [Link]
-
PubMed. Determination of valproic acid (2-propylpentanoic acid) in human plasma by capillary electrophoresis with indirect UV detection. [Link]
-
Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. [Link]
-
A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. [Link]
-
ResearchGate. Determination of Valproic Acid (2-Propylpentanoic acid) in Human Plasma by Capillary Electrophoresis with Indirect UV Detection | Request PDF. [Link]
-
Agilent. Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. [Link]
-
National Institutes of Health. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. [Link]
-
National Institutes of Health. This compound | C11H22O2 | CID 104067 - PubChem. [Link]
-
ResearchGate. (PDF) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]
- Google Patents.
-
ResearchGate. Mass spectrum of propanoic acid, 2-methyl-, 2, 2 dimethyl-1(-2-hydroxy-1methylethylpropyl ester. [Link]
-
Semantic Scholar. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link]
-
Agilent. (2018). A comparison study of the analysis of volatile organic acids and fatty acids. [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 7. Bioanalytical method validation emea | PPTX [slideshare.net]
- 8. gcms.cz [gcms.cz]
- 9. agilent.com [agilent.com]
- 10. air.unimi.it [air.unimi.it]
- 11. researchgate.net [researchgate.net]
- 12. This compound | SIELC Technologies [sielc.com]
- 13. agilent.com [agilent.com]
- 14. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of LC‐MS/MS vs chemiluminescent microparticle immunoassay in measuring the valproic acid concentration in plasma of epilepsy patients in a new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and Validation of a Simple and Rapid UPLC-MS Assay for Valproic Acid and Its Comparison With Immunoassay and HPLC Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Specificity and Selectivity of Analytical Methods for 2,2-Dipropylpentanoic Acid
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the landscape of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount. This guide provides an in-depth comparison of analytical methodologies for 2,2-Dipropylpentanoic acid, with a stringent focus on the critical validation parameters of specificity and selectivity. As a structural isomer and known impurity of the widely used anticonvulsant, Valproic Acid (2-propylpentanoic acid), the ability to unequivocally distinguish and quantify this compound is not merely an analytical challenge but a regulatory necessity.[1][2]
This document moves beyond mere protocol recitation. It is a distillation of field-proven insights, explaining the causal relationships behind experimental choices to empower you to develop and validate robust, reliable, and defensible analytical methods.
The Crux of the Matter: Defining Specificity and Selectivity
Before delving into methodologies, it is essential to establish a clear understanding of our core validation parameters, as defined by international guidelines such as the ICH Q2(R1).[3]
-
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[3] In our context, a specific method for this compound will generate a signal only for this compound, without any contribution from impurities, degradation products, or matrix components.
-
Selectivity refers to the extent to which a method can determine particular analyte(s) in a complex mixture without interference from other components.[4] While often used interchangeably with specificity, selectivity is better viewed as a measure of discrimination. A selective method can distinguish between this compound and other structurally similar compounds, such as its isomer, valproic acid.[5][6]
For chromatographic techniques, selectivity is empirically demonstrated by the baseline resolution between the analyte peak and the peaks of all potential interferents.[3] The challenge with this compound lies in its structural similarity to valproic acid and other related substances that may arise from the manufacturing process.[7]
Comparative Analysis of Key Analytical Methodologies
The choice of an analytical method is a critical decision dictated by the required sensitivity, selectivity, sample matrix, and throughput. Here, we compare the most prevalent techniques for the analysis of this compound and other short-chain fatty acids.
Gas Chromatography (GC)
Gas chromatography, particularly with a Flame Ionization Detector (GC-FID), is a well-established technique for the analysis of volatile organic impurities in bulk drug substances.[7]
-
Expertise & Experience: The primary challenge in GC analysis of free carboxylic acids is their high polarity, which can lead to poor peak shape (tailing) and irreversible adsorption on the column.[8] This is a direct consequence of interactions with active silanol groups in the column or liner. Therefore, the choice of a highly inert column is non-negotiable. Acid-modified polyethylene glycol (WAX) columns, such as the Agilent J&W DB-FATWAX Ultra Inert, are specifically designed for this purpose, offering excellent stability against aqueous injections and superior inertness, resulting in sharp, symmetrical peaks.[8]
-
Trustworthiness: Method specificity in GC is established by demonstrating resolution from known impurities. The United States Pharmacopeia (USP) proposes GC methods for controlling organic impurities in valproic acid, and such monographs provide a strong foundation for method development.[7] Verifying specificity involves analyzing a sample spiked with all potential related substances to ensure adequate separation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique in pharmaceutical analysis. For a compound like this compound, which lacks a strong chromophore, achieving adequate sensitivity with UV detection presents a challenge.
-
Expertise & Experience: Direct analysis by reverse-phase (RP) HPLC is possible but often suffers from poor retention and low sensitivity.[9] To overcome this, two primary strategies are employed:
-
Ion-Pair Chromatography: The addition of an ion-pair reagent, such as 1-hexanesulphonic acid sodium salt, to the mobile phase forms a neutral complex with the ionized carboxylic acid, significantly enhancing its retention on a C18 column.[5]
-
Chemical Derivatization: This is a powerful approach to enhance detectability. By reacting the carboxylic acid group with a chromophoric agent, such as 2-hydroxyacetophenone, the resulting derivative can be detected at much lower concentrations with a standard UV detector.[10] This derivatization shifts the absorbance to a more favorable wavelength and increases the molar absorptivity.[10]
-
-
Trustworthiness: The specificity of an HPLC method must be rigorously validated. This involves forced degradation studies to ensure that degradation products do not co-elute with the main peak. Furthermore, analysis of placebo or matrix blanks is essential to confirm the absence of interfering peaks.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for achieving the highest levels of selectivity and sensitivity, making it indispensable for bioanalytical applications where analyte concentrations are extremely low.[11]
-
Expertise & Experience: The selectivity of LC-MS/MS is two-fold. First, the LC component separates compounds based on their physicochemical properties. Second, the mass spectrometer provides an orthogonal level of selectivity by monitoring specific mass-to-charge (m/z) transitions for the parent ion and a characteristic product ion. This technique, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interferences.[12] Like HPLC, small carboxylic acids often require derivatization to improve their retention on RP columns and enhance their ionization efficiency in the mass spectrometer source.[13][14] 3-Nitrophenylhydrazine (3-NPH) is an effective derivatizing agent for this purpose.[13]
-
Trustworthiness: A self-validating LC-MS/MS protocol involves the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS for this compound would co-elute chromatographically and experience identical ionization effects as the analyte, thereby correcting for any matrix effects or variability in sample preparation and ensuring the highest degree of accuracy and precision. The European Medicines Agency (EMA) provides comprehensive guidelines for the validation of bioanalytical methods, which serve as the benchmark for establishing method reliability.[15][16]
Performance Comparison of Analytical Methods
The following table provides a comparative summary of the discussed analytical techniques for the analysis of this compound.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Selectivity | Moderate to High | Moderate (Dependent on resolution) | Very High (Orthogonal separation) |
| Specificity | Good (Relies on chromatographic resolution) | Good (Requires forced degradation studies) | Excellent (MRM transitions are highly specific) |
| Sensitivity (LOQ) | µg/mL range | ng/mL to µg/mL (Derivatization dependent) | pg/mL to ng/mL range |
| Sample Prep | Simple (Dilution, extraction) | Moderate (Derivatization may be needed) | Moderate to Complex (Derivatization, SPE) |
| Throughput | Moderate | Moderate | High (with UPLC/UHPLC front-end) |
| Key Advantage | Robust for bulk impurity analysis | Widely available, versatile | Unmatched selectivity and sensitivity |
| Key Limitation | Limited to volatile/thermostable compounds | Lower sensitivity without derivatization | Higher instrument cost and complexity |
Experimental Protocols: A Practical Approach
Here, we provide detailed workflows for GC-FID and LC-MS/MS methods. These protocols are designed to be self-validating systems, incorporating the necessary steps to ensure specificity and selectivity.
Protocol 1: GC-FID Method for Impurity Profiling
This protocol is designed for the quantification of this compound as an impurity in a drug substance.
Workflow Diagram:
Caption: Workflow for GC-FID analysis and specificity validation.
Step-by-Step Methodology:
-
Standard Preparation: Prepare a stock solution of this compound certified reference material in a suitable solvent like dichloromethane. Prepare working standards by serial dilution.
-
Sample Preparation: Accurately weigh the drug substance and dissolve it in the same solvent to achieve a target concentration.
-
Specificity Spike Sample: Prepare a sample of the drug substance spiked with this compound and all other known related impurities at their specification limits.
-
Chromatographic Conditions:
-
GC System: Agilent 8890 GC with FID or equivalent.[8]
-
Column: Agilent J&W DB-FATWAX Ultra Inert, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min.[7]
-
Injector: Split (e.g., 10:1), 250°C.
-
Oven Program: 100°C (hold 1 min), ramp at 10°C/min to 240°C, hold for 5 min.
-
Detector: FID, 250°C.
-
-
Analysis Sequence:
-
Inject a solvent blank to ensure no system contamination.
-
Inject the specificity spike sample.
-
Inject the sample solution.
-
-
System Suitability & Acceptance Criteria:
-
Specificity: In the chromatogram of the spiked sample, the resolution between this compound and the closest eluting peak must be ≥ 1.5.[3]
-
Quantification: Calculate the amount of this compound in the sample using the external standard method.
-
Protocol 2: LC-MS/MS Method for Bioanalysis
This protocol is tailored for the highly selective and sensitive quantification of this compound in a biological matrix like human plasma.
Workflow Diagram:
Caption: Bioanalytical workflow for LC-MS/MS with derivatization.
Step-by-Step Methodology:
-
Sample Pre-treatment: To 50 µL of plasma sample, add 10 µL of the working internal standard solution (e.g., this compound-d4).
-
Protein Precipitation: Add 150 µL of cold acetonitrile, vortex thoroughly, and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the proteins.
-
Derivatization:
-
Transfer 100 µL of the supernatant to a clean vial.
-
Add 50 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) in 50% acetonitrile/water.[13]
-
Add 50 µL of 120 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) containing 6% pyridine in 50% acetonitrile/water.[13]
-
Vortex and incubate at 40°C for 30 minutes.
-
-
Final Dilution: After incubation, dilute the sample with an appropriate volume of mobile phase A and transfer to an autosampler vial.
-
LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: Waters ACQUITY HSS T3, 1.8 µm, 2.1 x 100 mm.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to resolve the analyte from matrix components.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the SIL-IS.
-
-
Validation for Selectivity:
-
Analyze at least six different blank lots of the biological matrix to confirm the absence of interfering peaks at the retention time of the analyte and IS.[15]
-
Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) to ensure it is distinguishable from noise.[11][17]
-
Analyze samples spiked with structurally related compounds (e.g., valproic acid, other fatty acids) to demonstrate a lack of interference.
-
Concluding Remarks
The selection of an analytical method for this compound is a function of the analytical objective. For routine quality control of bulk drug substances where impurity levels are relatively high, a well-validated GC-FID method offers robustness and reliability. For applications demanding higher sensitivity, such as the analysis of low-level impurities or dosage forms, HPLC-UV with derivatization is a viable and accessible option. However, for bioanalytical studies or when absolute certainty in identification and quantification is required, LC-MS/MS is unequivocally the superior technique. Its inherent selectivity, achieved through the combination of chromatographic separation and mass-based detection, provides the highest level of confidence in the analytical results.
Ultimately, a robust method is not just one that works, but one that is proven to be specific and selective through rigorous validation. By understanding the principles behind each technique and applying the validation strategies outlined in this guide, researchers can ensure the integrity and accuracy of their data.
References
-
SIELC Technologies. (2018). This compound. [Link]
-
ResearchGate. (2017). How to separate and analyze simultaneously valproic acid and sodium valproate by HPLC?[Link]
-
Annals of Phytomedicine. (2023). A comprehensive review of an analytical method for the estimation of sodium valproate with valproic acid. [Link]
-
AIR Unimi. (n.d.). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2019). Bioanalytical Method Validation. [Link]
-
Shimadzu. (n.d.). Determination of Organic Impurities from Valproic Acid as per proposed USP monograph GC method. [Link]
-
National Center for Biotechnology Information (PMC). (2011). Bioanalytical method validation: An updated review. [Link]
-
National Center for Biotechnology Information (PubChem). (n.d.). This compound. [Link]
-
ResearchGate. (2015). An Isocratic Method for Quantification of Valproic Acid and Its Related Impurities Using Ion Pair Reagent by Ultraperformance Liquid Chromatography. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
National Center for Biotechnology Information (PMC). (2020). Analytical Method Development for Sodium Valproate through Chemical Derivatization. [Link]
-
Lösungsfabrik. (2018). What is the difference between specificity and selectivity?[Link]
-
European Medicines Agency. (2022). Bioanalytical method validation and study sample analysis. [Link]
-
ResearchGate. (2023). How can I conduct specificity and selectivity of validation?[Link]
-
IUPAC. (2001). Selectivity in analytical chemistry. [Link]
-
International Journal on Science and Technology. (n.d.). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. [Link]
-
National Center for Biotechnology Information (PMC). (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]
-
ResearchGate. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]
- Google Patents. (n.d.).
-
Agilent. (2018). A comparison study of the analysis of volatile organic acids and fatty acids. [Link]
Sources
- 1. This compound | C11H22O2 | CID 104067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 4. publications.iupac.org [publications.iupac.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com [shimadzu.com]
- 8. agilent.com [agilent.com]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. Analytical Method Development for Sodium Valproate through Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. air.unimi.it [air.unimi.it]
- 13. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. globalresearchonline.net [globalresearchonline.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,2-Dipropylpentanoic Acid
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management of chemical waste is a critical component of this culture, ensuring the protection of personnel, the environment, and the validity of our work. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,2-Dipropylpentanoic acid (also known as Valproic Acid), a compound widely used in neurological research and pharmaceutical development. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide a clear and actionable framework for laboratory personnel.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the chemical's hazards is paramount. This compound is not a benign substance; it presents several health risks that dictate its handling and disposal requirements.
Primary Hazards:
-
Harmful if Swallowed: Oral ingestion can lead to acute toxicity.[1][2]
-
Corrosive: It can cause severe skin and eye irritation, and potentially chemical burns upon contact.[2][3]
-
Reproductive and Developmental Toxicity: The substance is known to have adverse effects on reproduction and fetal development.[2][4]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the liver.[2][5]
This hazard profile firmly categorizes this compound as a hazardous waste, necessitating disposal through a licensed hazardous waste contractor in accordance with federal, state, and local regulations.[6][7][8]
Pre-Disposal: Spill Management and Personal Protective Equipment (PPE)
Proper preparation is key to mitigating risks during waste accumulation and disposal.
Personal Protective Equipment (PPE): A non-negotiable first line of defense. The following PPE must be worn at all times when handling this compound waste:
-
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.
-
Splash goggles and a face shield: To protect against splashes and aerosols.
-
Lab coat: To prevent contamination of personal clothing. Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[9]
Spill Management: In the event of a spill, immediate and correct action is crucial.
-
Minor Spills: Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[9] The absorbed material must then be collected using non-sparking tools and placed into a designated hazardous waste container.[9]
-
Major Spills: Evacuate the immediate area and follow your institution's established emergency procedures.[9]
Step-by-Step Disposal Protocol
The disposal of this compound must be systematic and meticulously documented. The following workflow provides a clear sequence of operations from waste generation to final pickup.
dot
Caption: Workflow for the disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Identification: All waste containing this compound must be classified as hazardous waste.[8] This includes pure, unused chemical, contaminated solutions, and any materials used for spill cleanup.
-
Segregation: This is a critical step to prevent dangerous chemical reactions.[10][11]
Step 2: Container Selection and Labeling
-
Container Compatibility: Use only containers that are compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[9] The original product container is often a good choice.[12][13] The container must have a secure, leak-proof lid.[10][14]
-
Labeling: Proper labeling is mandated by regulatory bodies like the EPA and OSHA.[15][16] The label must be clear, legible, and permanently affixed to the container. It must include:
Step 3: Waste Accumulation
-
Location: Accumulate waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
Procedure:
Step 4: Storage and Transfer
-
Satellite Accumulation Area (SAA): Store the waste container in your lab's designated SAA. This area must be under the control of the laboratory personnel.
-
Full Containers: Once a container is full, or within one year of the accumulation start date, it must be moved from the SAA.[9] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the transfer of the full container to the Central Accumulation Area (CAA).[9]
Step 5: Final Disposal
-
Professional Disposal: The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[8][10] Your institution's EHS department will manage this process.
-
Disposal Methods: The vendor will use approved methods for treating the chemical waste, which may include:
Note on Neutralization: While dilute solutions (<10%) of some simple carboxylic acids may be neutralized and disposed of down the drain, this is not recommended for this compound without explicit permission from your institution's EHS office and local water authority.[9] Its toxicity profile warrants more stringent disposal methods.
Data Summary for Disposal Planning
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Based on toxicity, corrosivity, and reproductive health hazards.[8][15] |
| Incompatible Materials | Bases, Oxidizing Agents, Reducing Agents, Inorganic Acids | To prevent exothermic or violent chemical reactions.[9] |
| Container Type | High-Density Polyethylene (HDPE), Glass | Chemical compatibility to prevent container degradation and leaks.[9] |
| Container Fill Level | Maximum 90% of capacity | Allows for vapor expansion and prevents spills.[9][14] |
| SAA Storage Time Limit | Up to 1 year (or until full) | Regulatory requirement to ensure timely disposal of waste.[9] |
| Full Container Removal | Within 3 days of becoming full | Regulatory requirement to move waste from SAA to CAA.[9] |
Regulatory Framework
The procedures described are designed to comply with the primary regulations governing laboratory chemical waste in the United States:
-
The Resource Conservation and Recovery Act (RCRA): Enforced by the Environmental Protection Agency (EPA), RCRA governs the management of hazardous waste from "cradle-to-grave."[8][18]
-
Occupational Exposure to Hazardous Chemicals in Laboratories Standard (The OSHA Lab Standard): This standard (29 CFR 1910.1450) requires employers to implement a Chemical Hygiene Plan to protect laboratory workers from chemical hazards, including those associated with waste disposal.[18]
Adherence to these regulations is not merely a matter of compliance; it is a fundamental aspect of responsible scientific practice. By implementing this guide, your laboratory can ensure the safe and compliant disposal of this compound, fostering a secure environment for both your personnel and groundbreaking research.
References
-
OSHA Compliance For Laboratories. US Bio-Clean. [Link]
-
Valproic Acid, Sodium Salt Safety Data Sheet. Carl Roth. [Link]
-
The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. [Link]
-
This compound Summary. PubChem, National Institutes of Health. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA National Environmental Publications Information System. [Link]
-
Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State Colleges and Universities. [Link]
-
Proper Handling of Hazardous Waste Guide. Environmental Protection Agency (EPA). [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Services. [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
-
Sodium valproate Safety Data Sheet. Chemos GmbH & Co.KG. [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
2-Propylpentanoic acid, 99% Material Safety Data Sheet. Cole-Parmer. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR :: 40 CFR Part 261. [Link]
-
Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]
Sources
- 1. This compound | C11H22O2 | CID 104067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.ca [fishersci.ca]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. chemos.de [chemos.de]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. usbioclean.com [usbioclean.com]
- 11. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 12. in.gov [in.gov]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. nipissingu.ca [nipissingu.ca]
- 15. crystal-clean.com [crystal-clean.com]
- 16. epa.gov [epa.gov]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. nationalacademies.org [nationalacademies.org]
Mastering Safety: A Researcher's Guide to Handling 2,2-Dipropylpentanoic Acid
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your lab practices. This guide provides essential, in-depth technical and procedural information for the safe handling of 2,2-Dipropylpentanoic acid (CAS 52061-75-3). Our aim is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
This compound is classified with the following GHS hazard statements:
These classifications necessitate a comprehensive approach to personal protective equipment (PPE). The primary routes of exposure are ingestion, skin contact, and inhalation, each carrying the potential for harm. Therefore, a multi-faceted barrier is required to mitigate these risks effectively. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundational directive.[1]
Your Armor: A Detailed PPE Protocol
The selection of appropriate PPE is the most critical step in your defense against chemical hazards. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the compound's specific risks.
| PPE Component | Specifications and Rationale |
| Hand Protection | Impervious Gloves: Handle with gloves that have been inspected prior to use. Nitrile or neoprene gloves are generally recommended for chemical resistance. The causality here is direct: to prevent skin absorption, a key exposure route. Always use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2] |
| Eye and Face Protection | Safety Glasses and Face Shield: Wear safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards. In addition, a face shield is crucial to protect against splashes and aerosols. This dual-layer protection is essential to prevent accidental contact with the eyes, which are particularly vulnerable to chemical splashes.[2] |
| Body Protection | Chemical-Resistant Suit: A complete suit protecting against chemicals is required. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2] This provides a full-body barrier against spills and contamination. |
| Respiratory Protection | Full-Face Respirator: Where risk assessment shows air-purifying respirators are appropriate, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator.[2] This is a critical measure to prevent inhalation of harmful aerosols or dust. |
The Workflow: Step-by-Step Safety Procedures
Adherence to a strict operational workflow is paramount for safety and experimental reproducibility. The following diagram and procedural steps outline the logical flow for handling this compound.
Caption: Experimental workflow for handling this compound.
Preparation Protocol
-
Review Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for this compound.
-
Ventilation Verification: Ensure a properly functioning chemical fume hood is available and in use.
-
PPE Donning Sequence:
-
Don your chemical-resistant suit.
-
Put on your full-face respirator.
-
Wear your safety glasses.
-
Put on your impervious gloves, ensuring they overlap the sleeves of your suit.
-
Handling Protocol
-
Weighing: Carefully weigh the solid this compound in the fume hood. Use a disposable weighing boat to minimize contamination.
-
Dissolution: If dissolving in a solvent, add the solvent to the solid slowly to avoid splashing.
-
Transfers: When transferring solutions, use a pipette or other appropriate device to minimize the risk of spills.
Disposal Plan
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weighing boats, and pipette tips, must be disposed of in a designated hazardous waste container.
-
Container Labeling: The hazardous waste container must be clearly labeled with the contents, including the full chemical name and associated hazards.
-
Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. Consult with your Environmental Health and Safety (EHS) department for any questions.
Decontamination and Doffing
-
Work Surface Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and then with soap and water.
-
PPE Doffing Sequence (to avoid self-contamination):
-
Remove your gloves using the proper technique.
-
Remove your chemical-resistant suit.
-
Remove your face shield and safety glasses.
-
Remove your full-face respirator.
-
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
By integrating these detailed safety protocols into your daily laboratory practice, you not only ensure your personal well-being but also uphold the highest standards of scientific integrity.
References
- Ambeed, Inc. (n.d.). Ambeed SDS.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
